molecular formula C37H42F2N8O3 B1680909 SCH 51048 CAS No. 161532-65-6

SCH 51048

Katalognummer: B1680909
CAS-Nummer: 161532-65-6
Molekulargewicht: 684.8 g/mol
InChI-Schlüssel: OPFHZSVWSCMEPV-AYAMJOBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SCH 51048 is an orally active broad spectrum antifungal.

Eigenschaften

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFHZSVWSCMEPV-AYAMJOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936543
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-65-6
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161532-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH 51048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESHYDROXY POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Farnesyltransferase Inhibitor SCH 66336 (Lonafarnib): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of SCH 66336, more commonly known as Lonafarnib (B1684561). Initially developed by Schering-Plough as an anti-cancer agent, Lonafarnib is a potent, orally bioavailable, non-peptidometic inhibitor of farnesyltransferase (FTase). This document details the core mechanism of Lonafarnib, its impact on critical cellular signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used to elucidate its function. While the initial user query specified SCH 51048, our investigation determined that this identifier refers to an antifungal agent. The intended compound of interest for the described mechanism of action is Lonafarnib (SCH 66336), a well-documented farnesyltransferase inhibitor.

Core Mechanism of Action: Inhibition of Farnesyltransferase

The primary mechanism of action of Lonafarnib is the specific and potent inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of specific proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of numerous proteins involved in cellular signaling, growth, and proliferation.[1][2]

By inhibiting FTase, Lonafarnib prevents the farnesylation of key proteins, thereby disrupting their ability to anchor to the inner leaflet of the cell membrane and participate in downstream signaling cascades.[1]

Impact on the Ras Signaling Pathway

A primary target of farnesyltransferase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[1][2] Farnesylation is a prerequisite for Ras proteins to localize to the plasma membrane, where they can be activated and subsequently trigger downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[3][4]

Lonafarnib's inhibition of FTase blocks the farnesylation of Ras, leading to its mislocalization in the cytoplasm and preventing its activation.[1] This, in turn, can suppress oncogenic signaling in tumors driven by Ras mutations.

However, it is important to note that K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) when FTase is inhibited, which can circumvent the effects of Lonafarnib on these specific Ras isoforms.[5][6] Despite this, Lonafarnib has demonstrated anti-tumor activity in preclinical models, suggesting that its efficacy is not solely dependent on the inhibition of Ras farnesylation.[6]

Beyond Ras: Inhibition of Other Farnesylated Proteins

The anti-proliferative effects of Lonafarnib are also attributed to the inhibition of other farnesylated proteins that are not substrates for alternative prenylation. One such critical target is Ras homolog enriched in brain (Rheb), a small GTPase that is a key activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][5][6]

Lonafarnib effectively inhibits the farnesylation of Rheb, preventing its activation of mTORC1 and leading to the downstream inhibition of protein synthesis and cell growth.[5][6] This action is significant as the mTOR pathway is often hyperactivated in cancer. Studies have shown that Lonafarnib's inhibition of Rheb farnesylation plays a role in its ability to enhance the anti-tumor effects of other chemotherapeutic agents.[5][6]

Quantitative Data

The inhibitory potency of Lonafarnib has been quantified in various in vitro and cell-based assays.

Target/AssayCell LineIC50 ValueReference
Farnesyltransferase (FTase) Activity
H-Ras Farnesylation (in vitro)-1.9 nM[2][7]
K-Ras Farnesylation (in vitro)-5.2 nM[2][7]
N-Ras Farnesylation (in vitro)-2.8 nM[7]
Cell Growth Inhibition
SMMC-7721 (Hepatocellular Carcinoma)SMMC-772120.29 µM (48h)[2]
QGY-7703 (Hepatocellular Carcinoma)QGY-770320.35 µM (48h)[2]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Lonafarnib.

lonafarnib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Active Ras Active Ras Downstream Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Active Ras->Downstream Signaling Ras-GDP Inactive Ras-GDP FTase Farnesyltransferase Ras-GDP->FTase CAAX Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->FTase Farnesylated Ras Farnesylated Ras FTase->Farnesylated Ras Lonafarnib Lonafarnib Lonafarnib->FTase Inhibits Farnesylated Ras->Active Ras

Caption: Lonafarnib inhibits farnesyltransferase (FTase), preventing the farnesylation of Ras.

experimental_workflow Start Start: In Vitro FTase Assay Step1 Incubate FTase with [3H]-FPP and Ras protein Start->Step1 Step2 Add Lonafarnib at varying concentrations Step1->Step2 Step3 Measure incorporation of [3H]-FPP into Ras Step2->Step3 Step4 Determine IC50 value Step3->Step4 End End: Quantify Inhibition Step4->End

Caption: Workflow for an in vitro farnesyltransferase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Lonafarnib.

In Vitro Farnesyltransferase (FTase) Activity Assay

This assay is designed to quantify the direct inhibitory effect of Lonafarnib on the enzymatic activity of FTase.

Principle: The assay measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate (e.g., H-Ras) by FTase. The amount of radioactivity incorporated into the protein is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Recombinant H-Ras protein

  • Lonafarnib (SCH 66336)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant FTase, and H-Ras protein.

  • Add Lonafarnib at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the enzymatic reaction by adding [³H]-FPP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer) or by spotting the reaction mixture onto filter paper and precipitating the protein with trichloroacetic acid (TCA).

  • Separate the farnesylated H-Ras from the unincorporated [³H]-FPP, typically by SDS-PAGE or filter binding.

  • Quantify the amount of radioactivity incorporated into the H-Ras protein using a scintillation counter.

  • Calculate the percentage of inhibition for each Lonafarnib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[8]

Western Blot Analysis of Protein Farnesylation

This method is used to visually confirm the inhibition of protein farnesylation in whole cells.

Principle: Farnesylated proteins often exhibit a slightly higher electrophoretic mobility in SDS-PAGE compared to their non-farnesylated counterparts. Treatment with an FTase inhibitor like Lonafarnib will lead to an accumulation of the non-farnesylated, slower-migrating form of the protein.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, ES2)

  • Lonafarnib (SCH 66336)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody specific to the protein of interest (e.g., anti-HDJ-2, anti-Ras)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture the chosen cell line to the desired confluency.

  • Treat the cells with various concentrations of Lonafarnib or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and prepare whole-cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight or the appearance of a slower-migrating band in the Lonafarnib-treated samples indicates inhibition of farnesylation.[9][10]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of Lonafarnib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Lonafarnib (SCH 66336)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Lonafarnib or a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12]

Conclusion

Lonafarnib (SCH 66336) is a potent inhibitor of farnesyltransferase with a well-defined mechanism of action. Its ability to block the farnesylation of key signaling proteins, most notably Ras and Rheb, disrupts critical pathways involved in cell growth and proliferation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of compounds. The understanding of Lonafarnib's multifaceted mechanism continues to inform its clinical development and potential applications in oncology and other diseases.

References

SCH 51048: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a broad-spectrum, orally active triazole antifungal agent. As a member of the azole class, its mechanism of action is centered on the disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. This technical guide provides a detailed overview of the antifungal spectrum of activity of this compound, including available quantitative data, experimental methodologies, and a visualization of its mechanism of action. While this compound was a promising investigational agent, it is important to note that a hydroxylated analogue, posaconazole (B62084) (SCH 56592), was ultimately selected for further clinical development.[1]

Data Presentation: In Vitro Antifungal Activity of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Candida Species

Fungal SpeciesIsolate(s)MIC (µg/mL)Reference
Candida albicansATCC 645502[2]
Candida kruseiCK 25060.5[2]
Candida kruseiCK 49351[2]

Table 2: In Vitro Activity of this compound Against Other Pathogenic Fungi

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Coccidioides immitis13≤0.39 to 0.78[3]

Note: The available public data on the complete in vitro antifungal spectrum of this compound is limited. The tables above represent the currently accessible information.

Experimental Protocols

The in vitro antifungal susceptibility data for this compound was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 standard for yeasts.

Broth Microdilution Method (Based on CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Agent:

  • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

3. Incubation:

  • Each well of the microtiter plate, containing the diluted antifungal agent and the fungal inoculum, is incubated at a controlled temperature, typically 35°C for Candida species.

  • The incubation period is usually 24 to 48 hours.

4. Endpoint Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

  • The growth inhibition can be assessed visually or spectrophotometrically.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, like other triazole antifungals, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol SCH51048 This compound SCH51048->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Blocks conversion to Toxic_sterols Accumulation of Toxic Sterol Precursors Membrane_disruption Fungal Cell Membrane Disruption & Instability Toxic_sterols->Membrane_disruption Fungal_cell_death Fungal Cell Death Membrane_disruption->Fungal_cell_death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare serial dilutions of this compound in 96-well plate start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum end_node End: MIC Determination inoculate Inoculate microtiter plate with fungal suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at controlled temperature and duration inoculate->incubate read_results Visually or spectrophotometrically read the plate incubate->read_results read_results->end_node

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrated promising in vitro and in vivo antifungal activity against a range of fungal pathogens, including fluconazole-resistant species like Candida krusei.[4][5][6] Its mechanism of action, consistent with other triazoles, involves the targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. While the publicly available data on its full spectrum of activity is not exhaustive, the existing information highlights its potential as a broad-spectrum antifungal agent. Further research and more comprehensive in vitro susceptibility testing would be necessary to fully delineate its complete antifungal profile.

References

An In-depth Technical Guide to SCH 51048: A Precursor to Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent SCH 51048, a key precursor in the development of the broad-spectrum triazole antifungal, posaconazole. This document details its chemical structure, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in mycology and drug discovery.

Core Compound Data: this compound

This compound is a potent triazole antifungal agent that served as a lead compound in the research and development of next-generation antifungal therapies. Its chemical properties are summarized below.

PropertyValue
IUPAC Name 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one[1][2]
CAS Number 161532-65-6[1][2][3][4][5]
Molecular Formula C37H42F2N8O3[1][2][3]
Molecular Weight 684.78 g/mol [1][2][3]
Canonical SMILES CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F[1]
Synonyms SCH51048, SCH-51048[1]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

As a member of the triazole class of antifungals, this compound exerts its activity by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.

This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from metabolizing its natural substrate. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane note Disruption of membrane integrity & Fungal cell death Ergosterol->note SCH_51048 This compound Lanosterol_demethylase Lanosterol 14α-demethylase SCH_51048->Lanosterol_demethylase Inhibits Lanosterol_demethylase->Lanosterol Lanosterol_demethylase->Ergosterol

Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving triazole antifungals are outlined below. These protocols are based on established methods for in vitro susceptibility testing and in vivo efficacy studies.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile 0.85% saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

3. Incubation: a. Inoculate each well of the microtiter plate with the prepared fungal suspension. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. Read the results visually or using a spectrophotometer at a wavelength of 530 nm.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug Prepare Serial Drug Dilutions Drug->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read Read Results Visually or Spectrophotometrically Incubation->Read MIC Determine MIC Read->MIC

Workflow for broth microdilution antifungal susceptibility testing.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a common model to assess the in vivo efficacy of antifungal agents.

1. Animals: a. Use immunocompetent or immunocompromised (e.g., neutropenic) mice of a standard strain (e.g., BALB/c or CD-1). b. House the animals in a controlled environment with access to food and water ad libitum.

2. Infection: a. Prepare an inoculum of Candida albicans from an overnight culture. b. Wash and resuspend the yeast cells in sterile saline. c. Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of Candida albicans.

3. Treatment: a. Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). b. Initiate treatment at a specified time point post-infection (e.g., 2 hours). c. Administer the drug at various dose levels to different groups of mice. d. Include a vehicle control group and potentially a positive control group (e.g., treated with a known effective antifungal).

4. Endpoint Evaluation: a. Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality. b. Fungal Burden Study: At specific time points, euthanize a subset of mice from each group. c. Aseptically remove target organs (e.g., kidneys, brain, spleen). d. Homogenize the organs and plate serial dilutions onto appropriate agar plates. e. Incubate the plates and enumerate the colony-forming units (CFUs) to determine the fungal load per gram of tissue.

5. Data Analysis: a. For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare treatment groups. b. For fungal burden studies, use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean fungal loads between groups.

in_vivo_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis Animals Select and Acclimatize Mice Infection Induce Disseminated Candidiasis Animals->Infection Treatment Administer this compound or Vehicle Infection->Treatment Survival Monitor Survival Treatment->Survival Fungal_Burden Determine Organ Fungal Burden Treatment->Fungal_Burden Stats Statistical Analysis Survival->Stats Fungal_Burden->Stats

References

The Genesis of a Broad-Spectrum Antifungal: A Technical History of SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ - In the landscape of antifungal drug discovery, the triazole SCH 51048 stands as a pivotal development, not only for its intrinsic broad-spectrum activity but more notably as the direct progenitor of the clinically significant agent, posaconazole (B62084). This technical guide delves into the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the key experimental protocols that defined its characterization. The story of this compound is a compelling case study in drug metabolism and lead optimization, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Rationale: The Quest for a Novel Antifungal

The development of this compound by the Schering-Plough Research Institute emerged from the pressing need for novel antifungal agents with a broad spectrum of activity and improved safety profiles over existing therapies. The primary molecular target for the triazole class of antifungals is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death. The strategic design of this compound centered on creating a potent and selective inhibitor of this fungal enzyme.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the enzyme from demethylating its substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting its structure and function.

cluster_0 Fungal Cell cluster_1 Drug Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Membrane Component of SCH_51048 SCH_51048 SCH_51048->CYP51 Inhibits

Mechanism of action of this compound.

Preclinical In Vitro Antifungal Activity

This compound demonstrated a broad spectrum of in vitro activity against a range of clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using the National Committee for Clinical Laboratory Standards (NCCLS) M27-A broth microdilution method.

Quantitative In Vitro Activity Data
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)Reference
Coccidioides immitis13≤0.39 to 0.78≤0.39 to 1.6[1]
Blastomyces dermatitidis13--[2]

Note: Specific MIC/MFC values for Blastomyces dermatitidis were not detailed in the provided search results, but this compound was reported to be the most active of four agents tested.

Experimental Protocol: NCCLS M27-A Broth Microdilution Assay

The in vitro antifungal susceptibility of fungal isolates to this compound was determined following the guidelines of the NCCLS M27-A method.

Start Start Prepare_Inoculum Prepare fungal inoculum (0.5 x 10^3 to 2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Prepare_Drug_Dilutions Prepare serial dilutions of this compound in RPMI 1640 medium Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate microtiter plates containing drug dilutions with fungal suspension Prepare_Inoculum->Inoculate_Plates Prepare_Drug_Dilutions->Inoculate_Plates Incubate_Plates Incubate plates at 35°C Inoculate_Plates->Incubate_Plates Read_MIC Read MICs after 24-48 hours (visual or spectrophotometric) Incubate_Plates->Read_MIC Determine_MFC Subculture from clear wells to agar (B569324) plates to determine MFC Read_MIC->Determine_MFC End End Determine_MFC->End

NCCLS M27-A antifungal susceptibility testing workflow.

Preclinical In Vivo Efficacy

This compound demonstrated significant in vivo efficacy in various murine models of systemic fungal infections, highlighting its potential as a therapeutic agent.

Quantitative In Vivo Efficacy Data
Infection ModelAnimal ModelTreatment RegimenOutcomeReference
Systemic CoccidioidomycosisMice2 to 50 mg/kg/day100% survival; 25-50 mg/kg was curative[1]
Hematogenous Candida krusei InfectionNeutropenic Mice50 or 100 mg/kg/day (oral)Significantly prolonged survival and reduced fungal kidney titers[3][4]
Acute Pulmonary BlastomycosisMice-Comparable to amphotericin B and at least 30 times more active than itraconazole[2]
Experimental Protocol: Murine Model of Pulmonary Blastomycosis

A well-described murine model of acute pulmonary blastomycosis was utilized to evaluate the in vivo efficacy of this compound.

Start Start Prepare_Inoculum Prepare Blastomyces dermatitidis yeast phase inoculum Start->Prepare_Inoculum Infect_Mice Intranasally inoculate mice with the fungal suspension Prepare_Inoculum->Infect_Mice Initiate_Treatment Initiate oral treatment with This compound or control Infect_Mice->Initiate_Treatment Monitor_Survival Monitor mice for survival and clinical signs of illness Initiate_Treatment->Monitor_Survival Assess_Fungal_Burden At study endpoint, harvest lungs to determine fungal burden (CFU) Initiate_Treatment->Assess_Fungal_Burden End End Monitor_Survival->End Assess_Fungal_Burden->End

Workflow for the murine model of pulmonary blastomycosis.
Experimental Protocol: Murine Model of Hematogenous Candida krusei Infection

To assess efficacy against the fluconazole-resistant pathogen Candida krusei, a neutropenic murine model was employed.

Immunosuppression Protocol: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) and subcutaneous injection of cortisone (B1669442) acetate (B1210297) prior to infection. This regimen effectively depletes neutrophils, making the mice susceptible to opportunistic fungal infections.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in mice to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters in Mice
ParameterValueReference
Peak Serum Level (Cmax)> 14 µg/mL[1]
Half-life (t1/2)> 12 hours[1]

The Pivotal Discovery: this compound as a Prodrug to Posaconazole

A critical turning point in the development of this compound was the discovery that its in vivo antifungal activity was greater than what would be expected from the serum concentrations of the parent drug. This observation led to the hypothesis that an active metabolite was being formed.

Subsequent metabolic studies, involving the administration of radiolabeled ³H-SCH 51048 to mice, led to the isolation and characterization of a hydroxylated metabolite. This metabolite, designated SCH 56592 and later named posaconazole, exhibited potent antifungal activity. Further investigation revealed that posaconazole possessed an overall superior profile, including enhanced potency and a favorable pharmacokinetic profile, compared to the parent compound, this compound.[5][6] This seminal discovery shifted the developmental focus from this compound to its active metabolite, posaconazole, which went on to become a successfully marketed broad-spectrum antifungal agent.

SCH_51048 This compound (Lead Compound) In_Vivo_Metabolism In Vivo Metabolism (Hydroxylation) SCH_51048->In_Vivo_Metabolism Posaconazole Posaconazole (SCH 56592) (Active Metabolite) In_Vivo_Metabolism->Posaconazole Superior_Profile Superior Antifungal Profile (Potency, PK) Posaconazole->Superior_Profile Clinical_Development Clinical Development Superior_Profile->Clinical_Development

The discovery pathway from this compound to posaconazole.

Conclusion

The story of this compound is a testament to the intricate and often unpredictable nature of drug discovery and development. While this compound itself did not proceed to clinical use, its role as a lead compound and, ultimately, a prodrug to the highly successful antifungal agent posaconazole, is of significant historical and scientific importance. The rigorous preclinical evaluation of this compound, encompassing detailed in vitro and in vivo studies, not only established its own potential but also laid the crucial groundwork for the identification of a superior therapeutic agent. This in-depth technical guide highlights the key milestones and methodologies in the journey of this compound, offering valuable lessons in medicinal chemistry, pharmacology, and the strategic evolution of a drug development program.

References

Active Metabolites of SCH 51048: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a triazole antifungal agent that has demonstrated significant in vivo efficacy.[1] Metabolic studies have revealed that this compound is a compound that produces active metabolites, which are largely responsible for its antifungal activity.[2] This technical guide provides an in-depth overview of the current understanding of the active metabolites of this compound, with a focus on their generation, mechanism of action, and antifungal potency. The development of posaconazole (B62084) (SCH 56592), a potent, broad-spectrum antifungal, arose from the detailed study of hydroxylated analogues of this compound, strongly indicating that hydroxylation is the primary metabolic pathway for the activation of the parent compound.[3]

Metabolic Activation: The Role of Hydroxylation

The biotransformation of this compound is primarily characterized by hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5][6][7][8] While the exact structures of all in vivo metabolites of this compound are not extensively detailed in publicly available literature, the discovery of posaconazole through the synthesis and evaluation of hydroxylated analogues of this compound provides compelling evidence for this activation pathway.[3] It is hypothesized that the addition of a hydroxyl group to the this compound scaffold enhances its binding affinity to the target enzyme, leading to increased antifungal potency.

Active Metabolite Profile: Posaconazole as a Key Analogue

Posaconazole (SCH 56592) is a highly active, structurally related analogue of this compound and serves as the primary example of a potent hydroxylated derivative. Its broad-spectrum antifungal activity has been extensively documented.

Quantitative Antifungal Activity of Posaconazole

The in vitro activity of posaconazole has been evaluated against a vast collection of clinically important yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Posaconazole against a Broad Range of Fungal Pathogens

Fungal GroupNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Fungi22,8500.0631
All Yeasts18,3510.0631
All Molds4,4990.1251

Source:[9]

Table 2: Comparative In Vitro Activity of Posaconazole and Other Azoles against Aspergillus fumigatus

Antifungal AgentNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Posaconazole 2200.25 0.5
Voriconazole2200.50.5
Isavuconazole2200.51
Itraconazole22012

Source:[10]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The active metabolites of this compound, exemplified by posaconazole, exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, thereby disrupting the structure and function of the fungal cell membrane and ultimately leading to fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Active Metabolites AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane SCH51048 This compound Metabolism Metabolism (Hydroxylation via CYP450) SCH51048->Metabolism ActiveMetabolites Active Hydroxylated Metabolites (e.g., Posaconazole) Metabolism->ActiveMetabolites Inhibition Inhibition ActiveMetabolites->Inhibition Inhibition->Lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by Active Metabolites of this compound.

Experimental Protocols

The following are generalized protocols for the types of experiments used to identify and characterize the active metabolites of antifungal agents like this compound.

In Vitro Metabolism in Liver Microsomes

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains pooled human or rat liver microsomes (0.5 mg/mL), this compound (10 µM), and an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) (2 volumes).

  • Sample Preparation: The mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

  • Analysis: The samples are analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vivo Metabolite Identification in Rats

Objective: To identify the metabolites of this compound present in the urine and plasma of rats following oral administration.

Methodology:

  • Dosing: Male Sprague-Dawley rats are administered a single oral dose of this compound (e.g., 50 mg/kg) by gavage.

  • Sample Collection: Urine and blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours). Plasma is separated from the blood by centrifugation.

  • Sample Preparation (Urine): Urine samples are centrifuged to remove any particulate matter. An equal volume of acetonitrile is added to precipitate proteins, followed by centrifugation. The supernatant is collected for analysis.

  • Sample Preparation (Plasma): Plasma samples are deproteinized by the addition of a threefold excess of cold acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is collected.

  • Analysis: The prepared urine and plasma samples are analyzed by LC-MS/MS to identify the parent drug and its metabolites.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its metabolites against various fungal isolates.

Methodology:

  • Preparation of Inoculum: Fungal isolates are grown on an appropriate agar (B569324) medium, and a suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration.

  • Preparation of Drug Dilutions: Serial twofold dilutions of this compound and its metabolites are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth in the drug-free control well.

G cluster_invitro In Vitro Metabolism Workflow cluster_invivo In Vivo Metabolism Workflow SCH_vitro This compound Microsomes Liver Microsomes + NADPH SCH_vitro->Microsomes Incubation Incubation (37°C) Microsomes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Analysis_vitro LC-MS/MS Analysis Termination->Analysis_vitro MetaboliteID_vitro Metabolite Identification Analysis_vitro->MetaboliteID_vitro SCH_vivo This compound Dosing Oral Dosing (Rat) SCH_vivo->Dosing Collection Urine/Plasma Collection Dosing->Collection Extraction Sample Preparation (Protein Precipitation) Collection->Extraction Analysis_vivo LC-MS/MS Analysis Extraction->Analysis_vivo MetaboliteID_vivo Metabolite Identification Analysis_vivo->MetaboliteID_vivo

Caption: Experimental Workflows for Metabolite Identification.

Conclusion

The antifungal agent this compound is activated through metabolic hydroxylation, leading to the formation of potent antifungal metabolites. The extensive research on its hydroxylated analogue, posaconazole, provides a strong model for understanding the activity and mechanism of these metabolites. The primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Further studies to fully characterize the complete in vivo metabolic profile of this compound would be beneficial for a more comprehensive understanding of its pharmacological properties.

References

Unveiling the Antifungal Potential of SCH 51048: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is an investigational triazole antifungal agent that has demonstrated significant activity against a range of fungal pathogens. As a precursor to the clinically important antifungal drug posaconazole (B62084), a thorough understanding of its intrinsic antifungal properties, mechanism of action, and in vivo efficacy is crucial for the ongoing development of novel antifungal therapies. This technical guide provides a comprehensive overview of the core antifungal characteristics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

In Vitro Antifungal Activity

This compound has shown promising in vitro activity against several clinically relevant fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness.

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)
Coccidioides immitis13≤0.39 to 0.78[1]
Candida krusei20.5 to 1.0

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Like other triazole antifungals, this compound exerts its fungal growth-inhibitory or fungicidal effects by disrupting the integrity of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Ergosterol_Biosynthesis_Pathway cluster_triazole This compound (Triazole) Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Target of Triazoles) Toxic_sterols Toxic Methylated Sterol Precursors Lanosterol->Toxic_sterols Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Membrane_disruption Membrane Disruption & Inhibition of Growth Toxic_sterols->Membrane_disruption This compound This compound This compound->Lanosterol Inhibits

Ergosterol biosynthesis pathway and the site of action for this compound.

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in various murine models of fungal infections, highlighting its potential as a therapeutic agent.

Systemic Candidiasis (Candida krusei)

In a neutropenic mouse model of hematogenous Candida krusei infection, this compound treatment significantly prolonged survival and reduced fungal burden in the kidneys.[2][3][4][5]

Table 2: In Vivo Efficacy of this compound against Hematogenous Candida krusei Infection in Neutropenic Mice

Treatment GroupDosageOutcome
This compound50 mg/kg/day (oral)Significantly prolonged survival and reduced kidney fungal titers (P ≤ 0.05)[2][3]
This compound100 mg/kg/day (oral)Significantly prolonged survival and was more effective than the lower dose in reducing kidney fungal burden (P ≤ 0.05)[2][3]
Amphotericin B2 mg/kg/day (intraperitoneal)Significantly prolonged survival and reduced kidney fungal titers (P ≤ 0.05)[2][3]
Fluconazole100 mg/kg/day (oral)No effect on survival or fungal burden[2][3]
Systemic Coccidioidomycosis (Coccidioides immitis)

In a murine model of systemic coccidioidomycosis, this compound was highly effective, with higher doses proving to be curative.

Table 3: In Vivo Efficacy of this compound against Systemic Coccidioides immitis Infection in Mice

Treatment GroupDosageOutcome
This compound2 to 50 mg/kgPrevented death from systemic coccidioidomycosis[1]
This compound25 or 50 mg/kgCurative[1]
Fluconazole100 mg/kgNot curative[1]
Itraconazole100 mg/kgNot curative[1]
Control-60 to 100% mortality[1]
Pulmonary Aspergillosis (Aspergillus fumigatus)

This compound was also effective in a murine model of pulmonary aspergillosis, delaying mortality and reducing the fungal load in the lungs.

Table 4: In Vivo Efficacy of this compound against Pulmonary Aspergillus fumigatus Infection in Mice

Treatment GroupDosageOutcome
This compound≥ 5 mg/kgSignificantly delayed mortality compared to controls (P < 0.05)[6]
This compound30 and 50 mg/kgReduced the number of viable A. fumigatus in lung tissue (P < 0.05)[6]
ItraconazoleNot specifiedDid not significantly delay mortality or reduce tissue counts at the doses used[6]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Isolates Fungal Isolates Culture Culture on Agar Plates Fungal_Isolates->Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Culture->Inoculum_Prep Microtiter_Plate Inoculate Microtiter Plate Wells with Fungal Suspension and Drug Dilutions Inoculum_Prep->Microtiter_Plate Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Microtiter_Plate Incubation Incubate at 35°C for 24-48 hours Microtiter_Plate->Incubation Read_MIC Visually or Spectrophotometrically Determine MIC Incubation->Read_MIC Data_Analysis Record and Analyze MIC Values Read_MIC->Data_Analysis

Workflow for in vitro antifungal susceptibility testing.

Key Methodological Details:

  • Fungal Isolates: Clinically relevant isolates of the target fungi are used.

  • Culture Conditions: Fungi are typically cultured on standard laboratory media such as Sabouraud dextrose agar.

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., conidia or yeast cells) is prepared and its concentration is adjusted spectrophotometrically.

  • Drug Dilutions: A series of twofold dilutions of this compound are prepared in a liquid medium, typically RPMI 1640.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (usually 35°C) for a specified period (24 to 72 hours, depending on the fungus).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 80% or 100% inhibition) compared to a drug-free control well.

In Vivo Murine Models of Fungal Infection

The in vivo efficacy of this compound has been evaluated in established murine models that mimic human systemic and pulmonary fungal infections.

In_Vivo_Workflow cluster_setup Animal Model Setup cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_outcome Outcome Assessment Mice Select Mouse Strain (e.g., CF1, BALB/c) Immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide (B585), Cortisone (B1669442) Acetate) Mice->Immunosuppression Infection_Route Infect Mice via a Clinically Relevant Route (e.g., Intravenous, Intranasal) Immunosuppression->Infection_Route Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Infection_Route Treatment Administer this compound (and control drugs) at Various Dosages Infection_Route->Treatment Monitoring Monitor Survival, Body Weight, and Clinical Signs of Illness Treatment->Monitoring Survival_Analysis Analyze Survival Data Monitoring->Survival_Analysis Fungal_Burden Determine Fungal Burden in Target Organs (e.g., Kidneys, Lungs) Monitoring->Fungal_Burden

General workflow for in vivo efficacy studies in murine models.

Key Methodological Details:

  • Animal Models: Specific mouse strains, such as CF1 or BALB/c, are used. For studies requiring an immunocompromised state, mice are treated with agents like cyclophosphamide and cortisone acetate.[2][3]

  • Infection: A standardized inoculum of the fungal pathogen is administered through a clinically relevant route, such as intravenous injection for disseminated infections or intranasal instillation for pulmonary infections.[2][3][6]

  • Treatment: this compound is typically administered orally, while comparator drugs like amphotericin B may be given intraperitoneally. Treatment is usually initiated shortly after infection and continued for a defined period.[2][3][6]

  • Outcome Measures: The primary endpoints are typically survival rates and the quantitative fungal burden in target organs (e.g., kidneys, lungs), which is determined by colony-forming unit (CFU) counts from homogenized tissues.

Relationship to Posaconazole

This compound is a direct precursor to posaconazole (SCH 56592). Posaconazole is a hydroxylated analog of this compound and was developed to improve upon the pharmacokinetic and antifungal profile of the parent compound.[7]

SCH51048_to_Posaconazole SCH51048 This compound Posaconazole Posaconazole (SCH 56592) (Hydroxylated Analog) SCH51048->Posaconazole Chemical Modification (Hydroxylation)

Chemical relationship between this compound and Posaconazole.

Conclusion

This compound is a potent triazole antifungal with demonstrated in vitro and in vivo activity against a variety of clinically important fungal pathogens. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is characteristic of the triazole class. While it has been largely superseded in clinical development by its hydroxylated analog, posaconazole, the study of this compound provides valuable insights into the structure-activity relationships of triazole antifungals and serves as an important reference compound in the quest for new and improved antifungal agents. The data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of mycology and infectious diseases.

References

In Vitro Antifungal Activity of SCH 51048: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51048 is a triazole antifungal agent that has demonstrated potent in vitro activity against a range of fungal pathogens. As a precursor to the broad-spectrum antifungal posaconazole, understanding the foundational antifungal profile of this compound is critical for researchers in the field of antifungal drug discovery and development. This technical guide provides a comprehensive overview of the available in vitro data for this compound, including its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against key fungal species. Due to the limited publicly available data for this compound, this guide also provides context by referencing the activity of other closely related and well-characterized triazole antifungals.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

As a member of the triazole class of antifungals, this compound exerts its fungal growth-inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the formation of ergosterol.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound disrupts this conversion. The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition Figure 1. Mechanism of Action of this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->enzyme Catalyzes ergosterol_precursor 4,4-dimethyl-cholesta- 8,14,24-trienol ergosterol Ergosterol ergosterol_precursor->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane growth_inhibition Inhibition of Fungal Growth cell_membrane->growth_inhibition Disruption leads to sch51048 This compound (Triazole) sch51048->enzyme Inhibits enzyme->ergosterol_precursor toxic_sterols Accumulation of toxic 14α-methylated sterols enzyme->toxic_sterols toxic_sterols->growth_inhibition

Figure 1. Mechanism of Action of this compound

In Vitro Antifungal Activity

The available quantitative in vitro susceptibility data for this compound is primarily focused on its activity against Coccidioides immitis. Qualitative assessments have also noted its efficacy against other significant fungal pathogens.

Quantitative Data

The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of this compound against isolates of Coccidioides immitis are summarized below.

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)
Coccidioides immitis13≤0.39 to 0.78[1]≤0.39 to 1.6[1]
Qualitative Activity
  • Candida krusei : this compound has been reported to be active against hematogenous infections of Candida krusei in neutropenic mice, a species known for its intrinsic resistance to fluconazole.[2][3]

  • Aspergillus fumigatus : The compound has shown efficacy in an experimental model of pulmonary aspergillosis.

Experimental Protocols

The in vitro susceptibility testing of this compound was likely conducted following the standardized methods of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI). The relevant methods for yeasts and filamentous fungi are detailed below.

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A Method)

The broth microdilution method for yeasts is a standardized procedure for determining the MIC of an antifungal agent.

M27A_Workflow Figure 2. CLSI M27-A Workflow for Yeasts cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare serial dilutions of this compound start->drug_prep inoculum_prep Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) start->inoculum_prep inoculate Inoculate microdilution wells with fungal suspension drug_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine MIC (≥50% growth inhibition) incubate->read_mic end End read_mic->end M38A_Workflow Figure 3. CLSI M38-A Workflow for Molds cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare serial dilutions of this compound start->drug_prep inoculum_prep Prepare standardized conidial suspension (0.4-5 x 10^4 CFU/mL) start->inoculum_prep inoculate Inoculate microdilution wells with conidial suspension drug_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Visually determine MIC (100% growth inhibition) incubate->read_mic end End read_mic->end

References

Efficacy of SCH 51048 Against Coccidioides immitis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the efficacy of SCH 51048, a novel triazole antifungal agent, against Coccidioides immitis, the causative agent of coccidioidomycosis. The data presented is compiled from key in vitro and in vivo studies to facilitate a deeper understanding of its therapeutic potential.

Quantitative Efficacy Data

The antifungal activity of this compound against Coccidioides immitis has been evaluated through both in vitro susceptibility testing and in vivo animal models of infection. The following tables summarize the key quantitative findings from these studies, offering a direct comparison with other established antifungal agents.

Table 1: In Vitro Susceptibility of Coccidioides immitis to this compound
ParameterValue (µg/mL)Number of Isolates
Minimum Inhibitory Concentration (MIC) Range≤0.39 to 0.7813
Minimum Fungicidal Concentration (MFC) Range≤0.39 to 1.613

Data sourced from Clemons et al., 1995.[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Coccidioidomycosis
Treatment Group (Dose)Survival Rate (%)Outcome
This compound (2 to 50 mg/kg)100Protective
This compound (25 or 50 mg/kg)100Curative
Fluconazole (B54011) (100 mg/kg)100Protective, Not Curative
Itraconazole (B105839) (100 mg/kg)100Protective, Not Curative
Control0-4060-100% Mortality

Data sourced from Clemons et al., 1995.[1][2]

Table 3: Comparative Pharmacokinetics
AgentPeak Serum Level (µg/mL)Estimated Half-Life (h)
This compound>14>12

Data sourced from Clemons et al., 1995.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies evaluating the efficacy of this compound against C. immitis.

In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using a broth microdilution method.

  • Fungal Isolates: Thirteen clinical isolates of Coccidioides immitis were used.

  • Inoculum Preparation: Arthroconidia were harvested and suspended in sterile saline. The suspension was adjusted to a final concentration of 1 x 10³ to 5 x 10³ CFU/mL in RPMI 1640 medium buffered with MOPS.

  • Drug Dilutions: this compound was serially diluted in the test medium.

  • Incubation: The microtiter plates were incubated at 35°C for 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the drug that prevented any discernible growth. To determine the Minimum Fungicidal Concentration (MFC), aliquots from clear wells were subcultured onto Sabouraud dextrose agar (B569324) plates, and the MFC was the lowest drug concentration that resulted in a ≥99.9% reduction in CFU compared to the starting inoculum.

In Vivo Murine Model of Systemic Coccidioidomycosis

A murine model was utilized to assess the in vivo efficacy of this compound.

  • Animal Model: Female CD-1 mice were used for the study.

  • Infection: Mice were infected intravenously with a lethal inoculum of C. immitis arthroconidia.

  • Treatment: Treatment with this compound, fluconazole, or itraconazole was initiated 24 hours post-infection and administered orally once daily for 10 days. A control group received the vehicle alone.

  • Efficacy Evaluation: The primary endpoint was survival, which was monitored for 30 days post-infection. To assess curative efficacy, surviving animals were immunosuppressed with cortisone (B1669442) acetate (B1210297) and observed for relapse of infection.

Visualized Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the in vivo efficacy studies and the proposed mechanism of action for triazole antifungals like this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_evaluation Efficacy Evaluation A Female CD-1 Mice B Intravenous Infection with C. immitis Arthroconidia A->B C This compound (2, 5, 10, 25, 50 mg/kg) D Fluconazole (100 mg/kg) E Itraconazole (100 mg/kg) F Vehicle Control G Monitor Survival (30 days post-infection) H Immunosuppression of Survivors (Cortisone Acetate) G->H I Assess for Relapse (Curative Efficacy) H->I

Caption: In vivo efficacy testing workflow for this compound against C. immitis.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Fungi cluster_moi Mechanism of Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Disruption Disruption of Fungal Cell Membrane Integrity SCH51048 This compound (Triazole Antifungal) SCH51048->Inhibition Enzyme->Ergosterol Inhibition->Enzyme InhibitionGrowth Inhibition of Fungal Growth Disruption->InhibitionGrowth

Caption: Proposed mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Conclusion

The available data demonstrates that this compound exhibits potent in vitro and in vivo activity against Coccidioides immitis. Notably, it was found to be curative at doses of 25 and 50 mg/kg in a murine model of systemic coccidioidomycosis, a significant advantage over fluconazole and itraconazole at the tested concentrations.[1][2] Pharmacokinetic studies also revealed favorable properties, including high peak serum levels and a long half-life.[1] These findings underscore the potential of this compound as a therapeutic agent for coccidioidomycosis and warrant further investigation. Overall, this compound was demonstrated to be 5- to 50-fold or more superior to fluconazole or itraconazole in these studies.[1]

References

Navigating the Bioavailability of Oral Thrombin Receptor Antagonists: A Technical Guide on SCH 530348 (Vorapaxar)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature indicates that the compound designated as SCH 51048 is not described in publicly accessible research. It is highly probable that this designation represents an early internal code, a related precursor, or a typographical error for the well-documented thrombin receptor antagonist, SCH 530348, commercially known as vorapaxar.

Developed by Schering-Plough (now Merck), SCH 530348 is an orally active, potent, and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1] Extensive preclinical and clinical studies have been conducted on SCH 530348, providing a robust dataset on its oral bioavailability and pharmacokinetic profile. This technical guide will focus on the available data for SCH 530348 to provide researchers, scientists, and drug development professionals with a detailed understanding of its core characteristics.

Quantitative Pharmacokinetic Profile of SCH 530348

The oral bioavailability of SCH 530348 has been a key focus of its development, demonstrating excellent absorption and a predictable pharmacokinetic profile. The following table summarizes the key quantitative parameters from preclinical and clinical studies.

ParameterSpecies/PopulationDoseValueSource
Bioavailability (F%) Cynomolgus Monkeys0.1 mg/kg86%[2]
Time to Maximum Concentration (Tmax) Healthy Human Volunteers40 mg (single dose)~1.5 - 2 hours[3]
Half-life (t1/2) Healthy Human Volunteers40 mg (single dose)Long and variable[4]
Inhibition of Platelet Aggregation (IC50) Human Platelet-Rich PlasmaN/A47 nM (thrombin-induced)[2]
Inhibition of Platelet Aggregation (IC50) Human Platelet-Rich PlasmaN/A25 nM (TRAP-induced)[2]

Note: TRAP (Thrombin Receptor-Activating Peptide) is a synthetic peptide used to mimic the action of thrombin on PAR-1.

Experimental Protocols

A summary of the methodologies employed in key studies to determine the oral bioavailability and pharmacokinetic profile of SCH 530348 is provided below.

Preclinical Bioavailability Study in Cynomolgus Monkeys
  • Animal Model: Cynomolgus monkeys were selected as a relevant non-human primate model.

  • Dosing: A single oral dose of 0.1 mg/kg of SCH 530348 was administered.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of SCH 530348 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Bioavailability Calculation: The absolute oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of a known dose.

Phase I Clinical Trial in Healthy Human Volunteers
  • Study Population: Healthy adult male and female volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.

  • Dosing: Oral doses of SCH 530348 (ranging from 10 mg to 40 mg) or placebo were administered.

  • Sample Collection: Blood samples were collected at predefined time points before and after dosing.

  • Analytical Method: Plasma concentrations of SCH 530348 were quantified using a validated LC-MS/MS method, with a lower limit of quantitation of 1.00 ng/mL.[3]

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.

Visualizing Key Pathways and Processes

To further elucidate the context of SCH 530348's action and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 binds & cleaves Platelet Platelet PAR1->Platelet activates Activation Platelet Activation Platelet->Activation Aggregation Platelet Aggregation Activation->Aggregation SCH530348 SCH 530348 (Vorapaxar) SCH530348->PAR1 blocks

Caption: Mechanism of action of SCH 530348 in inhibiting thrombin-mediated platelet aggregation.

PK_Workflow Dosing Oral Administration of SCH 530348 Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: A typical experimental workflow for a pharmacokinetic study of an orally administered drug.

References

An In-depth Technical Guide to SCH 51048 (CAS Number: 161532-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51048 is a potent, orally active triazole antifungal agent that has demonstrated significant efficacy against a range of fungal pathogens, including species resistant to other azole antifungals. As a member of the azole class, its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, in vitro and in vivo antifungal activity, and available pharmacokinetic data. Detailed experimental protocols and data are presented to support further research and development of this compound.

Chemical Properties and Synthesis

This compound, also known as N-Des(D-threo-pentitol),-N-(3-pentyl)-Posaconazole or Deshydroxy Posaconazole Impurity, is a complex triazole derivative with the molecular formula C₃₇H₄₂F₂N₈O₃ and a molecular weight of 684.78 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 161532-65-6General chemical databases
Molecular Formula C₃₇H₄₂F₂N₈O₃[1]
Molecular Weight 684.78 g/mol [1]
Synthesis

The synthesis of this compound and its analogues involves a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of this compound is proprietary, the general approach for related triazole antifungals can be inferred from the scientific literature. The synthesis of regioisomers of this compound has been described, highlighting the complexity of the stereochemistry and the importance of specific isomers for antifungal activity.[2] The core structure is typically assembled through the coupling of a substituted tetrahydrofuran (B95107) ring with a difluorobenzene moiety and a triazole-containing side chain. The synthesis of the four 2,2,5-regioisomer counterparts of this compound has been evaluated, with findings indicating that only the cis isomers with an R-configuration at the tetrahydrofuran 2-carbon exhibit significant in vitro activity.[2] This suggests that the spatial arrangement of the molecule is critical for its interaction with the target enzyme.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

This compound exerts its antifungal effect by targeting and inhibiting sterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of CYP51 by azole antifungals like this compound is a well-established mechanism. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockage disrupts the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane lead to increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth and replication.

Fungal_Ergosterol_Biosynthesis_Inhibition Figure 1: Mechanism of Action of this compound cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_drug_action Action of this compound cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion SCH_51048 SCH_51048 CYP51 (Sterol 14α-demethylase) CYP51 (Sterol 14α-demethylase) SCH_51048->CYP51 (Sterol 14α-demethylase) Inhibition Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Altered Fluidity) Ergosterol_Depletion->Disrupted_Membrane Leads to Toxic_Sterol_Accumulation->Disrupted_Membrane Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Disrupted_Membrane->Fungal_Growth_Inhibition Results in

Caption: Mechanism of Action of this compound.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a variety of fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal activity, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of this compound (MIC Values)

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Coccidioides immitis13≤0.39 to 0.78[4]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal susceptibility of this compound is typically determined using a broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

MIC_Determination_Workflow Figure 2: Workflow for MIC Determination Fungal_Culture 1. Prepare standardized fungal inoculum Inoculation 3. Inoculate microtiter plate wells with fungal suspension Fungal_Culture->Inoculation Drug_Dilution 2. Prepare serial dilutions of this compound in microtiter plate wells Drug_Dilution->Inoculation Incubation 4. Incubate at a controlled temperature and duration Inoculation->Incubation Reading 5. Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->Reading

Caption: Workflow for MIC Determination.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A standardized suspension of fungal cells is then prepared in a sterile saline or buffer solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

  • Inoculation: The standardized fungal suspension is further diluted in the growth medium, and a specific volume is added to each well of the microtiter plate containing the drug dilutions, resulting in a final desired inoculum concentration.

  • Incubation: The inoculated microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy

This compound has shown significant in vivo efficacy in murine models of systemic fungal infections, demonstrating its potential for therapeutic use.

Table 3: In Vivo Efficacy of this compound in Murine Models

Fungal PathogenMouse ModelDosage (mg/kg/day)OutcomeReference
Coccidioides immitisSystemic infection2 to 50100% survival; curative at 25 and 50 mg/kg[4]
Candida kruseiHematogenous infection in neutropenic mice50 or 100Significantly prolonged survival and reduced kidney fungal titers[5]
Experimental Protocol: Murine Model of Systemic Fungal Infection

The in vivo efficacy of this compound is evaluated in animal models that mimic human systemic fungal infections.

Workflow:

In_Vivo_Efficacy_Workflow Figure 3: Workflow for In Vivo Efficacy Testing Animal_Acclimatization 1. Acclimatize mice to laboratory conditions Immunosuppression 2. (Optional) Induce immunosuppression (e.g., with cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection 3. Infect mice with a standardized inoculum of the fungal pathogen Immunosuppression->Infection Treatment 4. Administer this compound or control vehicle at specified dosages and schedule Infection->Treatment Monitoring 5. Monitor for survival, clinical signs of illness, and body weight Treatment->Monitoring Endpoint_Analysis 6. At the end of the study, determine fungal burden in target organs Monitoring->Endpoint_Analysis

Caption: Workflow for In Vivo Efficacy Testing.

Detailed Steps:

  • Animal Model: Specific pathogen-free mice (e.g., CF1 or BALB/c) of a defined age and weight are used.

  • Immunosuppression (for opportunistic pathogens): To mimic the condition of immunocompromised patients, mice may be treated with immunosuppressive agents like cyclophosphamide (B585) and cortisone (B1669442) acetate.[5]

  • Infection: A standardized suspension of the fungal pathogen is injected intravenously to establish a systemic infection.

  • Treatment: Treatment with orally administered this compound or a control vehicle is initiated at a specified time post-infection and continued for a defined duration.

  • Monitoring and Endpoints: The primary endpoint is typically survival. Other parameters, such as clinical signs of illness and changes in body weight, are also monitored. At the end of the study, or at predetermined time points, animals are euthanized, and target organs (e.g., kidneys, lungs, brain) are harvested to determine the fungal burden by counting colony-forming units (CFU) per gram of tissue.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens and predicting its behavior in vivo.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Peak Serum Level (Cmax) > 14 µg/mL[4]
Half-life (t₁/₂) > 12 hours[4]
Experimental Protocol: Pharmacokinetic Analysis in Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Detailed Steps:

  • Dosing: A single dose of this compound is administered to mice, typically via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂.

Conclusion

This compound is a promising triazole antifungal agent with potent in vitro and in vivo activity against clinically relevant fungal pathogens. Its mechanism of action, through the inhibition of sterol 14α-demethylase, is well-understood. The data and experimental protocols presented in this technical guide provide a solid foundation for further research into the efficacy, safety, and potential clinical applications of this compound. Future studies should focus on elucidating a more comprehensive ADME profile, expanding the in vitro antifungal spectrum, and further evaluating its efficacy in various models of fungal disease.

References

Preliminary Investigation of SCH 51048 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical toxicity data for the investigational antifungal agent SCH 51048 is limited. This document serves as an in-depth technical guide outlining the typical preliminary toxicological investigation for a novel triazole antifungal compound of this class, in line with standard drug development practices. The experimental protocols and data tables presented are illustrative and based on established methodologies in toxicology.

Introduction

This compound is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. As with any new chemical entity intended for therapeutic use, a thorough preclinical safety evaluation is paramount to identify potential hazards to humans. This guide details the core components of a preliminary toxicity investigation for a compound like this compound, focusing on the methodologies and data interpretation required by researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of triazole antifungals like this compound is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane SCH51048 This compound SCH51048->CYP51A1 Inhibits

Caption: Mechanism of action of this compound.

Preclinical Toxicity Assessment Workflow

A standard preclinical toxicology program involves a tiered approach, starting with acute studies and progressing to sub-chronic and chronic toxicity evaluations, alongside specialized studies to assess genotoxicity and reproductive toxicity.

cluster_workflow Preclinical Toxicity Workflow start Test Compound (this compound) acute Acute Toxicity Studies (e.g., LD50 in rodents) start->acute repeat_dose Repeat-Dose Toxicity Studies (28-day, 90-day in two species) acute->repeat_dose genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) acute->genotoxicity reproductive Reproductive & Developmental Toxicity Studies repeat_dose->reproductive safety_pharm Safety Pharmacology (CNS, Cardiovascular, Respiratory) repeat_dose->safety_pharm genotoxicity->safety_pharm carcinogenicity Carcinogenicity Studies (Long-term rodent studies) reproductive->carcinogenicity safety_pharm->carcinogenicity end Risk Assessment & IND-Enabling Report carcinogenicity->end

Caption: A typical preclinical toxicology investigation workflow.

Data Presentation

Acute Toxicity

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity after a single high dose of the test substance.

Illustrative Data Table:

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
MouseOral> 2000N/ANo mortality or significant clinical signs observed.
RatOral> 2000N/ANo mortality or significant clinical signs observed.
RatIntravenous500450 - 550Ataxia, lethargy, piloerection at doses > 400 mg/kg.

This table presents hypothetical data for illustrative purposes.

Repeat-Dose Toxicity

Objective: To evaluate the toxicological profile following repeated administration of the test substance over a defined period (e.g., 28 or 90 days) and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Illustrative 28-Day Oral Toxicity Data in Rats:

Dose Group (mg/kg/day)MortalityBody Weight Change (%)Key Hematology/Clinical Chemistry FindingsKey Histopathological Findings
0 (Vehicle)0/10+15%NoneNo significant findings.
500/10+14%NoneNo significant findings.
2000/10+10%↑ ALT, ↑ ASTMinimal centrilobular hypertrophy in the liver.
8002/10-5%↑↑ ALT, ↑↑ AST, ↑ BilirubinModerate centrilobular hypertrophy, single-cell necrosis in the liver.

This table presents hypothetical data for illustrative purposes. ALT: Alanine aminotransferase, AST: Aspartate aminotransferase.

NOAEL: 50 mg/kg/day

Genotoxicity

Objective: To assess the potential of the test substance to induce genetic mutations or chromosomal damage.

Illustrative Genotoxicity Assay Results:

AssayTest SystemConcentration RangeMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, etc.)1 - 5000 µ g/plate With and WithoutNegative
In Vitro Chromosomal AberrationHuman Peripheral Blood Lymphocytes10 - 1000 µg/mLWith and WithoutNegative
In Vivo Micronucleus TestMouse Bone Marrow100 - 1000 mg/kgN/ANegative

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Test System: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to food and water.

  • Acclimatization: A minimum of 5 days of acclimatization before dosing.

  • Dosing:

    • The test substance is administered orally by gavage.

    • A single animal is dosed at a time.

    • The starting dose is selected based on available data, typically near the expected LD50.

    • If the animal survives, the next animal is dosed at a higher fixed increment. If it dies, the next is dosed at a lower increment.

  • Observation:

    • Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

    • Body weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical software based on the outcomes of the sequential dosing.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • The test substance at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).

    • This mixture is poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Collection:

    • The number of revertant colonies (his+ for S. typhimurium) on each plate is counted.

    • The background lawn of bacterial growth is examined for signs of cytotoxicity.

  • Evaluation Criteria:

    • A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice the solvent control value.

    • The results from at least three independent experiments are evaluated.

Conclusion

The preliminary investigation of toxicity for a novel compound like this compound is a comprehensive, multi-faceted process. It involves a battery of in vivo and in vitro tests designed to identify potential target organs of toxicity, establish dose-response relationships, and assess the genotoxic potential. The data generated from these studies are crucial for establishing a safety profile and for making informed decisions regarding the progression of the compound into clinical development. While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding the core requirements of such an investigation.

An In-Depth Technical Guide to the Pharmacodynamics of SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is an investigational triazole antifungal agent that has demonstrated notable activity against a range of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro activity, and the experimental protocols used to evaluate its antifungal properties.

Mechanism of Action

The primary target of this compound, like other triazole antifungals, is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound inhibits CYP51, thereby blocking the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are multifactorial and ultimately lead to the cessation of fungal growth and cell death.

The key effects of this compound-mediated CYP51 inhibition include:

  • Altered Membrane Fluidity and Integrity: The absence of ergosterol and the accumulation of aberrant sterols disrupt the normal packing of phospholipids, leading to a dysfunctional cell membrane.

  • Increased Permeability: The compromised membrane becomes more permeable, allowing for the leakage of essential cellular components and an influx of toxic substances.

  • Disruption of Membrane-Bound Enzymes: The altered sterol composition affects the function of enzymes embedded in the cell membrane that are vital for cellular processes.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal cell growth and replication.

Signaling Pathway

The ergosterol biosynthesis pathway is the primary signaling cascade affected by this compound. The inhibition of lanosterol 14α-demethylase is a critical node in this pathway, leading to the downstream effects on fungal cell membrane integrity and viability.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol->Ergosterol Multiple Steps SCH_51048 SCH_51048 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) SCH_51048->Lanosterol 14-alpha-demethylase (CYP51) Inhibition Accumulation_of_toxic_sterols Accumulation_of_toxic_sterols Lanosterol 14-alpha-demethylase (CYP51)->Accumulation_of_toxic_sterols Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Viability Fungal Viability Fungal Cell Membrane Integrity->Fungal Viability Disrupted Membrane Function Disrupted Membrane Function Accumulation_of_toxic_sterols->Disrupted Membrane Function Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Disrupted Membrane Function->Fungistatic/Fungicidal Effect

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Quantitative Data: In Vitro Antifungal Activity

The in vitro activity of this compound has been evaluated against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of the organism.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
Coccidioides immitis13≤0.39 to 0.78[1]

Note: While this compound has shown in vivo activity against Candida krusei and Aspergillus fumigatus, specific and comprehensive in vitro MIC data from peer-reviewed literature is limited.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the pharmacodynamics of antifungal agents like this compound.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation: a. Subculture the yeast isolate onto potato dextrose agar (B569324) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Drug Dilution: a. Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. b. The final concentration range should typically span from 0.016 to 16 µg/mL. c. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

3. Inoculation and Incubation: a. Add the prepared yeast inoculum to each well of the microtiter plate. b. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Yeast_Culture Yeast Isolate on Agar Saline_Suspension Saline Suspension (0.5 McFarland) Yeast_Culture->Saline_Suspension Inoculum_Dilution Dilution in RPMI 1640 Saline_Suspension->Inoculum_Dilution Inoculation Inoculation of Wells Inoculum_Dilution->Inoculation Drug_Dilution Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubation at 35°C (24-48 hours) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Determination Incubation->MIC_Reading

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay is used to determine the IC50 (half-maximal inhibitory concentration) of a compound against the target enzyme.

1. Reaction Mixture Preparation: a. In a reaction vessel, combine a buffered solution (e.g., potassium phosphate, pH 7.4) containing a known concentration of recombinant fungal CYP51 enzyme and its redox partner, NADPH-cytochrome P450 reductase. b. Add the test compound (this compound) at various concentrations. Include a control with no inhibitor.

2. Substrate Addition and Reaction Initiation: a. Add the substrate, radiolabeled lanosterol (e.g., [³H]lanosterol), to the reaction mixture. b. Initiate the enzymatic reaction by adding NADPH.

3. Incubation and Reaction Termination: a. Incubate the reaction mixture at 37°C for a specified time. b. Terminate the reaction by adding a quenching agent (e.g., a strong base or solvent).

4. Product Extraction and Analysis: a. Extract the sterols from the reaction mixture using an organic solvent. b. Separate the substrate (lanosterol) from the product (demethylated lanosterol) using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). c. Quantify the amount of radiolabeled product formed using liquid scintillation counting.

5. IC50 Determination: a. Calculate the percentage of enzyme inhibition at each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

CYP51_Inhibition_Assay Prepare_Mixture Prepare Reaction Mixture (CYP51, Reductase, Buffer) Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Substrate Add Radiolabeled Lanosterol Add_Inhibitor->Add_Substrate Initiate_Reaction Initiate with NADPH Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Extract_Sterols Extract Sterols Terminate_Reaction->Extract_Sterols Separate_Products Separate Substrate and Product (HPLC or TLC) Extract_Sterols->Separate_Products Quantify Quantify Radiolabeled Product Separate_Products->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Experimental Workflow for Lanosterol 14α-Demethylase Inhibition Assay.

Conclusion

This compound is a triazole antifungal agent that exerts its effect through the potent and specific inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This mechanism of action disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. While in vivo studies have demonstrated its efficacy, particularly against fluconazole-resistant Candida krusei and Aspergillus fumigatus, further in vitro quantitative data across a broader range of fungal pathogens would be beneficial for a more complete pharmacodynamic profile. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel antifungal candidates.

References

Methodological & Application

SCH 51048: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is an investigational triazole antifungal agent that has demonstrated potent activity against a range of fungal pathogens. As a precursor in the development of posaconazole (B62084) (SCH 56592), its in vitro characteristics provide valuable insights into the structure-activity relationships of this class of antifungals. These application notes provide detailed protocols for in vitro studies of this compound, summarize available quantitative data, and illustrate its mechanism of action.

Data Presentation

The in vitro activity of this compound and its closely related successor, posaconazole, has been evaluated against various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data, providing a comparative overview of their antifungal potency.

Table 1: In Vitro Activity of this compound Against Coccidioides immitis

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)
Coccidioides immitis13≤0.39 - 0.78≤0.39 - 1.6

Data sourced from Clemons et al., 1995.[1][2]

Table 2: Comparative In Vitro Activity of Posaconazole (SCH 56592) Against Various Fungal Pathogens

Fungal SpeciesNumber of IsolatesPosaconazole MIC Range (µg/mL)Itraconazole (B105839) MIC Range (µg/mL)Fluconazole (B54011) MIC Range (µg/mL)
Aspergillus spp.39≤0.002 - 0.5≤0.008 - 1-
Candida albicans-≤0.004 - 16-≤0.062 - >64
Candida spp. (overall)3,312---
Cryptococcus neoformans373---

Note: This data is for posaconazole (SCH 56592), a hydroxylated analogue of this compound, and is provided for a broader perspective on the potential spectrum of activity. Data sourced from Cacciapuoti et al., 2000 and Pfaller et al., 2001.[3][4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antifungal properties of this compound. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Spectrophotometer

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

Methods:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve final concentrations ranging from 0.015 to 8 µg/mL.

    • Include a drug-free well for growth control and a non-inoculated well for sterility control.

  • Inoculum Preparation:

    • For Yeasts (Candida spp.): Culture the yeast on Sabouraud dextrose agar (B569324) at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

    • For Filamentous Fungi (Aspergillus spp.): Culture the mold on potato dextrose agar at 35°C until sporulation is evident. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well. The endpoint can be determined visually or spectrophotometrically.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol determines the lowest concentration of this compound that results in fungal death.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud dextrose agar plates

  • Sterile spreader or inoculating loop

  • Incubator (35°C)

Methods:

  • Subculturing:

    • From each well of the MIC plate that shows complete inhibition of growth (and the first well showing growth), take a 10-20 µL aliquot.

    • Spread the aliquot onto a Sabouraud dextrose agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-72 hours, or until growth is visible in the control subculture.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a kill of ≥99.9% of the initial inoculum.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

The primary mechanism of action for triazole antifungals like this compound is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

SCH_51048_Mechanism_of_Action cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Ergosterol (Cell Membrane Integrity) Ergosterol->Fungal_Cell_Membrane SCH51048 This compound SCH51048->Lanosterol Inhibition Broth_Microdilution_Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C Inoculate_Plates->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

References

Unraveling the Application of SCH 51048 in Neutropenic Mouse Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of SCH 51048 for neutropenic mouse models have revealed a significant information gap in publicly accessible scientific literature. While extensive research details the establishment of neutropenic mouse models for various therapeutic studies, there is currently no specific data available detailing the dosage, efficacy, or mechanism of action of this compound in this context.

This compound is recognized as a compound whose metabolites exhibit antifungal properties. However, its application in the field of hematology, specifically in relation to neutropenia, is not documented in the reviewed preclinical or clinical studies. The focus of this document, therefore, shifts to providing a comprehensive overview of the established protocols for inducing neutropenia in mouse models, a critical component of the user's original query.

Induction of Neutropenia in Mouse Models: Standard Protocols

The most common and well-documented method for inducing neutropenia in mice for research purposes is through the administration of cytotoxic agents, with cyclophosphamide (B585) being a frequently used compound. This process transiently depletes neutrophils, rendering the mice susceptible to infections and thus providing a valuable platform for studying novel therapeutic agents.

Cyclophosphamide-Induced Neutropenia Protocol

This protocol is a standard and effective method for creating a neutropenic mouse model.

Materials:

  • Cyclophosphamide (lyophilized powder)

  • Sterile saline for injection (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Experimental mice (specific strain as required by the study design)

Procedure:

  • Reconstitution of Cyclophosphamide: Aseptically reconstitute the lyophilized cyclophosphamide powder with sterile saline to the desired stock concentration.

  • Dosage Calculation: The dosage of cyclophosphamide can vary depending on the desired severity and duration of neutropenia. A commonly used regimen involves a total dose of 250 mg/kg administered in two separate intraperitoneal injections.

  • Administration Schedule:

    • Day 0: Administer the first intraperitoneal injection of cyclophosphamide at a dose of 150 mg/kg.

    • Day 3: Administer the second intraperitoneal injection of cyclophosphamide at a dose of 100 mg/kg.

  • Monitoring of Neutropenia:

    • Blood samples can be collected via the tail vein or retro-orbital sinus at predetermined time points (e.g., daily from Day 4).

    • Perform complete blood counts (CBCs) to determine the absolute neutrophil count (ANC). Profound neutropenia (ANC < 500 cells/µL) is typically achieved around Day 4-5 and can persist for several days.

  • Experimental Window: The period of profound neutropenia is the critical window for conducting experiments, such as challenging the mice with pathogens or administering therapeutic agents.

Quantitative Data on Cyclophosphamide-Induced Neutropenia

The following table summarizes the typical timeline and cellular changes observed in a cyclophosphamide-induced neutropenic mouse model.

DayEventTypical Absolute Neutrophil Count (cells/µL)
0First Cyclophosphamide Dose (150 mg/kg)Baseline
3Second Cyclophosphamide Dose (100 mg/kg)Decreasing
4-6Profound Neutropenia< 500
7-10Recovery of Neutrophil CountIncreasing towards baseline

Experimental Workflow and Signaling Pathways

The induction of neutropenia is a critical first step in a variety of experimental workflows aimed at evaluating the efficacy of novel compounds in an immunocompromised host.

G cluster_0 Induction of Neutropenia cluster_1 Experimental Phase Cyclophosphamide_Administration_Day_0 Day 0: Cyclophosphamide (150 mg/kg IP) Cyclophosphamide_Administration_Day_3 Day 3: Cyclophosphamide (100 mg/kg IP) Cyclophosphamide_Administration_Day_0->Cyclophosphamide_Administration_Day_3 Monitoring_Neutrophils Daily Blood Collection & CBC Analysis Cyclophosphamide_Administration_Day_3->Monitoring_Neutrophils Profound_Neutropenia Profound Neutropenia (ANC < 500/µL) Monitoring_Neutrophils->Profound_Neutropenia Pathogen_Challenge Pathogen Challenge (e.g., Bacterial Infection) Profound_Neutropenia->Pathogen_Challenge Therapeutic_Intervention Therapeutic Intervention (e.g., Test Compound) Pathogen_Challenge->Therapeutic_Intervention Outcome_Assessment Outcome Assessment (e.g., Survival, Bacterial Load) Therapeutic_Intervention->Outcome_Assessment

Caption: Workflow for inducing neutropenia and subsequent experimental evaluation.

The signaling pathways affected by cyclophosphamide primarily involve the cell cycle of rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. Cyclophosphamide is an alkylating agent that cross-links DNA, leading to apoptosis in these proliferative cells and a subsequent decrease in peripheral blood neutrophils.

G Cyclophosphamide Cyclophosphamide Active_Metabolites Active Metabolites (Phosphoramide Mustard, Acrolein) Cyclophosphamide->Active_Metabolites DNA_Crosslinking DNA Cross-linking in Hematopoietic Progenitors Active_Metabolites->DNA_Crosslinking Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Crosslinking->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Neutropenia Decreased Neutrophil Production Apoptosis->Neutropenia

Caption: Simplified signaling pathway of cyclophosphamide-induced neutropenia.

Application Notes for Fungal Susceptibility Testing Using SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SCH 51048 is a novel triazole antifungal agent that has demonstrated potent in vitro and in vivo activity against a range of fungal pathogens. As with other triazoles, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and altered cell membrane permeability, ultimately resulting in the inhibition of fungal growth and replication. These application notes provide a summary of the available data on the antifungal activity of this compound and detailed protocols for its use in fungal susceptibility testing.

Mechanism of Action

This compound, as a triazole antifungal, targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The specific target is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol. This disruption has a dual effect: it depletes the cell membrane of ergosterol, which is vital for its fluidity and structure, and it leads to the accumulation of toxic methylated sterol precursors. The combined effect compromises the cell membrane, leading to fungistatic or, in some cases, fungicidal activity.

Spectrum of Activity

This compound has shown promising activity against various fungal species. Notably, it has demonstrated in vitro efficacy against Coccidioides immitis, the causative agent of coccidioidomycosis.[1] In vivo studies have also highlighted its effectiveness against systemic infections caused by Coccidioides immitis and the inherently fluconazole-resistant Candida krusei.

Due to the limited availability of extensive in vitro susceptibility data for this compound against a broad range of fungal species, data for its structurally related successor compound, posaconazole (B62084) (SCH 56592), is often referenced to indicate the potential spectrum of activity. Posaconazole has demonstrated a wide spectrum of activity against numerous yeasts and molds.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against Coccidioides immitis. Due to the limited public data for this compound against other fungi, representative Minimum Inhibitory Concentration (MIC) data for the closely related triazole, posaconazole (SCH 56592), against various important fungal pathogens are included for reference. This is intended to provide an expected range of activity for a triazole of this class.

Fungal SpeciesDrugNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Coccidioides immitisThis compound13≤0.39 - 0.78--[1]
Candida albicansPosaconazole3312≤0.03 - 80.030.06[2]
Candida glabrataPosaconazole3312≤0.03 - >160.54[2]
Candida parapsilosisPosaconazole3312≤0.03 - 40.120.5[2]
Candida tropicalisPosaconazole3312≤0.03 - 40.060.12[2]
Candida kruseiPosaconazole3312≤0.03 - 80.250.5[2]
Cryptococcus neoformansPosaconazole373≤0.03 - 10.120.5[2]
Aspergillus fumigatusPosaconazole1423≤0.002 - 20.1250.25[3][6]
Aspergillus flavusPosaconazole-≤0.002 - 0.5--[4]
Aspergillus terreusPosaconazole-≤0.002 - 0.5--[4]
Aspergillus nigerPosaconazole-≤0.002 - 0.5--[4]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A3 Methodology)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates to be tested

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a stock solution of 1600 µg/mL.

    • Store the stock solution in small aliquots at -70°C until use.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates.

    • The final concentrations of this compound should typically range from 0.015 to 16 µg/mL.

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at 490 nm.

Visualizations

G cluster_workflow Experimental Workflow: Fungal Susceptibility Testing prep_drug Prepare this compound Stock Solution (in DMSO) serial_dilution Serial Dilution of this compound in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for determining the MIC of this compound.

G cluster_pathway Signaling Pathway: Mechanism of Action of this compound acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 14α-demethylase (Erg11p) lanosterol->erg11 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation toxic_sterols Accumulation of Toxic Methylated Sterols membrane_disruption Disrupted Membrane Integrity & Function toxic_sterols->membrane_disruption sch51048 This compound sch51048->erg11 Inhibition erg11->ergosterol erg11->toxic_sterols Leads to erg11->membrane_disruption Depletion of Ergosterol

Caption: Mechanism of action of this compound in the fungal cell.

References

Application Notes and Protocols for SCH 51048 in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SCH 51048, an investigational triazole antifungal agent. This document details its mechanism of action, summarizes its in vitro and in vivo activity against key fungal pathogens, and provides detailed protocols for its evaluation in preclinical research.

Introduction

This compound is a triazole antifungal compound that has demonstrated potent activity against a range of fungal pathogens, including species of Candida, Aspergillus, and Coccidioides. As with other triazoles, its mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This document serves as a guide for researchers interested in exploring the antifungal properties of this compound in a laboratory setting.

Mechanism of Action

This compound, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoid units Isoprenoid units Mevalonate->Isoprenoid units Squalene Squalene Isoprenoid units->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disruption Disruption of membrane integrity Ergosterol->Disruption SCH_51048 This compound SCH_51048->Lanosterol_14a_demethylase Binds to and inhibits Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Inhibition Inhibition Lanosterol_14a_demethylase->Inhibition Inhibition->Ergosterol Disruption->Fungal Cell Membrane

Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated in vitro activity against a variety of fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against selected fungal species.

Fungal SpeciesIsolate(s)MIC Range (µg/mL)Reference
Coccidioides immitis13 clinical isolates≤0.39 - 0.78[1]

In Vivo Activity

This compound has shown significant efficacy in various murine models of invasive fungal infections.

Table 1: In Vivo Efficacy of this compound against Candida krusei

Animal ModelFungal Isolate(s)Treatment RegimenOutcomeReference
Neutropenic Mice2 clinical isolates50 mg/kg/day (oral)Significantly prolonged survival and reduced kidney fungal burden.[2][3][4][5][2][3][4][5]
Neutropenic Mice2 clinical isolates100 mg/kg/day (oral)Significantly prolonged survival and was more effective than the 50 mg/kg dose in reducing kidney fungal burden.[2][3][4][5][2][3][4][5]

Table 2: In Vivo Efficacy of this compound against Aspergillus fumigatus

Animal ModelTreatment RegimenOutcomeReference
Murine Pulmonary Aspergillosis5 - 50 mg/kgSignificantly delayed mortality at doses of 5 mg/kg and greater.[6][7][6][7]
Murine Pulmonary Aspergillosis30 and 50 mg/kgReduced the number of viable A. fumigatus organisms in lung tissue.[6][7][6][7]

Table 3: In Vivo Efficacy of this compound against Coccidioides immitis

Animal ModelTreatment RegimenOutcomeReference
Systemic Coccidioidomycosis2 - 50 mg/kg100% survival.[1][8][1][8]
Systemic Coccidioidomycosis25 and 50 mg/kgCurative.[1][8][1][8]

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Peak Serum Level>14 µg/mL[1][8]
Estimated Half-life>12 hours[1][8]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (Adapted from CLSI M27-A3)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

cluster_0 Workflow for Broth Microdilution MIC Assay A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) B Prepare serial two-fold dilutions of this compound in a 96-well plate A->B C Inoculate each well with the fungal suspension B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC as the lowest concentration with significant growth inhibition D->E

Broth microdilution MIC assay workflow.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida krusei)

  • Spectrophotometer

  • Sterile saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well, as determined visually or with a spectrophotometer.

Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine model of disseminated candidiasis.

cluster_0 Workflow for In Vivo Efficacy Study A Immunosuppress mice (e.g., cyclophosphamide) B Prepare and standardize Candida inoculum A->B C Infect mice intravenously with Candida B->C D Administer this compound or vehicle control orally C->D E Monitor survival and clinical signs D->E F Determine fungal burden in target organs (e.g., kidneys) E->F

In vivo efficacy study workflow.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • 6-8 week old female BALB/c mice

  • Candida species (e.g., C. krusei)

  • Cyclophosphamide (B585)

  • Sterile saline

  • Insulin syringes with 27-gauge needles

  • Oral gavage needles

  • Sabouraud Dextrose Agar plates

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg four days and one day prior to infection to induce neutropenia.

  • Inoculum Preparation:

    • Grow the Candida isolate in Sabouraud Dextrose Broth overnight at 30°C.

    • Wash the cells with sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection:

    • Infect mice via the lateral tail vein with 0.1 mL of the prepared Candida suspension (1 x 10^5 CFU/mouse).

  • Treatment:

    • Initiate treatment with this compound (e.g., 50 or 100 mg/kg) or vehicle control 2-4 hours post-infection.

    • Administer the treatment orally once or twice daily for a predetermined duration (e.g., 7 days).

  • Monitoring:

    • Monitor the mice daily for survival, weight loss, and clinical signs of illness.

  • Fungal Burden Determination:

    • At the end of the experiment (or at predetermined time points), euthanize the mice.

    • Aseptically remove target organs (e.g., kidneys).

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

Conclusion

This compound is a promising investigational triazole antifungal with demonstrated in vivo activity against clinically important fungal pathogens. The provided protocols offer a framework for the further evaluation of this compound in antifungal drug discovery and development programs. Further research is warranted to establish a broader in vitro susceptibility profile and a more detailed pharmacokinetic and safety profile.

References

Application Notes and Protocols for SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a potent triazole-based antifungal agent. It is recognized as a precursor in the synthesis of Posaconazole, a broad-spectrum antifungal drug. Structurally related to other azole antifungals, this compound is anticipated to be an inhibitor of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. These application notes provide detailed protocols for the preparation of this compound solutions for research purposes, outline its presumed mechanism of action, and offer guidance for its use in experimental settings.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₃₇H₄₂F₂N₈O₃[1]
Molecular Weight 684.78 g/mol [1][2]
CAS Number 161532-65-6[2][3]
Appearance White to Off-White Solid[3]
Storage 2-8°C Refrigerator[3]

Solution Preparation

Recommended Solvents

Based on the chemical structure of this compound and the properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For some applications, ethanol (B145695) may also be a suitable solvent, though its solvating capacity for this class of compounds may be lower than DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 684.78 g/mol = 6.8478 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 6.85 mg of this compound powder directly into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 6.85 mg, add 1.0 mL of DMSO.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level (typically ≤ 0.5% v/v).

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experimental design.

Mechanism of Action and Signaling Pathway

This compound, as a triazole antifungal, is presumed to act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase . This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and Inhibition by this compound:

The diagram below illustrates the key steps in the fungal ergosterol biosynthesis pathway and the proposed point of inhibition by this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) ToxicSterol Accumulation of toxic 14α-methylated sterols Lanosterol->ToxicSterol Zymosterol Zymosterol Intermediate->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol ErgosterolDepletion Ergosterol Depletion SCH51048 This compound SCH51048->Lanosterol Inhibits MembraneDisruption Disrupted Membrane Fluidity & Integrity ErgosterolDepletion->MembraneDisruption ToxicSterol->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Proposed mechanism of action of this compound.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The combined effect disrupts membrane fluidity and integrity, ultimately inhibiting fungal growth.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Dispense Dispense fungal inoculum and This compound dilutions into a 96-well microplate Inoculum->Dispense SCH_Dilutions Prepare serial dilutions of This compound in culture medium SCH_Dilutions->Dispense Incubate Incubate at appropriate temperature and duration (e.g., 35°C for 24-48h) Dispense->Incubate Read Visually or spectrophotometrically determine fungal growth Incubate->Read MIC Determine MIC: Lowest concentration with significant growth inhibition Read->MIC

Caption: Workflow for MIC determination.

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or culture medium and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640) in a 96-well microplate. The final concentration range should be selected based on the expected susceptibility of the fungal isolate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microplate containing the this compound dilutions. Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the microplate at the optimal temperature for the fungal isolate (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Lanosterol 14α-Demethylase Inhibition Assay (Cell-Free)

This protocol provides a general framework for a cell-free enzymatic assay to confirm the inhibitory activity of this compound against lanosterol 14α-demethylase.[4][5]

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (CYP51)

  • Cytochrome P450 reductase (CPR)

  • Radiolabeled substrate (e.g., [³H]lanosterol)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mixture: In a reaction tube, combine the recombinant CYP51, CPR, and reaction buffer.

  • Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate Reaction: Start the reaction by adding the radiolabeled lanosterol substrate and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Stop Reaction and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the sterols.

  • Analysis: Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Safety Precautions

  • This compound is for research use only and should not be used in humans.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Testing SCH 51048 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[1][2] Farnesylation is essential for the proper localization and function of Ras proteins, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][3] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[2][4] These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer.

Mechanism of Action and Targeted Signaling Pathway

This compound exerts its biological effects by inhibiting the farnesylation of proteins, thereby disrupting their normal function. The primary target of this inhibition is the Ras signaling pathway. In its inactive state, Ras is bound to GDP. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), GDP is exchanged for GTP.[5] This conformational change allows Ras-GTP to interact with and activate downstream effector proteins, including Raf, which initiates the MAP kinase (MAPK) cascade (Raf-MEK-ERK), and phosphoinositide 3-kinase (PI3K), which activates the PI3K-Akt-mTOR pathway.[6][7] These pathways ultimately promote cell cycle progression, inhibit apoptosis, and stimulate cell growth and proliferation.[6][7]

Farnesylation is a critical step that anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its signaling activity.[4] By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its mislocalization and inactivation.[8] This, in turn, blocks downstream signaling and can result in the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[9] It is important to note that while Ras is a primary target, other farnesylated proteins may also be affected by FTase inhibitors, potentially contributing to their overall anticancer activity.[10]

Ras_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle Ras Activation Cycle cluster_farnesylation Farnesylation (Target of this compound) cluster_downstream Downstream Effector Pathways cluster_cellular_response Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS SOS (GEF) RTK->SOS Ras-GDP Ras-GDP (Inactive) Ras-GTP Ras-GTP (Active) GAP GAP Ras-GTP->GAP GTP GDP SOS->Ras-GDP GDP GTP GAP->Ras-GDP Pre-Ras Pre-Ras FTase Farnesyl Transferase (FTase) Pre-Ras->FTase Farnesylated Ras Farnesylated Ras (Membrane-bound) FTase->Farnesylated Ras Farnesyl-PP Farnesyl Pyrophosphate Farnesyl-PP->FTase Raf Raf Farnesylated Ras->Raf PI3K PI3K Farnesylated Ras->PI3K SCH_51048 This compound SCH_51048->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Growth mTOR->Growth

Caption: Ras Signaling Pathway and the inhibitory action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. The most commonly used models are human tumor xenografts in immunocompromised mice.

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[6] CDX models are highly reproducible and cost-effective, making them suitable for initial large-scale efficacy screening.[11]

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[12][13] These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, thus offering higher predictive value for clinical outcomes.[13]

  • Transgenic Mouse Models: Genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to the expression of specific oncogenes (e.g., mutant Ras) can also be utilized.[9] These models allow for the study of the therapeutic agent in the context of a fully intact immune system and natural tumor progression.[9]

Experimental Protocols

Below are detailed protocols for evaluating the efficacy of this compound in a subcutaneous human tumor xenograft model.

Materials
  • Test Article: this compound (or a closely related farnesyltransferase inhibitor such as SCH 66336/lonafarnib for reference studies).

  • Vehicle: Appropriate vehicle for solubilizing this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Human Tumor Cells: A relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma, A549 non-small cell lung cancer, or MIA PaCa-2 pancreatic cancer).

  • Cell Culture Reagents: Appropriate growth medium and supplements, trypsin-EDTA.

  • Matrigel: (Optional, to enhance tumor take rate).

  • Calipers: For tumor measurement.

  • Animal Housing: Individually ventilated cages under specific pathogen-free conditions.

Protocol: Subcutaneous Xenograft Model
  • Cell Culture and Implantation:

    • Culture human tumor cells in their recommended growth medium to ~80% confluency.

    • Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .[2]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentrations with the vehicle on each day of dosing.

    • Administer this compound orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily for 21 consecutive days). A dose range of 25-100 mg/kg can be explored based on tolerability studies.[9]

    • The control group should receive the vehicle alone following the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100% .[14]

    • Alternatively, the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) can be calculated.[15]

    • Analyze the statistical significance of the differences in tumor volume between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring_grouping Monitoring and Grouping cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Human Cancer Cell Culture Cell_Harvest 3. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Implantation 4. Subcutaneous Injection of Cells Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Monitoring 5. Monitor Tumor Growth (Calipers) Implantation->Tumor_Monitoring Randomization 6. Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Drug_Admin 7. Administer this compound (or Vehicle) Orally Randomization->Drug_Admin Continued_Monitoring 8. Continue Monitoring Tumor Volume & Body Weight Drug_Admin->Continued_Monitoring Euthanasia 9. Euthanasia and Tumor Excision Continued_Monitoring->Euthanasia Data_Collection 10. Tumor Weight Measurement & Tissue Collection Euthanasia->Data_Collection Data_Analysis 11. Data Analysis (TGI, etc.) & Statistical Evaluation Data_Collection->Data_Analysis

Caption: Xenograft model experimental workflow.

Data Presentation

Table 1: Efficacy of SCH 66336 (Lonafarnib) in Human Tumor Xenograft Models

Tumor Model (Cell Line)Animal StrainTreatment ScheduleMean Final Tumor Volume (mm³) - ControlMean Final Tumor Volume (mm³) - TreatedTumor Growth Inhibition (TGI) (%)p-valueReference
HCT-116 (Colon)Nude Mice50 mg/kg, p.o., BID x 21d1250 ± 150450 ± 8064<0.01[9]
A549 (Lung)Nude Mice50 mg/kg, p.o., BID x 21d1100 ± 120550 ± 9050<0.01[9]
MIA PaCa-2 (Pancreas)Nude Mice75 mg/kg, p.o., BID x 28d1500 ± 200600 ± 11060<0.001[9]
PC-3 (Prostate)Nude Mice50 mg/kg, p.o., BID x 21d1350 ± 180700 ± 10048<0.05[9]

Note: The data presented in this table for SCH 66336 (lonafarnib) is illustrative and intended to serve as a template for presenting efficacy data for this compound.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy in animal models. Careful selection of the appropriate tumor model, adherence to detailed experimental procedures, and rigorous data analysis are essential for obtaining reliable and translatable results that can guide the clinical development of this promising anticancer agent.

References

Application Notes and Protocols for Determining Minimum Inhibitory Concentration (MIC) of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the fields of microbiology and drug discovery. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This quantitative measure is crucial for assessing the potency of new antimicrobial compounds, aiding in the selection of lead candidates for further development.[2][3] These application notes provide detailed protocols for determining the MIC values of investigational compounds, such as the hypothetical SCH 51048, using standardized methods including broth microdilution, agar (B569324) dilution, and gradient diffusion. Adherence to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for generating reliable and reproducible data.[2][4][5]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[1][2][3] A lower MIC value indicates greater potency.[1]

  • Antimicrobial Susceptibility Testing (AST): A laboratory procedure performed to determine the susceptibility of a microorganism to an antimicrobial agent.[6]

  • Breakpoints: Predefined MIC values used to categorize a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[2] These are established by regulatory bodies like CLSI and EUCAST.[2][7]

Data Presentation

Summarizing MIC data in a clear and structured format is essential for analysis and comparison. The following table provides a template for presenting hypothetical MIC values for a novel compound against a panel of microorganisms.

MicroorganismStrain IDBroth Microdilution MIC (µg/mL)Agar Dilution MIC (µg/mL)Gradient Diffusion MIC (µg/mL)
Staphylococcus aureusATCC 29213111.5
Escherichia coliATCC 25922443
Pseudomonas aeruginosaATCC 27853163224
Candida albicansATCC 900280.50.50.75
Enterococcus faecalisATCC 29212222

Caption: Hypothetical MIC values for Compound this compound against various microbial strains, as determined by different methods.

Experimental Protocols

The following are detailed protocols for the three primary methods of MIC determination.

Protocol 1: Broth Microdilution Method

This is one of the most common methods for determining MIC values and is recommended by both CLSI and EUCAST.[4] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[3][8][9]

Materials:

  • Novel compound (e.g., this compound) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in a gradient of compound concentrations.

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.[10]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10][11]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculate the Plate:

    • Add 10 µL of the final diluted inoculum to each well, except for the sterility control wells (which should only contain broth).[10]

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[8]

  • Determine MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][3]

Protocol 2: Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test microorganism.[8]

Materials:

  • Novel compound stock solution

  • Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Sterile petri dishes

  • Microbial culture and inoculum preparation materials as in Protocol 1

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of two-fold dilutions of the novel compound.

    • Add a defined volume of each compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate containing no compound.

    • Allow the agar to solidify completely.

  • Prepare and Apply Inoculum:

    • Prepare the microbial inoculum as described in the broth microdilution method, adjusting to a final density of approximately 1 x 10⁴ CFU per spot.[12]

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at the appropriate temperature and duration.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.[8]

Protocol 3: Gradient Diffusion Method (E-test)

This method utilizes a plastic strip impregnated with a continuous gradient of the antimicrobial agent.[2] When placed on an inoculated agar plate, the agent diffuses into the agar, creating a concentration gradient.

Materials:

  • Commercially prepared gradient diffusion strips for the test compound (if available) or custom-prepared strips.

  • Large sterile petri dishes with appropriate agar medium

  • Microbial culture and inoculum preparation materials as in Protocol 1

  • Sterile swabs

Procedure:

  • Prepare Inoculum and Plate:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[11]

    • Within 15 minutes of preparation, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.[11]

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Apply Gradient Strip:

    • Using sterile forceps, carefully place the gradient diffusion strip onto the center of the inoculated agar surface. Ensure the entire length of the strip is in contact with the agar.

  • Incubation:

    • Invert the plate and incubate under appropriate conditions.

  • Determine MIC:

    • After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[2]

Visualizations

The following diagrams illustrate the workflows for the described MIC determination methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agar Prepare Agar Plates with Serial Dilutions of Compound start->prep_agar prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Spot-Inoculate Agar Plates prep_agar->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Inspect for Growth on Spots incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end_node End determine_mic->end_node Gradient_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Inoculate Agar Plate for Confluent Growth prep_inoculum->prep_plate apply_strip Apply Gradient Diffusion Strip prep_plate->apply_strip incubate Incubate Plate apply_strip->incubate read_results Measure Zone of Inhibition incubate->read_results determine_mic Read MIC Value from Strip Scale read_results->determine_mic end_node End determine_mic->end_node

References

Unraveling the In Vivo Administration of SCH 51048: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, detailed information regarding the in vivo administration, mechanism of action, and specific experimental protocols for the compound designated SCH 51048 remains elusive. This lack of accessible research presents a significant challenge in providing detailed application notes and protocols for its use in preclinical research.

Our investigation into this compound did not yield specific in vivo studies, quantitative data on dosing regimens, or established signaling pathways associated with this particular compound. The scientific identifier "this compound" does not appear to correspond to a widely researched agent with a publicly documented biological profile.

Initial searches revealed potential confusion with other compounds, such as SCH9, a protein kinase in Saccharomyces cerevisiae involved in the Ras-cAMP signaling pathway, and SCH-530348, a thrombin receptor antagonist. However, these are distinct molecular entities and their associated data are not applicable to this compound.

While one source described this compound as a compound with antifungal properties that is metabolized into active forms, no concrete in vivo experimental data, such as animal models used, dosage, administration routes, or observed efficacy and toxicity, were available. Without this fundamental information, the creation of detailed and reliable application notes and protocols for in vivo research is not feasible.

General Principles for In Vivo Compound Administration

In the absence of specific data for this compound, researchers are advised to adhere to established principles of preclinical in vivo research for any novel compound. This would typically involve a series of preliminary studies to determine the maximum tolerated dose (MTD), pharmacokinetic and pharmacodynamic (PK/PD) profiles, and preliminary efficacy in relevant animal models.

A general workflow for such an investigation is outlined below.

Experimental Workflow for a Novel Compound

G cluster_0 Pre-formulation & In Vitro Analysis cluster_1 In Vivo Pharmacokinetics & Toxicology cluster_2 In Vivo Efficacy Studies A Compound Synthesis & Characterization B In Vitro Target Validation A->B C Cellular Potency & Selectivity B->C D Formulation Development for In Vivo Use C->D Proceed to In Vivo E Single Dose Escalation (MTD Determination) D->E F Pharmacokinetic (PK) Studies E->F G Animal Model Selection F->G Establish Dosing Regimen H Dose-Response Efficacy Studies G->H I Pharmacodynamic (PD) Marker Analysis H->I J J I->J Data Analysis & Interpretation

Caption: General workflow for in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway Exploration

Given the mention of antifungal activity, if this compound were to target a common fungal pathway, a hypothetical signaling cascade could be visualized. For instance, if it were to inhibit a key enzyme in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane, the pathway could be depicted as follows. This is a generalized representation and is not based on specific data for this compound.

G cluster_pathway Hypothetical Antifungal Signaling Pathway AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Ergosterol_Biosynthesis Ergosterol Biosynthesis Enzymes Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane SCH51048 This compound (Hypothetical Target) SCH51048->Ergosterol_Biosynthesis Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

The lack of available scientific literature on this compound prevents the creation of detailed and accurate application notes and protocols for its in vivo administration. Researchers interested in this compound would need to conduct extensive preliminary research to establish its basic pharmacological and toxicological properties before proceeding with any in vivo efficacy studies. The information provided in this document is based on general principles of drug discovery and should not be taken as specific guidance for handling this compound. Further investigation to ascertain the correct identity and existing research on this compound is strongly recommended.

Application Notes and Protocols for Studying the Metabolites of SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is an investigational antifungal triazole that has been a precursor in the development of the broad-spectrum antifungal agent, posaconazole. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, identifying potentially active metabolites, and assessing its pharmacokinetic profile. It is understood that this compound is a prodrug that is metabolized into active antifungal compounds. Hydroxylation has been identified as a key metabolic pathway in the bioactivation of this compound.

These application notes provide a comprehensive protocol for the in vitro and in vivo study of this compound metabolites, from initial screening to detailed structural elucidation and quantitative analysis.

Data Presentation

All quantitative data generated from the following protocols should be summarized in clear, structured tables to facilitate comparison between different experimental conditions (e.g., different enzyme sources, incubation times, or animal models).

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesThis compound Concentration (µM)Incubation Time (min)% this compound RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human10, 5, 15, 30, 60
Rat10, 5, 15, 30, 60
Mouse10, 5, 15, 30, 60
Dog10, 5, 15, 30, 60
Monkey10, 5, 15, 30, 60

Table 2: Identification and Relative Abundance of this compound Metabolites in Human Liver Microsomes

Metabolite IDRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Proposed BiotransformationRelative Peak Area (%)
M1Hydroxylation
M2Di-hydroxylation
M3N-dealkylation
M4Glucuronidation of M1

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to identify the phase I and phase II metabolites of this compound and to determine its metabolic stability.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) (e.g., a structurally similar compound not expected to be a metabolite)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Liver microsomes (final protein concentration 0.5-1.0 mg/mL)

      • This compound (final concentration 1 µM)

    • For phase II metabolism, supplement the incubation mixture with UDPGA (final concentration 2 mM).

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 3000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Acquire data in both positive and negative ion modes to detect a wide range of metabolites.

    • Perform full scan analysis to detect all potential metabolites and product ion scans (tandem MS) to obtain fragmentation patterns for structural elucidation.

Data Analysis:

  • Metabolic Stability: Quantify the peak area of this compound at each time point relative to the internal standard. Plot the natural logarithm of the percentage of remaining this compound against time to determine the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (volume of incubation/mg of microsomal protein)).

  • Metabolite Identification: Process the LC-MS/MS data using metabolite identification software. Look for potential metabolite peaks by comparing the chromatograms of the incubated samples with the control (time 0) samples. Characterize the metabolites based on their accurate mass, retention time, and fragmentation patterns. Common metabolic pathways for triazole antifungals include hydroxylation, N-dealkylation, and glucuronidation.

Protocol 2: In Vivo Pharmacokinetic and Metabolite Profiling of this compound in Rodents

This protocol describes a basic in vivo study to investigate the pharmacokinetics and major circulating metabolites of this compound in a rodent model.

Materials:

  • This compound

  • Male Sprague-Dawley rats (or other suitable rodent species)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with EDTA)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer this compound to a group of rats via oral gavage at a suitable dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • House the animals in metabolic cages to collect urine and feces over a 24-hour period.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

  • Sample Extraction:

    • Plasma: Extract this compound and its metabolites from plasma using protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) or liquid-liquid extraction for cleanup and concentration.

    • Urine: Dilute urine samples with water before injection or perform SPE for cleanup.

    • Feces: Homogenize fecal samples, extract with a suitable solvent (e.g., methanol/acetonitrile), and centrifuge to obtain a clear supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using the LC-MS/MS method described in Protocol 1.

  • Data Analysis:

    • Pharmacokinetics: Quantify the concentration of this compound in plasma at each time point. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

    • Metabolite Profiling: Analyze plasma, urine, and fecal samples to identify the major circulating and excreted metabolites. Compare the metabolite profiles with the in vitro results.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Microsomes, Buffers) prep_mix Prepare Incubation Mixture prep_reagents->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Stability & Met ID) lcms->data_analysis

Caption: Workflow for the in vitro metabolism study of this compound.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SCH51048 This compound M1 M1: Hydroxylated Metabolite SCH51048->M1 CYP450 (Hydroxylation) M3 M3: N-dealkylated Metabolite SCH51048->M3 CYP450 (N-dealkylation) M2 M2: Di-hydroxylated Metabolite M1->M2 CYP450 (Hydroxylation) M4 M4: Glucuronide Conjugate of M1 M1->M4 UGTs (Glucuronidation)

Caption: Proposed metabolic pathways for this compound.

Application Notes and Protocols for the Study of Fluconazole-Resistant Fungi Using the Investigational Triazole SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole (B54011), a widely used triazole antifungal, has been instrumental in the management of fungal infections. However, the emergence of fluconazole-resistant fungal strains, particularly within Candida and Aspergillus species, presents a significant clinical challenge. The development of novel antifungal agents with activity against these resistant organisms is a critical area of research. SCH 51048 is an investigational triazole antifungal that has demonstrated in vivo activity against fungal species with intrinsic fluconazole resistance, such as Candida krusei.[1][2]

These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound, or other novel antifungal compounds, in the context of fluconazole-resistant fungi. While specific in vitro quantitative data and detailed mechanistic studies on this compound's interaction with various fluconazole resistance mechanisms are not extensively available in the public domain, this document outlines standardized protocols and known resistance pathways to guide such investigations.

Understanding Fluconazole Resistance

Fluconazole resistance in fungi is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Alterations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of fluconazole.

  • Overexpression of the Target Enzyme: Increased production of Erg11p dilutes the effect of the inhibitory drug.

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, preventing it from reaching its target.

A thorough understanding of these mechanisms is crucial when evaluating the efficacy of a new antifungal agent.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the available in vivo data for this compound against fluconazole-resistant Candida krusei in a murine infection model. This data highlights the potential of this compound as a therapeutic agent against inherently fluconazole-resistant fungal pathogens.

Fungal SpeciesHostTreatment GroupDosageOutcomeReference
Candida kruseiNeutropenic MiceThis compound50 mg/kg/day (oral)Significantly prolonged survival and reduced kidney fungal titers compared to control. As effective as Amphotericin B in improving survival.[1][2]
Candida kruseiNeutropenic MiceThis compound100 mg/kg/day (oral)Significantly prolonged survival and was significantly better than the lower dosage in reducing kidney fungal burden.[1][2]
Candida kruseiNeutropenic MiceFluconazole100 mg/kg/day (oral)No effect on survival or fungal titers.[1][2]
Candida kruseiNeutropenic MiceAmphotericin B2 mg/kg/day (intraperitoneal)Significantly prolonged survival and reduced kidney fungal titers compared to control.[1][2]

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility and synergy testing. They can be adapted for the evaluation of this compound against various fluconazole-resistant fungal isolates.

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fluconazole-resistant fungal isolates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.

Materials:

  • This compound powder

  • Fluconazole powder (for comparison and resistance confirmation)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fluconazole-susceptible and -resistant control strains (e.g., Candida albicans ATCC 90028, resistant clinical isolates)

  • Spectrophotometer or microplate reader (optional, for objective reading)

  • Inoculum preparation materials (sterile saline, spectrophotometer, hemocytometer)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

    • Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.

    • Prepare a drug-free well as a growth control.

  • Inoculum Preparation:

    • Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

    • The endpoint can be determined visually or by using a microplate reader at 530 nm.

Protocol 2: Checkerboard Synergy Assay

This protocol assesses the in vitro interaction between this compound and fluconazole against fluconazole-resistant isolates to determine if the combination is synergistic, indifferent, or antagonistic.

Materials:

  • Same as Protocol 1, with both this compound and fluconazole stock solutions.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with serial twofold dilutions of this compound along the x-axis and serial twofold dilutions of fluconazole along the y-axis.

    • The final concentrations should bracket the known MICs of each drug for the test organism.

    • Include wells with each drug alone and a drug-free growth control.

  • Inoculation and Incubation:

    • Prepare and add the fungal inoculum as described in Protocol 1.

    • Incubate the plate at 35°C for 48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in fluconazole resistance and a general workflow for evaluating a novel antifungal compound.

Fluconazole_Resistance_Mechanisms cluster_Cell Fungal Cell cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Efflux Efflux Pumps cluster_Resistance Resistance Mechanisms Fluconazole_ext Fluconazole (extracellular) Fluconazole_int Fluconazole (intracellular) Fluconazole_ext->Fluconazole_int Diffusion Erg11p Erg11p (Lanosterol 14α-demethylase) Fluconazole_int->Erg11p Inhibition ABC_transporter ABC Transporters (e.g., Cdr1p, Cdr2p) Fluconazole_int->ABC_transporter Substrate MFS_transporter MFS Transporters (e.g., Mdr1p) Fluconazole_int->MFS_transporter Substrate Lanosterol Lanosterol Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol ABC_transporter->Fluconazole_ext Efflux MFS_transporter->Fluconazole_ext Efflux Erg11_mutation ERG11 Mutation/Overexpression Erg11_mutation->Erg11p Alters/Increases Target Efflux_upregulation Efflux Pump Upregulation Efflux_upregulation->ABC_transporter Increases Pumps Efflux_upregulation->MFS_transporter Increases Pumps

Caption: Mechanisms of Fluconazole Resistance in Fungi.

Antifungal_Evaluation_Workflow cluster_Mechanisms Investigate Impact on Known Resistance Mechanisms start Start: Novel Antifungal Compound (e.g., this compound) step1 In Vitro Susceptibility Testing (MIC Determination) against Fluconazole-Resistant Strains start->step1 step2 Checkerboard Synergy Assay with Fluconazole step1->step2 step3 Mechanistic Studies step2->step3 mech1 Efflux Pump Activity/Expression (e.g., qRT-PCR for CDR1, MDR1) step3->mech1 mech2 Ergosterol Biosynthesis Pathway (e.g., Sterol Profiling) step3->mech2 step4 In Vivo Efficacy Studies (e.g., Murine Infection Model) end Conclusion on Therapeutic Potential step4->end mech1->step4 mech2->step4

Caption: Workflow for Evaluating a Novel Antifungal Agent.

Conclusion

While this compound shows promise as an antifungal agent with activity against inherently fluconazole-resistant fungi, further research is required to fully elucidate its spectrum of activity, mechanism of action against various resistance mechanisms, and potential for synergistic interactions with existing antifungals. The protocols and conceptual frameworks provided here offer a structured approach for researchers to conduct these critical investigations, not only for this compound but for any novel antifungal candidate. Such studies are essential for the development of new therapeutic strategies to combat the growing threat of antifungal resistance.

References

Practical Guide to Working with SCH 51048 in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide for working with SCH 51048, an investigational triazole antifungal agent. The information compiled herein is based on available scientific literature and is intended to assist researchers in designing and executing relevant laboratory studies.

Introduction

This compound is a triazole antifungal compound that has demonstrated in vivo efficacy against certain fungal pathogens.[1][2] It belongs to the same chemical class as other widely used antifungal drugs and acts by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. Notably, this compound was a precursor in the development of posaconazole (B62084) (Noxafil®), a broad-spectrum triazole antifungal agent.[3][4] This relationship suggests that experimental approaches and findings related to posaconazole may offer valuable insights for studies involving this compound.

Mechanism of Action

Like other triazole antifungals, the primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[5][6][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this step, this compound disrupts the integrity of the cell membrane, leading to the inhibition of fungal growth and proliferation. The accumulation of toxic sterol intermediates may also contribute to its antifungal effect.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Disrupted Membrane Integrity (Fungistatic/Fungicidal Effect) Ergosterol->Membrane Essential Component SCH51048 This compound SCH51048->CYP51 Inhibition CYP51->Ergosterol

Caption: Mechanism of action of this compound in the fungal cell.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound against Candida krusei in Neutropenic Mice

Treatment GroupDosageAdministration RouteOutcomeReference
This compound50 mg/kg/dayOralSignificantly prolonged survival and reduced fungal titers in kidneys.[1][2]
This compound100 mg/kg/dayOralSignificantly prolonged survival and was more effective than the 50 mg/kg dose in reducing fungal burden in the kidneys. As effective as amphotericin B in improving survival.[1][2]
Amphotericin B2 mg/kg/dayIntraperitonealSignificantly prolonged survival and reduced fungal titers in kidneys.[1][2]
Fluconazole100 mg/kg/dayOralNo effect on survival or fungal burden.[1][2]

Note: Specific quantitative data on survival rates and fungal burden reduction for this compound are not detailed in the provided search results. Researchers should refer to the primary literature for more specific data points.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Spectrophotometer

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Drug Dilution Series: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentrations should typically range from 0.03 to 16 µg/mL, though this may need to be optimized.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound at which a significant inhibition (typically ≥50% or ≥90% depending on the drug and fungus) of growth is observed compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock dilute Serial Dilution in 96-well Plate prep_stock->dilute inoculate Inoculate Plate dilute->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: In vitro antifungal susceptibility testing workflow.

In Vivo Efficacy in a Neutropenic Mouse Model of Disseminated Candidiasis

The following protocol is based on the study by Karyotakis et al., which evaluated the efficacy of this compound against Candida krusei.[1][2]

Objective: To evaluate the in vivo efficacy of this compound in a murine model of disseminated fungal infection.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., carboxymethylcellulose)

  • Male CF1 mice (or other appropriate strain)

  • Cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) for immunosuppression

  • Candida krusei isolate

  • Sterile saline

  • Standard laboratory animal housing and care facilities

Protocol:

  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) four days prior to infection and cortisone acetate (e.g., 250 mg/kg) one day prior to infection. This regimen may need to be optimized depending on the mouse strain and fungal pathogen.

  • Infection: Prepare an inoculum of Candida krusei in sterile saline. Infect the immunosuppressed mice via intravenous injection (e.g., into the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment: Begin treatment with this compound (e.g., 50 or 100 mg/kg/day, administered orally) at a set time point post-infection (e.g., 2 hours). Include control groups receiving vehicle only, a positive control (e.g., amphotericin B), and a comparator (e.g., fluconazole).

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

  • Endpoint Analysis:

    • Survival: Record and analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of animals from each group. Aseptically remove target organs (e.g., kidneys), homogenize the tissue, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis immuno Immunosuppress Mice infect Intravenous Infection with Candida krusei immuno->infect treat Administer this compound (or controls) infect->treat monitor Monitor Survival treat->monitor burden Determine Fungal Burden in Organs treat->burden

Caption: In vivo efficacy testing workflow.

Safety and Toxicology

Specific public data on the safety and toxicology of this compound is limited. As with any investigational compound, appropriate safety precautions should be taken in the laboratory. For in vivo studies, researchers should monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the site of administration. Should further development of this compound be considered, comprehensive toxicology studies, including acute and repeated-dose toxicity, genotoxicity, and safety pharmacology, would be required. Researchers may refer to toxicology profiles of structurally related triazoles, like posaconazole, for potential areas of concern.

Disclaimer: This guide is intended for research purposes only. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Cell-Based Screening of SCH 51048 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a known antifungal agent. The development and screening of its analogs can lead to the discovery of compounds with improved antifungal efficacy, novel therapeutic applications (e.g., anticancer activity), or reduced toxicity. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound analogs on mammalian cells. These assays are designed to assess cytotoxicity, determine the mechanism of cell death, and investigate the impact on key signaling pathways. The following protocols are foundational for the preclinical evaluation of a library of small molecule analogs.

Cell Viability and Cytotoxicity Assessment

The initial step in screening this compound analogs is to determine their effect on cell viability. This allows for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1][2] The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a tetrazolium salt by metabolically active cells.[3]

Representative Data: IC50 Determination of this compound Analogs

The following table presents hypothetical IC50 values for a series of this compound analogs tested against a human cancer cell line (e.g., A549 lung carcinoma) after 48 hours of treatment.

Analog IDIC50 (µM)Max Inhibition (%)
This compound (Parent)> 100< 10%
Analog A15.295%
Analog B5.898%
Analog C32.185%
Analog D> 100< 5%
Doxorubicin (Control)0.599%
Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound analogs on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs and control compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Induction Assessment

To understand if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5]

Representative Data: Apoptosis Induction by this compound Analogs

This table shows hypothetical data on the induction of apoptosis, measured as an increase in caspase-3/7 activity, in a cancer cell line treated with the IC50 concentration of each analog for 24 hours.

Analog IDFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
Analog A4.5
Analog B8.2
Analog C2.1
Staurosporine (Control)10.0
Experimental Protocol: Caspase-Glo® 3/7 Assay

Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.

Materials:

  • Cells cultured in 96-well white-walled plates

  • This compound analogs and control compounds

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the desired concentrations of this compound analogs as described in the MTT assay protocol. Include appropriate controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[5]

  • Assay Reaction: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[5][7]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells. Express the data as a fold change in caspase activity relative to the vehicle control.

Cell Cycle Analysis

Investigating the effects of the analogs on cell cycle progression can reveal mechanisms of action related to anti-proliferative effects. Flow cytometry analysis of cells stained with propidium (B1200493) iodide (PI) is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Representative Data: Cell Cycle Distribution after Analog Treatment

The following table shows a hypothetical cell cycle distribution in a cancer cell line after 24 hours of treatment with the IC50 concentration of select analogs.

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Control552520< 2
Analog A53242310
Analog B20255515
Analog C7510155

Note: An increase in the G2/M population, as seen with Analog B, suggests a G2/M cell cycle arrest. An increase in the G0/G1 population, as with Analog C, suggests a G1 arrest. The sub-G1 population is indicative of apoptotic cells with fragmented DNA.[9]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound analogs on cell cycle distribution.

Materials:

  • Cells cultured in 6-well plates

  • This compound analogs

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound analogs for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[8][10][11]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[11][12]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

To elucidate the potential mechanism of action, it is useful to investigate the effect of the analogs on key signaling pathways involved in cell growth, proliferation, and survival, such as the mTOR and ERK pathways. Western blotting can be used to measure changes in the phosphorylation status of key proteins in these cascades.[13][14]

Representative Data: Modulation of mTOR and ERK Signaling

This table presents hypothetical results from a Western blot analysis, showing the relative levels of phosphorylated mTOR and ERK in cells treated with the IC50 concentration of Analog B for 6 hours.

Target ProteinVehicle ControlAnalog B
p-mTOR (Ser2448)1.00.2
Total mTOR1.01.0
p-ERK1/2 (Thr202/Tyr204)1.00.3
Total ERK1/21.01.0
GAPDH (Loading Control)1.01.0

Note: A decrease in the phosphorylated forms of mTOR and ERK suggests that Analog B may inhibit these pro-survival signaling pathways.

Experimental Protocol: Western Blot Analysis of mTOR and ERK Pathways

Objective: To determine the effect of this compound analogs on the activation of the mTOR and ERK signaling pathways.

Materials:

  • Cells cultured in 6-well plates

  • This compound analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as previously described. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein samples and boil them in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

SCH_51048_Analog_Screening_Workflow cluster_primary Primary Screening cluster_data Data Analysis & Hit Selection start This compound Analog Library viability Cell Viability Assay (MTT) start->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Caspase-Glo) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) ic50->pathway hit_selection Hit Prioritization apoptosis->hit_selection cell_cycle->hit_selection pathway->hit_selection

Caption: High-level workflow for screening this compound analogs.

mTOR_ERK_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_ERK ERK Pathway cluster_output Cellular Response akt Akt mtor mTOR akt->mtor Activates s6k p70S6K mtor->s6k Phosphorylates bp1 4E-BP1 mtor->bp1 Phosphorylates proliferation Proliferation s6k->proliferation bp1->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation survival Survival erk->survival analog This compound Analog (Hypothetical MOA) analog->mtor Inhibits analog->mek Inhibits

Caption: Simplified mTOR and ERK signaling pathways.

References

Application Notes and Protocols for SCH 51048 in a Coccidioidomycosis Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the demonstrated efficacy of SCH 51048 in a murine model of coccidioidomycosis, based on published research. Detailed protocols for in vitro and in vivo experimentation are provided to facilitate the replication and further investigation of this compound's antifungal properties.

Introduction

This compound is a novel triazole antifungal agent that has shown significant activity against Coccidioides immitis, the causative agent of coccidioidomycosis. In both laboratory (in vitro) and animal (in vivo) studies, this compound has demonstrated potent fungicidal and curative effects, surpassing the efficacy of other commonly used azole antifungals such as fluconazole (B54011) and itraconazole (B105839) in a murine model of systemic coccidioidomycosis.[1][2] These findings highlight the potential of this compound as a therapeutic candidate for this often-difficult-to-treat fungal infection.

Mechanism of Action

As a triazole antifungal, this compound is understood to act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at sufficient concentrations, cell death.

Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Biosynthesis Pathway Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol 14α-demethylase Inhibition Lanosterol 14α-demethylase->Ergosterol

General Mechanism of Action for Triazole Antifungals.

In Vitro Activity

This compound has demonstrated potent in vitro activity against various isolates of Coccidioides immitis.[1][2] The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) are summarized below.

Table 1: In Vitro Susceptibility of Coccidioides immitis to this compound

ParameterConcentration Range (µg/ml)
Minimum Inhibitory Concentration (MIC)≤ 0.39 to 0.78
Minimum Fungicidal Concentration (MFC)≤ 0.39 to 1.6

Data sourced from Clemons et al., 1995.[1][2]

In Vivo Efficacy in a Murine Model

In a systemic murine model of coccidioidomycosis, oral administration of this compound resulted in significantly improved survival rates and curative outcomes compared to untreated controls and mice treated with fluconazole or itraconazole.[1][2]

Table 2: Survival of Mice with Systemic Coccidioidomycosis Treated with this compound and Other Antifungals

Treatment GroupDosage (mg/kg/day)Survival Rate (%)Outcome
Control (untreated)-0 - 4060-100% mortality
This compound2100Non-curative
This compound5100Non-curative
This compound10100Non-curative
This compound25100Curative
This compound50100Curative
Fluconazole100100Non-curative
Itraconazole100100Non-curative

Data sourced from Clemons et al., 1995.[1][2] "Curative" was defined as the absence of the fungus in cultures of organ homogenates at the end of the experiment.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of this compound against Coccidioides immitis, based on established methodologies.[1][2]

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Coccidioides immitis.

Materials:

  • Coccidioides immitis isolates

  • This compound

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Incubator (35°C)

  • Spectrophotometer or microplate reader

  • Sabouraud dextrose agar (B569324) plates

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. immitis arthroconidia in sterile saline from a mature culture. Adjust the suspension to a concentration of 1 x 104 arthroconidia/mL.[3]

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/ml).

  • Inoculation: Add the prepared C. immitis inoculum to each well of the microtiter plate, including a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 48 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the drug-free control. This can be assessed visually or by reading the optical density.

  • MFC Determination: To determine the MFC, subculture 100 µL from each well that shows no visible growth onto Sabouraud dextrose agar plates. Incubate the plates at 30°C for a sufficient duration to allow for fungal growth. The MFC is the lowest drug concentration that results in no fungal growth on the agar plates.

Murine Model of Systemic Coccidioidomycosis

Objective: To evaluate the in vivo efficacy of this compound in a murine model of systemic coccidioidomycosis.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • Coccidioides immitis arthroconidia

  • This compound, fluconazole, itraconazole

  • Vehicle for drug administration (e.g., sterile water, carboxymethylcellulose)

  • Gavage needles

  • Biosafety level 3 (BSL-3) facilities and appropriate personal protective equipment are required for handling Coccidioides spp.[4]

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Infect mice via intraperitoneal injection with a lethal inoculum of C. immitis arthroconidia suspended in sterile saline. The exact inoculum size should be predetermined to cause mortality in untreated control animals within a specific timeframe (e.g., 10-14 days).

  • Treatment Initiation: Begin treatment with this compound, fluconazole, or itraconazole 24 hours post-infection. Administer the drugs orally via gavage once daily. A control group should receive the vehicle alone.

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Efficacy Assessment: The primary endpoint is survival. The experiment should continue for a predetermined period (e.g., 30 days).

  • Curative Assessment (Optional): At the end of the experiment, euthanize surviving animals. Aseptically remove organs (e.g., lungs, liver, spleen), homogenize them in sterile saline, and plate the homogenates onto appropriate fungal culture media to determine the fungal burden. The absence of fungal growth indicates a curative effect.

cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Data Collection & Analysis Acclimatize Mice Acclimatize Mice Infect Mice (i.p.) Infect Mice (i.p.) Acclimatize Mice->Infect Mice (i.p.) Prepare C. immitis Inoculum Prepare C. immitis Inoculum Prepare C. immitis Inoculum->Infect Mice (i.p.) Prepare Drug Formulations Prepare Drug Formulations Initiate Oral Treatment (24h post-infection) Initiate Oral Treatment (24h post-infection) Prepare Drug Formulations->Initiate Oral Treatment (24h post-infection) Infect Mice (i.p.)->Initiate Oral Treatment (24h post-infection) Daily Monitoring Daily Monitoring Initiate Oral Treatment (24h post-infection)->Daily Monitoring Record Survival Data Record Survival Data Daily Monitoring->Record Survival Data Euthanize Survivors Euthanize Survivors Record Survival Data->Euthanize Survivors Assess Fungal Burden (Organ Culture) Assess Fungal Burden (Organ Culture) Euthanize Survivors->Assess Fungal Burden (Organ Culture)

Experimental Workflow for In Vivo Efficacy Testing.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound achieves high peak levels in serum (> 14 µg/ml) with an estimated half-life of over 12 hours, indicating favorable properties for in vivo efficacy.[1][2]

Conclusion

This compound has demonstrated superior in vitro and in vivo activity against Coccidioides immitis compared to standard azole antifungals in the described models.[1][2] The provided protocols offer a framework for further investigation into the therapeutic potential of this compound for the treatment of coccidioidomycosis. Researchers should adhere to strict safety protocols, particularly when handling the virulent forms of Coccidioides spp.[4]

References

Troubleshooting & Optimization

SCH 51048 solubility issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCH 51048. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational triazole antifungal agent. Like other triazoles, its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol. This disruption of the fungal cell membrane leads to fungistatic or fungicidal activity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. Is this normal?

A4: Yes, this is a common issue with hydrophobic compounds like this compound. The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" or precipitate. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.

Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?

A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with a concentration below 0.1% being ideal to avoid significant effects on most cell lines. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Quantitative Data Summary

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimates based on the general properties of triazole antifungals, and empirical determination of solubility in your specific experimental system is recommended.

Solvent/MediumEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol ~5 mg/mLCan be used as an alternative solvent for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2) Poorly solubleDirect dissolution in aqueous buffers is not recommended.
Cell Culture Media (e.g., RPMI-1640) < 10 µg/mLSolubility is highly dependent on media composition, serum concentration, and pH.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This immediate precipitation is likely due to "solvent shock," where the hydrophobic compound is rapidly forced out of solution as the DMSO is diluted in the aqueous medium.

cluster_0 Troubleshooting Immediate Precipitation Start Start Precipitation Immediate Precipitation? Start->Precipitation Solution Proceed with Experiment Precipitation->Solution No Step1 Pre-warm media to 37°C Precipitation->Step1 Yes Step2 Use serial dilution (intermediate dilution in media) Step1->Step2 Step3 Add stock solution dropwise while vortexing Step2->Step3 Step4 Lower final concentration Step3->Step4

Troubleshooting workflow for immediate precipitation.

Issue: Delayed Precipitation in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time.

cluster_1 Troubleshooting Delayed Precipitation Observation Delayed Precipitation Cause1 pH Shift in Media Observation->Cause1 Cause2 Interaction with Media Components Observation->Cause2 Cause3 Evaporation Observation->Cause3 Solution1 Use HEPES buffered media Cause1->Solution1 Solution2 Test in serum-free media Cause2->Solution2 Solution3 Ensure proper humidity in incubator Cause3->Solution3

Causes and solutions for delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 684.78 g/mol .

    • Volume (µL) = (mass of this compound in mg / 684.78) * 100,000

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (Based on CLSI M27-A3)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Yeast isolate(s) to be tested

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

cluster_2 Antifungal Susceptibility Testing Workflow Start Start Inoculum Prepare yeast inoculum (0.5 McFarland) Start->Inoculum Dilution Prepare serial dilutions of this compound in plate Inoculum->Dilution Inoculate Inoculate wells with yeast suspension Dilution->Inoculate Incubate Incubate plate at 35°C for 24-48 hours Inoculate->Incubate Read Read MIC (lowest concentration with significant growth inhibition) Incubate->Read End End Read->End

Workflow for antifungal susceptibility testing.

  • Inoculum Preparation:

    • Grow the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a working solution of this compound in RPMI-1640 medium.

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final yeast inoculum suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at a suitable wavelength.

Signaling Pathway

cluster_3 Ergosterol Biosynthesis Pathway and Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Enzyme Lanosterol 14-alpha-demethylase Enzyme->Lanosterol SCH51048 This compound SCH51048->Enzyme Inhibits

Mechanism of action of this compound.

Technical Support Center: Improving the Oral Absorption of SCH 51048 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo oral absorption of SCH 51048. The information is presented in a question-and-answer format to directly address specific experimental issues.

I. Troubleshooting Guide

This guide addresses common problems encountered during in vivo studies aimed at evaluating and improving the oral absorption of this compound.

Question 1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable plasma concentrations following oral administration are common challenges for compounds with poor aqueous solubility, a characteristic indicated for this compound. The primary bottleneck is likely its dissolution rate in the gastrointestinal (GI) tract.

Potential Causes:

  • Poor Aqueous Solubility: this compound is reported to be slightly soluble in methanol (B129727) and chloroform, and soluble in DMSO, suggesting low aqueous solubility.[1][2][] This is a primary reason for poor dissolution.

  • Poor Permeability: While not explicitly documented for this compound, compounds with high molecular weight (684.78 g/mol ) can exhibit poor membrane permeability.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which pump the drug back into the GI lumen.

  • Instability in GI Fluids: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Troubleshooting Workflow:

G cluster_solubility Physicochemical Characterization cluster_formulation Formulation Strategies cluster_preclinical Preclinical Evaluation start Low & Variable Oral Exposure solubility Characterize Physicochemical Properties (Solubility, Permeability - BCS Classification) start->solubility formulation Formulation Optimization solubility->formulation Address Poor Solubility/Permeability sol_test Aqueous Solubility vs. pH solubility->sol_test perm_test PAMPA or Caco-2 Permeability solubility->perm_test preclinical In Vitro & In Vivo Preclinical Models formulation->preclinical Test Optimized Formulations psd Particle Size Reduction (Micronization, Nanonization) formulation->psd sd Amorphous Solid Dispersions formulation->sd lipid Lipid-Based Formulations (SEDDS, SMEDDS) formulation->lipid complex Complexation (e.g., with Cyclodextrins) formulation->complex analysis Analyze Results & Refine Strategy preclinical->analysis dissolution In Vitro Dissolution Testing preclinical->dissolution pk_study Rodent PK Studies (e.g., Rat, Mouse) preclinical->pk_study analysis->formulation Iterate

Figure 1: A workflow for troubleshooting low oral exposure.

Recommended Actions:

  • Confirm Physicochemical Properties:

    • Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.

    • Permeability: Assess the permeability of this compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. This will help to classify the compound according to the Biopharmaceutics Classification System (BCS).

  • Formulation Improvement Strategies: Based on the physicochemical properties, consider the following formulation approaches to enhance solubility and dissolution:

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.Simple, well-established techniques (micronization, nanosizing).May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.Significant solubility enhancement; can be tailored for controlled release.Potential for recrystallization over time, affecting stability and bioavailability.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.Improves solubilization and can enhance lymphatic uptake, bypassing first-pass metabolism.Requires careful selection of excipients to avoid GI irritation; potential for drug precipitation upon dilution.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a soluble complex.Increases aqueous solubility and dissolution rate.Limited to drugs with appropriate size and geometry; can be expensive.

Question 2: We have developed a new formulation for this compound. What are the essential in vitro and in vivo experiments to validate its performance?

Answer:

Validating a new formulation requires a stepwise approach, starting with in vitro characterization and progressing to in vivo pharmacokinetic studies.

Experimental Protocol for Formulation Validation:

  • In Vitro Dissolution Testing:

    • Objective: To compare the dissolution rate of the new formulation against the unformulated drug substance (API).

    • Methodology:

      • Use a USP Dissolution Apparatus (e.g., Apparatus 2, paddle).

      • Prepare dissolution media that mimic GI conditions (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

      • Add the formulation to the dissolution vessel and collect samples at predetermined time points.

      • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

    • Expected Outcome: The improved formulation should show a significantly faster and more complete dissolution profile compared to the API.

  • In Vivo Pharmacokinetic (PK) Study in a Rodent Model (e.g., Rat):

    • Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of the new formulation and compare them to a simple suspension of the API.

    • Methodology:

      • Animal Model: Use a sufficient number of male Sprague-Dawley rats (n ≥ 5 per group).

      • Dosing: Administer the new formulation and the control (e.g., API in 0.5% methylcellulose) orally via gavage at a consistent dose. Include an intravenous (IV) dosing group to determine absolute bioavailability.

      • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

      • Sample Analysis: Process the blood to plasma and analyze for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

      • Data Analysis: Calculate the PK parameters using non-compartmental analysis.

Data Presentation:

Table 1: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Relative Bioavailability (%)
API Suspension1050 ± 152.0250 ± 75100 (Reference)
Solid Dispersion10250 ± 501.01250 ± 200500
SMEDDS10400 ± 600.52000 ± 300800

II. Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

A1: Based on its poor aqueous solubility and high molecular weight, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. A definitive classification requires experimental data on its permeability.

Q2: How can we investigate if P-glycoprotein (P-gp) efflux is limiting the oral absorption of this compound?

A2: You can conduct a Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 suggests that the compound is a substrate for P-gp. Additionally, an in vivo study in rodents with and without a P-gp inhibitor (e.g., verapamil) can be performed. A significant increase in oral bioavailability in the presence of the inhibitor would confirm the role of P-gp efflux.

Q3: Our solid dispersion formulation of this compound shows good dissolution in vitro, but the in vivo bioavailability is still poor. What could be the reason?

A3: This scenario, often referred to as a poor in vitro-in vivo correlation (IVIVC), can arise from several factors:

  • In Vivo Precipitation: The supersaturated solution created by the amorphous dispersion upon dissolution in the GI tract may rapidly precipitate back into a less soluble form before it can be absorbed.

  • Permeability-Limited Absorption: If this compound is a BCS Class IV compound, its absorption will be limited by its ability to cross the intestinal membrane, even if it is well-dissolved.

  • First-Pass Metabolism: High pre-systemic metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation, even with good dissolution and permeability.

Troubleshooting Diagram for Poor IVIVC:

G cluster_precipitation Precipitation Assessment cluster_permeability Permeability Confirmation cluster_metabolism Metabolism Evaluation start Good In Vitro Dissolution, Poor In Vivo Bioavailability precipitation Investigate In Vivo Precipitation start->precipitation permeability Re-evaluate Permeability start->permeability metabolism Assess First-Pass Metabolism start->metabolism in_situ In Situ Intestinal Perfusion Studies precipitation->in_situ aspirates Analysis of GI Tract Aspirates precipitation->aspirates caco2 Caco-2 Permeability with Efflux Inhibition permeability->caco2 pgp_ko In Vivo Studies in P-gp Knockout Models permeability->pgp_ko microsomes In Vitro Metabolic Stability (Liver & Intestinal Microsomes) metabolism->microsomes portal_vein Portal Vein Cannulation Studies metabolism->portal_vein

Figure 2: A logical diagram for investigating poor IVIVC.

Q4: Are there any signaling pathways that could be relevant to the absorption of this compound?

A4: While specific signaling pathways for this compound absorption are not documented, the regulation of tight junctions, which control paracellular transport, is a relevant area of research for improving the absorption of poorly permeable drugs. Certain excipients used in formulations can modulate tight junction proteins (e.g., claudins, occludins), transiently increasing paracellular permeability.

Signaling Pathway for Tight Junction Modulation (Conceptual):

G excipient Permeation Enhancer (e.g., certain surfactants, chitosan) receptor Intestinal Epithelial Cell Receptor excipient->receptor signaling Intracellular Signaling Cascade (e.g., PKC, MAPK) receptor->signaling tight_junction Tight Junction Complex (Claudins, Occludins) signaling->tight_junction Phosphorylation & Rearrangement paracellular Increased Paracellular Permeability tight_junction->paracellular Transient Opening drug_absorption Enhanced Drug Absorption paracellular->drug_absorption

References

Technical Support Center: SCH 51048 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of SCH 51048. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this potent antifungal agent.

Core Challenges in this compound Synthesis

The synthesis of this compound, a potent antifungal agent, presents two primary challenges that are critical to overcome for a successful outcome:

  • Regioselectivity: The synthesis involves the formation of a 2,5-disubstituted tetrahydrofuran (B95107) ring. Controlling the precise positioning of the substituent groups to yield the desired 2,2,5-regioisomer is a significant hurdle. The formation of other regioisomers is a common side reaction that can complicate the purification process and reduce the overall yield of the target molecule.

  • Stereoselectivity: The biological activity of this compound is highly dependent on its stereochemistry. Specifically, the cis configuration of the substituents on the tetrahydrofuran ring is essential for its antifungal properties. Furthermore, the R-configuration at the C-2 position of the tetrahydrofuran ring is required for significant in vitro activity.[1] Achieving the desired diastereoselectivity (cis vs. trans) and enantioselectivity is a major focus of the synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of multiple regioisomers is a common issue. Here are a few strategies to consider:

  • Choice of Catalyst and Reaction Conditions: The regioselectivity of ring-forming reactions can be highly sensitive to the catalyst, solvent, and temperature. A thorough screening of these parameters is recommended. For analogous syntheses of substituted tetrahydrofurans, Lewis acids are often employed, and their nature can significantly influence the reaction's regioselectivity.

  • Directing Groups: The presence of specific functional groups on your starting materials can direct the cyclization to favor the desired regioisomer. Consider if modification of your starting materials with appropriate directing groups is feasible.

  • Protecting Group Strategy: The strategic use of protecting groups can block certain reaction pathways and favor the formation of the desired isomer.

Q2: I am obtaining a mixture of cis and trans diastereomers. How can I increase the yield of the cis isomer?

A2: Achieving a high cis to trans ratio is crucial for the synthesis of active this compound. Consider the following approaches:

  • Stereocontrolled Reactions: Employing stereoselective reactions is the most effective strategy. This may involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions.

  • Reaction Temperature: The diastereoselectivity of many reactions is temperature-dependent. Running the reaction at lower temperatures often enhances the formation of the thermodynamically more stable product, which may be the desired cis isomer in some cases. Conversely, kinetic control at very low temperatures might favor a different isomer. Experimentation with a range of temperatures is advised.

  • Reagent Selection: The choice of reagents can have a profound impact on the stereochemical outcome. For instance, in reductions of cyclic ketones to form the tetrahydrofuran ring, the steric bulk of the reducing agent can influence the direction of hydride attack, thus affecting the stereochemistry of the resulting alcohol, a precursor to the final ring structure.

Q3: What are the best methods for purifying the desired cis-isomer of this compound from the trans-isomer and other impurities?

A3: The purification of diastereomers can be challenging due to their similar physical properties. The following techniques are commonly used:

  • Column Chromatography: This is the most widely used method for separating diastereomers. Careful optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is critical. A gradient elution may be necessary to achieve good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, including chiral HPLC if enantiomers are present, can provide higher resolution than standard column chromatography.

  • Crystallization: If the desired cis-isomer is a crystalline solid, fractional crystallization can be an effective purification method. This involves finding a solvent system in which the solubility of the cis and trans isomers is sufficiently different.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of the final product. - Incomplete reactions at one or more steps.- Formation of multiple side products.- Loss of product during work-up and purification.- Monitor reaction progress carefully using TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.- Employ careful extraction and purification techniques to minimize product loss.
TLC analysis shows multiple spots with similar Rf values, making purification difficult. - Presence of closely related diastereomers and/or regioisomers.- Try different solvent systems for TLC to maximize the separation between the spots.- Consider using a different stationary phase for column chromatography (e.g., alumina (B75360) instead of silica gel).- If isomers are still inseparable, preparative HPLC is the recommended next step.
Difficulty in removing a specific impurity. - The impurity may have similar polarity and functional groups to the desired product.- Characterize the impurity using techniques like NMR and Mass Spectrometry to understand its structure.- Based on the structure, devise a specific purification strategy. For example, if the impurity has a free hydroxyl group and the product does not, it might be selectively reacted or derivatized to alter its polarity for easier separation.
The purified product is not the active cis-isomer. - Incorrect stereochemical assignment.- Isomerization during purification.- Confirm the stereochemistry of the purified product using advanced NMR techniques (e.g., NOESY) or X-ray crystallography.- Check the stability of the desired isomer under the purification conditions (e.g., acidic or basic conditions on a chromatography column can sometimes cause epimerization).

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the synthesis of a key intermediate, (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester, provides insight into the practical aspects of the synthesis and purification.

Synthesis of a Key this compound Intermediate:

  • Reaction: The synthesis involves the reaction of a suitable precursor with tosyl chloride.

  • Work-up:

    • Water is added to the reaction mixture.

    • The organic layer is separated and washed sequentially with a 10% aqueous hydrochloric acid solution, a 10% aqueous sodium carbonate solution, and water.

  • Purification:

    • The solvent from the organic layer is distilled off and co-distilled with petroleum ether.

    • The resulting solid is treated with ethanol (B145695) at room temperature, heated to 60-65°C, and then cooled back to room temperature and stirred for 8 hours.

    • The mixture is further cooled to 0-5°C, and the precipitated solid is filtered, washed with ethanol, and dried to yield the purified product.

This procedure highlights a classic acid-base wash to remove ionic impurities followed by recrystallization to isolate the desired product.

Visualizing the Workflow

To better understand the logical flow of addressing challenges in this compound synthesis, the following diagram illustrates a typical troubleshooting workflow.

SCH51048_Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_challenges Identify Core Challenges cluster_purification Purification Phase Start Start Synthesis Reaction Key Ring Formation Step Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Reaction->Analysis Isomer_Check Mixture of Isomers? Analysis->Isomer_Check Regio_Check Regioisomers Present? Isomer_Check->Regio_Check Yes Purification Purification Strategy Isomer_Check->Purification No Stereo_Check Diastereomers Present? Regio_Check->Stereo_Check No Optimize_Regio Optimize for Regioselectivity: - Catalyst Screening - Solvent/Temp Variation - Directing Groups Regio_Check->Optimize_Regio Yes Stereo_Check->Purification No Optimize_Stereo Optimize for Stereoselectivity: - Chiral Catalysts/Auxiliaries - Temperature Control - Reagent Selection Stereo_Check->Optimize_Stereo Yes Column_Chromo Column Chromatography Purification->Column_Chromo Crystallization Crystallization Purification->Crystallization Optimize_Regio->Reaction Iterate Optimize_Stereo->Reaction Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC Separation Incomplete Final_Product Pure cis-Isomer Column_Chromo->Final_Product Successful Separation Prep_HPLC->Final_Product Crystallization->Column_Chromo Impure Crystallization->Final_Product Successful

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing SCH 530348 (Vorapaxar) Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. All experiments involving SCH 530348 (Vorapaxar) should be conducted in accordance with institutional guidelines and safety protocols. The compound discussed is SCH 530348 (Vorapaxar), as searches for "SCH 51048" did not yield relevant scientific data and it is presumed to be a typographical error.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SCH 530348 (Vorapaxar) for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SCH 530348 (Vorapaxar)?

A1: SCH 530348 is an orally active, synthetic tricyclic 3-phenylpyridine (B14346) that functions as a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] PAR-1 is the primary receptor for thrombin on human platelets. By inhibiting the interaction of thrombin with PAR-1, SCH 530348 prevents thrombin-mediated platelet aggregation.[1] A key feature of its mechanism is that it does not affect the enzymatic activity of thrombin on fibrinogen, thus leaving this aspect of the coagulation cascade intact.[1]

Q2: What are the key therapeutic applications of SCH 530348 (Vorapaxar)?

A2: SCH 530348 is developed as an antiplatelet agent for the treatment and prevention of atherothrombosis.[2] It is intended to reduce the risk of ischemic events in patients with a history of myocardial infarction or peripheral arterial disease. Clinical trials have investigated its use in managing acute coronary syndromes and for the secondary prevention of atherothrombotic events.[1][2]

Q3: What are the reported dosages of SCH 530348 (Vorapaxar) in clinical trials?

A3: Phase II clinical trials in patients undergoing non-urgent percutaneous coronary intervention (PCI) evaluated oral loading doses of 10 mg, 20 mg, and 40 mg of SCH 530348.[3] These studies suggest that a 20 mg or 40 mg dose is feasible for achieving rapid and maximal platelet inhibition.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Efficacy in Platelet Aggregation Inhibition Assays Suboptimal concentration of SCH 530348.Increase the concentration of SCH 530348 in a stepwise manner. Refer to published in vitro studies for effective concentration ranges.
Poor solubility of SCH 530348 in the assay buffer.Ensure the compound is fully dissolved. The use of a suitable solvent, such as DMSO, followed by dilution in the assay medium is recommended. Verify the final solvent concentration does not affect cell viability or assay performance.
Degraded compound.Use a fresh stock of SCH 530348. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
High Variability in Experimental Replicates Inconsistent cell plating or cell number.Ensure uniform cell seeding density across all wells. Use a cell counter to verify cell numbers before plating.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile buffer or media to maintain humidity.
Unexpected Cytotoxicity High concentration of SCH 530348.Perform a dose-response curve to determine the cytotoxic concentration (CC50) of the compound on the specific cell line being used. Work with concentrations well below the CC50.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.

Data Presentation

Table 1: Summary of SCH 530348 (Vorapaxar) Dosages from a Phase II Clinical Trial

Loading DoseNumber of PatientsPrimary Endpoint (Clinically Significant Bleeding)
Placebo257Not specified in the provided abstract
10 mg773 (in total for all SCH 530348 arms)Not specified in the provided abstract
20 mg773 (in total for all SCH 530348 arms)Not specified in the provided abstract
40 mg773 (in total for all SCH 530348 arms)Not specified in the provided abstract

Note: The provided search results did not contain a detailed breakdown of the primary endpoint per dosage group in the abstract. For detailed data, referring to the full publication is recommended.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of SCH 530348 on thrombin-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Compound Preparation:

    • Prepare a stock solution of SCH 530348 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of SCH 530348 in an appropriate buffer (e.g., Tyrode's buffer).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of the SCH 530348 dilution or vehicle control to the PRP and incubate for a defined period (e.g., 5-10 minutes).

    • Induce platelet aggregation by adding a thrombin receptor-activating peptide (TRAP) or thrombin.

    • Measure the change in light transmission using a platelet aggregometer for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of SCH 530348 compared to the vehicle control.

    • Determine the IC50 value (the concentration of SCH 530348 that inhibits 50% of platelet aggregation).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates SCH530348 SCH 530348 (Vorapaxar) SCH530348->PAR1 Inhibits G_Protein G-Protein Activation PAR1->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Aggregation Platelet Aggregation Ca_Release->Aggregation

Caption: Mechanism of action of SCH 530348 (Vorapaxar) in inhibiting platelet aggregation.

Experimental_Workflow start Start: Prepare Platelet-Rich Plasma (PRP) prepare_compound Prepare SCH 530348 dilutions and vehicle control start->prepare_compound incubate Incubate PRP with SCH 530348 or vehicle prepare_compound->incubate induce_aggregation Induce aggregation with Thrombin/TRAP incubate->induce_aggregation measure Measure platelet aggregation induce_aggregation->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro platelet aggregation assay with SCH 530348.

References

overcoming SCH 51048 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCH 51048. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound in experimental settings. This guide addresses common challenges, particularly the compound's stability and solubility in solution, to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, second-generation triazole antifungal agent. It is a precursor to the clinically approved drug Posaconazole (SCH 56592), which is a hydroxylated metabolite of this compound. Like other triazole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Q2: What are the primary challenges when working with this compound in the lab?

The primary challenges associated with this compound are its limited aqueous solubility and potential for degradation under certain conditions. Ensuring the compound is fully dissolved and stable throughout an experiment is crucial for obtaining reliable data.

Q3: How should I store this compound?

For long-term storage, solid this compound should be kept at -20°C. Stock solutions, once prepared, should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Precipitate observed in the stock solution or final assay medium.

  • Inconsistent or non-reproducible experimental results.

  • Lower than expected potency in biological assays.

Possible Causes:

  • This compound is a lipophilic molecule with low intrinsic aqueous solubility.

  • "Salting out" of the compound when a concentrated organic stock solution is diluted into an aqueous buffer.

Solutions:

Solution StrategyDescriptionRecommended Starting Concentration
Use of Co-solvents Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.10 mM in 100% DMSO
pH Adjustment The solubility of triazole antifungals can be pH-dependent. Empirically test a range of pH values for your buffer to identify the optimal pH for this compound solubility.pH 6.0 - 7.5
Use of Solubilizing Excipients Cyclodextrins can encapsulate the lipophilic drug, increasing its apparent water solubility. Non-ionic surfactants can form micelles that solubilize the compound.1-5% (w/v) HP-β-CD or 0.01-0.1% (v/v) Tween® 80
Nanosuspension For in vivo studies or challenging in vitro assays, preparing a nanosuspension can significantly improve the dissolution rate and bioavailability. This typically requires specialized equipment like a high-pressure homogenizer or sonicator.Varies depending on the method
Issue 2: Instability and Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency over time.

  • Appearance of unknown peaks in HPLC analysis.

  • Discoloration of the solution.

Possible Causes and Mitigation Strategies:

Based on studies of its active metabolite, posaconazole, and other triazole antifungals, this compound is likely susceptible to the following degradation pathways:

Degradation PathwayConditions to AvoidRecommended Practices
Oxidation Exposure to strong oxidizing agents and prolonged exposure to air.Prepare solutions fresh. Purge solutions with an inert gas (e.g., nitrogen or argon). Store stock solutions in tightly sealed vials at low temperatures.
Photodegradation Exposure to direct sunlight or UV light.Work with the compound under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.
Thermal Degradation High temperatures.Avoid excessive heating when dissolving the compound. Store solutions at recommended low temperatures.

Note: Based on data from its metabolite posaconazole, this compound is expected to be relatively stable to acid and base hydrolysis under typical experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is 0.01 * Molecular Weight of this compound).

  • Add the appropriate volume of DMSO to the solid compound.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed amber vials.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer or photodiode array (PDA) detector

  • pH meter

  • Incubator and photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the this compound stock solution in an incubator at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all samples and a non-degraded control by a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Solubility cluster_assay Experimental Use start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock working Prepare Working Solution stock->working precipitate Precipitation Observed? adjust_ph Adjust pH precipitate->adjust_ph Yes assay Perform Experiment precipitate->assay No add_excipient Add Cyclodextrin/ Surfactant adjust_ph->add_excipient nanosuspension Prepare Nanosuspension add_excipient->nanosuspension working->precipitate working->assay

Figure 1. Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol membrane Membrane Integrity ergosterol->membrane Maintains lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate Intermediate Sterols cyp51->intermediate intermediate->ergosterol sch51048 This compound sch51048->cyp51 Inhibits

Figure 2. Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Navigating Inconsistent Results in Gene-Editing Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "SCH 51048" did not yield results relevant to gene-editing experiments. The provided information predominantly relates to CRISPR/Cas9 technology. Therefore, this technical support center focuses on troubleshooting inconsistent results in CRISPR/Cas9 experiments .

This guide is intended for researchers, scientists, and drug development professionals encountering variability in their CRISPR/Cas9 gene-editing experiments. Below you will find troubleshooting advice and frequently asked questions to help you identify and resolve common issues.

Troubleshooting Guides

This section provides answers to specific problems you might be facing in your experiments.

Question: Why am I observing low or no editing efficiency?

Answer: Low editing efficiency is a common issue that can stem from several factors throughout the experimental workflow. Here are the key areas to investigate:

  • Suboptimal Single Guide RNA (sgRNA) Design: The efficacy of the sgRNA is paramount for successful editing.

    • Action: Re-evaluate your sgRNA design. Utilize multiple in silico prediction tools to design sgRNAs with high on-target and low off-target scores.[1][2] Consider testing multiple sgRNAs for your target gene.

  • Inefficient Delivery of CRISPR Components: The Cas9 nuclease and sgRNA must be effectively delivered to the target cells.

    • Action: Optimize your delivery method (e.g., transfection, electroporation, viral transduction). Ensure the health and confluency of your cells are optimal for the chosen method. Refer to established cell culture protocols for best practices.[3][4][5][6]

  • Cas9 Nuclease Activity: The Cas9 enzyme itself might be inactive or expressed at insufficient levels.

    • Action: Verify the integrity and activity of your Cas9 nuclease. If using a plasmid, confirm its expression via Western blot or a reporter system.

  • Cell Line Specifics: Some cell lines are inherently more difficult to edit than others.

    • Action: Review literature for established protocols specific to your cell line. Consider testing different delivery methods or Cas9 variants.

Question: How can I minimize off-target effects?

Answer: Off-target mutations are a significant concern in CRISPR/Cas9 experiments and can lead to inconsistent or misleading results.[1][7][8][9] Here are strategies to mitigate them:

  • Careful sgRNA Design: As with on-target efficiency, sgRNA design is crucial for minimizing off-target cleavage.

    • Action: Use updated in silico tools that predict potential off-target sites.[1][2] Choose sgRNAs with minimal predicted off-target activity.

  • High-Fidelity Cas9 Variants: Several engineered Cas9 variants exhibit reduced off-target activity.

    • Action: Consider using high-fidelity (SpCas9-HF1, eSpCas9) or enhanced specificity (eSpCas9) Cas9 variants.[1]

  • Paired Nickases: Using two sgRNAs with a Cas9 nickase, which only cuts one strand of the DNA, can significantly increase specificity.[1]

  • Titration of CRISPR Components: Delivering the lowest effective concentration of Cas9 and sgRNA can reduce off-target events.

    • Action: Perform a dose-response experiment to determine the optimal concentration of your CRISPR reagents.

  • Experimental Validation: It is essential to experimentally verify off-target effects.

    • Action: Employ methods like GUIDE-seq, Digenome-seq, or SITE-seq to identify off-target cleavage sites in your edited cells.[2]

Question: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility can be frustrating and can be caused by subtle variations in your experimental protocol.

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.

    • Action: Maintain a consistent cell culture routine.[4][6] Use cells within a defined passage number range and ensure they are healthy and free of contamination.

  • Reagent Variability: The quality and concentration of reagents, including plasmids, Cas9 protein, and sgRNA, can fluctuate.

    • Action: Use high-quality, purified reagents. Aliquot reagents to avoid multiple freeze-thaw cycles. Perform quality control checks on new batches of reagents.

  • Inconsistent Delivery Efficiency: Transfection or transduction efficiency can vary between experiments.

    • Action: Monitor and normalize for delivery efficiency in each experiment. This can be done using a reporter plasmid or by measuring the percentage of cells expressing a fluorescent marker.

Frequently Asked Questions (FAQs)

  • What are the key components of a CRISPR/Cas9 system? The core components are the Cas9 nuclease, an enzyme that cuts DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[2]

  • What is a Protospacer Adjacent Motif (PAM) sequence? The PAM sequence is a short DNA sequence (typically 2-6 base pairs) that is required for the Cas9 nuclease to bind and cleave the target DNA. The sgRNA directs the Cas9 to the target, but the PAM sequence must be present for the cut to occur.[9]

  • How do I detect on-target editing events? Common methods include mismatch cleavage assays (e.g., T7E1 or SURVEYOR), Sanger sequencing of the target locus, and next-generation sequencing (NGS) for more quantitative analysis.

  • What are some alternatives to the standard SpCas9 nuclease? Besides high-fidelity variants, other Cas nucleases like Cas12a (Cpf1) can be used.[1] These may have different PAM requirements and on-target/off-target profiles.

Data Presentation

Table 1: Comparison of Off-Target Detection Methods

MethodPrincipleAdvantagesLimitations
GUIDE-seq Integration of double-stranded oligodeoxynucleotides into cleavage sitesUnbiased, genome-wide detection in living cellsRequires transfection of oligodeoxynucleotides
Digenome-seq In vitro Cas9 digestion of genomic DNA followed by whole-genome sequencingCell-free, highly sensitiveMay not fully reflect in vivo off-target sites
SITE-seq In vitro Cas9 digestion of genomic DNA followed by biotinylated adaptor ligation and sequencingHigh specificity and sensitivityIn vitro method
Circle-seq In vitro Cas9 digestion of circularized genomic DNA followed by sequencingCell-free, highly sensitive, low backgroundIn vitro method

Experimental Protocols

General Protocol for CRISPR/Cas9-mediated Gene Editing in Mammalian Cells
  • sgRNA Design and Synthesis:

    • Use at least two different sgRNA design tools to predict on-target efficiency and potential off-target sites.

    • Synthesize or clone the sgRNA into an appropriate expression vector.

  • Cell Culture and Plating:

    • Culture cells in the recommended medium and supplements.[4]

    • Plate cells at a density that will result in 70-90% confluency at the time of transfection.[3][5][10]

  • Delivery of CRISPR Components:

    • Transfect or electroporate the Cas9-expressing plasmid and the sgRNA-expressing plasmid into the target cells.

    • Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex.

  • Genomic DNA Extraction and Analysis:

    • Harvest cells 48-72 hours post-transfection.

    • Extract genomic DNA.

    • Amplify the target region by PCR.

    • Analyze for the presence of insertions or deletions (indels) using a mismatch cleavage assay or sequencing.

  • Off-Target Analysis (Recommended):

    • Predict potential off-target sites using in silico tools.

    • Amplify and sequence the top predicted off-target loci to check for unwanted mutations.

    • For comprehensive analysis, consider using an unbiased method like GUIDE-seq.

Visualizations

CRISPR_Mechanism cluster_complex CRISPR-Cas9 Complex Formation cluster_targeting Genomic Targeting cluster_cleavage DNA Cleavage & Repair Cas9 Cas9 Nuclease sgRNA sgRNA Cas9->sgRNA binds gDNA Genomic DNA sgRNA->gDNA guides to target PAM PAM gDNA->PAM Target Target Sequence gDNA->Target DSB Double-Strand Break gDNA->DSB cleavage NHEJ NHEJ (Indels) DSB->NHEJ HDR HDR (Precise Edit) DSB->HDR

Caption: The CRISPR/Cas9 mechanism of action.

Off_Target_Workflow A 1. sgRNA Design (In Silico Tools) B 2. Select High-Fidelity Cas9 Variant A->B C 3. Optimize Delivery & Reagent Concentration B->C D 4. Perform Experiment C->D E 5. Validate On-Target Editing D->E F 6. Predict & Analyze Off-Target Sites E->F G 7. Unbiased Genome-wide Off-Target Detection (e.g., GUIDE-seq) F->G If necessary

Caption: Workflow to minimize off-target effects.

Troubleshooting_Tree Start Inconsistent Results Q1 Low/No Editing? Start->Q1 Q2 High Off-Target Effects? Start->Q2 Q3 Poor Reproducibility? Start->Q3 A1_1 Check sgRNA Design Q1->A1_1 Yes A1_2 Optimize Delivery Q1->A1_2 Yes A1_3 Verify Cas9 Activity Q1->A1_3 Yes A2_1 Use High-Fidelity Cas9 Q2->A2_1 Yes A2_2 Redesign sgRNA Q2->A2_2 Yes A2_3 Titrate Reagents Q2->A2_3 Yes A3_1 Standardize Cell Culture Q3->A3_1 Yes A3_2 QC Reagents Q3->A3_2 Yes A3_3 Monitor Delivery Efficiency Q3->A3_3 Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Navigating SCH 51048 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with SCH 51048 precipitation in media, this technical support center provides troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

A1: this compound (CAS Number: 161532-65-6) is a chemical compound investigated for its antifungal properties. Like many organic small molecules developed for pharmacological use, it possesses a hydrophobic structure, leading to poor solubility in aqueous solutions such as cell culture media. This inherent hydrophobicity is a primary reason for its tendency to precipitate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to the lack of specific solubility data for this compound, it is recommended to start with a water-miscible organic solvent known for its ability to dissolve a wide range of hydrophobic compounds. The most common choice for in vitro studies is dimethyl sulfoxide (B87167) (DMSO) . Ethanol can also be considered as an alternative.

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A3: Precipitation often occurs when a concentrated organic stock solution is introduced into an aqueous medium, a phenomenon known as "solvent shifting." To mitigate this, a careful and methodical approach to dilution is critical. Key strategies include:

  • Serial Dilution: Avoid adding the concentrated stock directly to the final culture volume. Perform one or more intermediate dilution steps in a smaller volume of pre-warmed media or phosphate-buffered saline (PBS).

  • Slow Addition and Mixing: Add the this compound solution dropwise to the vortexing or swirling culture medium. This facilitates rapid dispersion and prevents the formation of localized high concentrations that can trigger precipitation.

  • Pre-warmed Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (typically 37°C) before adding the compound. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.

  • Lower Final Concentration: If precipitation persists, it may be necessary to reduce the final working concentration of this compound in your experiment.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) . However, the tolerance to DMSO can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.

Q5: What should I do if I observe a precipitate in my media after adding this compound?

A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. The precipitate itself could also have unintended effects on the cells. The best course of action is to discard the precipitated solution and prepare a fresh one using the preventative measures outlined above.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon adding stock solution to media - High final concentration of this compound- Inadequate mixing- Cold media- "Solvent shifting" due to rapid addition- Lower the final working concentration of this compound.- Add the stock solution slowly while vortexing or swirling the media.- Ensure the media is pre-warmed to 37°C.- Perform serial dilutions of the stock solution in media.
Cloudiness or precipitate forms over time in the incubator - Compound instability at 37°C- Interaction with media components (e.g., proteins in serum)- pH shift in the media- Assess the stability of this compound at 37°C over the time course of your experiment.- If using a serum-containing medium, consider reducing the serum percentage if experimentally feasible.- Monitor the pH of your culture medium.
Inconsistent experimental results - Variable amounts of precipitation between experiments- Standardize the protocol for preparing the this compound working solution.- Visually inspect the media for any signs of precipitation before each experiment.

Experimental Protocols

Protocol for Preparing this compound Working Solution

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration from a 10 mM stock):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Method A (Direct Dilution with Vigorous Mixing):

      • While vigorously vortexing or swirling the pre-warmed media, add the required volume of the 10 mM stock solution dropwise. For example, add 10 µL of 10 mM stock to 10 mL of media for a final concentration of 10 µM (a 1:1000 dilution).

    • Method B (Serial Dilution):

      • Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a small volume of pre-warmed media. For example, add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM intermediate solution.

      • Add the desired volume of the intermediate solution to the final volume of pre-warmed media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media to achieve a final concentration of 10 µM.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizing the Workflow

The following diagram illustrates a recommended workflow for preparing the this compound working solution to minimize precipitation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Steps stock_prep Dissolve this compound in 100% DMSO vortex Vortex/Warm (37°C) to Ensure Complete Dissolution stock_prep->vortex aliquot Aliquot and Store at -20°C or -80°C vortex->aliquot prewarm Pre-warm Media to 37°C serial_dilution Perform Serial Dilution in Pre-warmed Media prewarm->serial_dilution slow_addition Slowly Add to Bulk Media with Vigorous Mixing serial_dilution->slow_addition inspect Visually Inspect for Precipitation slow_addition->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: Workflow for preparing this compound working solution to avoid precipitation.

This troubleshooting guide provides a starting point for addressing solubility issues with this compound. Researchers should always perform small-scale pilot experiments to determine the optimal handling conditions for their specific cell culture system and experimental setup.

Technical Support Center: Refining Animal Study Protocols for SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the investigational antifungal agent SCH 51048 in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during animal studies with this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
High in vitro activity of this compound, but poor in vivo efficacy. 1. Suboptimal Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or inadequate distribution to the site of infection in the animal model. 2. High Protein Binding: A significant portion of this compound may be bound to plasma proteins, reducing the concentration of the free, active drug. 3. Inappropriate Animal Model: The selected animal model or fungal strain may not be suitable for evaluating the efficacy of this compound.1. Conduct pharmacokinetic studies to determine the drug's profile (Cmax, Tmax, AUC, half-life) in the chosen animal model. Consider alternative routes of administration or formulation adjustments to enhance absorption. 2. Measure the plasma protein binding of this compound. The unbound fraction is critical for antifungal activity. 3. Review scientific literature for validated animal models for the specific fungal infection under investigation. Ensure the fungal strain used is virulent and susceptible to triazole antifungals.
Observed toxicity in the animal model at therapeutic doses. 1. Narrow Therapeutic Window: The effective dose of this compound may be close to a toxic dose. 2. Off-Target Effects: The compound may interact with unintended biological targets, leading to adverse effects. 3. Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound for administration could be causing toxicity.1. Perform a dose-ranging toxicity study to identify the maximum tolerated dose (MTD). Adjust the therapeutic dose to be well below the MTD. 2. Investigate potential off-target interactions through in vitro screening or computational modeling. 3. Conduct a vehicle-only control group to assess the toxicity of the formulation components. If the vehicle is toxic, explore alternative, biocompatible vehicles.
High variability in experimental outcomes between individual animals. 1. Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable drug exposure. 2. Variable Inoculum: Inconsistent preparation or administration of the fungal inoculum can result in different initial infection levels. 3. Underlying Health Status of Animals: Variations in the health or immune status of individual animals can affect their response to both the infection and the treatment.1. Ensure precise and consistent drug administration techniques. For oral gavage, ensure proper placement and volume. 2. Standardize the fungal inoculum preparation, including cell count and viability. Ensure consistent administration of the inoculum. 3. Use animals of a similar age and weight, and from a reputable supplier. Acclimatize animals to the facility before starting the experiment. Monitor for any signs of illness unrelated to the experimental infection.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[2]

Q2: How can I translate the in vitro Minimum Inhibitory Concentration (MIC) of this compound to an effective in vivo dose?

A2: Translating in vitro MIC values to an in vivo dose requires consideration of the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[4] For triazole antifungals, the ratio of the Area Under the Curve (AUC) of the free drug concentration to the MIC (fAUC/MIC) is often the PK/PD index that best correlates with efficacy.[4][5] A common goal is to achieve a fAUC/MIC ratio of 20 to 25.[4] Initial dose-ranging studies in a small number of animals are essential to establish a preliminary safety and efficacy profile.

Q3: What are the key pharmacokinetic parameters to consider for this compound in an animal model?

A3: Key pharmacokinetic parameters to measure for this compound include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the total drug exposure over time (Area Under the Curve, AUC), the elimination half-life (t1/2), and the extent of protein binding.[4][6] Understanding these parameters is crucial for designing a dosing regimen that maintains a therapeutic concentration of the drug at the site of infection.

Q4: What are some common challenges when conducting in vivo studies with investigational antifungal agents like this compound?

A4: Common challenges include discrepancies between in vitro and in vivo efficacy, unexpected toxicity, poor bioavailability, and the potential for the development of drug resistance.[7] Factors such as the host immune response, drug metabolism, and tissue distribution, which are not fully accounted for in in vitro models, can significantly influence in vivo outcomes.

Data Presentation

The following table summarizes quantitative data from a key in vivo study of this compound.

Table 1: Efficacy of this compound in a Neutropenic Mouse Model of Hematogenous Candida krusei Infection

Treatment GroupDose (mg/kg/day)Administration RouteMean Survival (days)Fungal Titer in Kidneys (log10 CFU/g ± SD)
Control (untreated)--45.2 ± 0.3
This compound50Oral>103.1 ± 0.4
This compound100Oral>102.4 ± 0.2
Amphotericin B2Intraperitoneal>103.5 ± 0.5
Fluconazole100Oral45.1 ± 0.4

Data extracted from a study in cyclophosphamide (B585) and cortisone (B1669442) acetate-immunosuppressed CF1 mice challenged intravenously with Candida krusei.

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study of this compound

This protocol is based on a study evaluating the efficacy of this compound in a murine model of disseminated Candida krusei infection.

1. Animal Model:

  • Species: CF1 mice.

  • Immunosuppression: Mice are immunosuppressed with cyclophosphamide and cortisone acetate (B1210297) to render them neutropenic and susceptible to fungal infection.

2. Fungal Inoculum Preparation:

  • Candida krusei isolates are grown on an appropriate agar (B569324) medium.

  • A suspension of fungal cells is prepared in sterile saline.

  • The concentration of the inoculum is adjusted to the desired level for intravenous challenge.

3. Infection:

  • Immunosuppressed mice are challenged via intravenous injection with the prepared Candida krusei inoculum.

4. Drug Preparation and Administration:

  • This compound: Prepared for oral administration. The specific vehicle used for suspension should be documented.

  • Amphotericin B: Prepared for intraperitoneal injection.

  • Fluconazole: Prepared for oral administration.

  • Treatment is initiated at a specified time post-infection and continued for a defined duration.

5. Monitoring and Endpoints:

  • Survival: Animals are monitored daily for a predetermined period, and survival is recorded.

  • Fungal Burden: At the end of the study, or if animals become moribund, they are euthanized. Kidneys are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).

6. Control Groups:

  • An untreated control group receives a vehicle control.

  • Positive control groups treated with standard-of-care antifungals (e.g., amphotericin B) are included for comparison.

Mandatory Visualization

Triazole Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol 14a-demethylase 14α-demethylase (Cytochrome P450) Lanosterol->14a-demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->Membrane Essential Component Fungal Cell Death Fungal Cell Death/ Growth Inhibition Membrane->Fungal Cell Death Leads to 14a-demethylase->Ergosterol Product SCH_51048 This compound (Triazole Antifungal) SCH_51048->14a-demethylase Inhibition

Caption: Mechanism of action of this compound, a triazole antifungal agent.

Experimental Workflow for In Vivo Study start Start immunosuppression Immunosuppression of Mice (e.g., cyclophosphamide) start->immunosuppression infection Intravenous Infection (Candida krusei) immunosuppression->infection treatment Treatment Initiation (this compound, Controls) infection->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival_analysis Survival Analysis endpoint->survival_analysis fungal_burden Fungal Burden Determination (Kidney Homogenates) endpoint->fungal_burden end End survival_analysis->end fungal_burden->end

Caption: General experimental workflow for an in vivo antifungal efficacy study.

References

Technical Support Center: SCH 51048 Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational triazole antifungal agent, SCH 51048. The information provided is intended to help address variability in antifungal susceptibility testing and ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a triazole antifungal agent. Its mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] Specifically, triazoles target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2][3][4][5] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[3][5]

Q2: Which standardized methods are recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A2: For determining the MIC of triazole antifungals like this compound, the broth microdilution method is the most widely accepted and standardized technique.[6] Detailed protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts and M38 for filamentous fungi, and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] Adherence to these protocols is crucial for ensuring inter-laboratory reproducibility and comparability of results.[7][8]

Q3: What are the most critical parameters to control in a broth microdilution assay to minimize variability?

A3: Several parameters are critical for obtaining reliable and reproducible MIC values. These include:

  • Inoculum Size: A standardized inoculum concentration is essential, as deviations can significantly impact the MIC value.[6][7]

  • Growth Medium: RPMI 1640 is the standard medium, but its composition, such as glucose concentration, can differ between CLSI and EUCAST guidelines and may require optimization for specific fungal species.[6][9][10]

  • Incubation Time and Temperature: These should be strictly standardized based on the fungus being tested (e.g., 24-48 hours for Candida spp.).[6][9]

  • Endpoint Reading: The method for determining the MIC endpoint (e.g., 50% or 100% growth inhibition) is dependent on the antifungal class and the fungus being tested.[6] For azoles like this compound, a 50% reduction in growth compared to the growth control is the standard endpoint for yeasts.[11]

Q4: How should I interpret the results of my this compound antifungal assay?

A4: The result of a broth microdilution assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits fungal growth by a predetermined percentage (typically 50% for triazoles against yeasts).[6][11] The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints (CBPs), if available. CBPs categorize an isolate as susceptible, intermediate, or resistant to a particular antifungal agent. As this compound is an investigational agent, official CBPs may not be established. In such cases, researchers often rely on epidemiological cutoff values (ECVs) to distinguish wild-type from non-wild-type isolates.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in MIC values between replicate experiments 1. Inconsistent inoculum preparation. 2. Variations in incubation conditions (time and/or temperature). 3. Subjectivity in endpoint reading. 4. Pipetting errors during serial dilutions.1. Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.[6] 2. Ensure consistent incubation time and temperature for all experiments. Use calibrated incubators. 3. Have two independent researchers read the plates to minimize bias. For a more objective measure, consider using a spectrophotometer to read the optical density. 4. Use calibrated pipettes and ensure proper mixing at each dilution step.
No inhibition of fungal growth at any tested concentration of this compound 1. The fungal strain being tested may be inherently resistant to this compound. 2. The concentration range of this compound tested is too low. 3. This compound is not soluble or is unstable in the test medium. 4. Error in the preparation of the drug dilutions.1. Test against a broader panel of fungi, including known susceptible strains, to confirm the activity of the compound. 2. Perform a wider range-finding study with higher concentrations of this compound. 3. Verify the solubility and stability of this compound in the assay medium. Consider using a different solvent (e.g., DMSO), ensuring the final concentration is not inhibitory to the fungus.[6] 4. Prepare fresh stock solutions and dilutions of this compound and repeat the assay.
"Trailing" or persistent, partial growth at concentrations above the MIC This phenomenon is common with azole antifungals and can make endpoint determination difficult.[6][9]1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida spp.).[6][9] 2. Strictly adhere to the recommended endpoint reading criteria (e.g., 50% inhibition for azoles against yeasts).[6] 3. Use a spectrophotometer to aid in the determination of the 50% growth inhibition endpoint.
Contamination in microtiter plate wells 1. Non-sterile technique during plate preparation or inoculation. 2. Contaminated reagents or media.1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet). 2. Always include a medium-only well as a sterility control. If growth is observed in this well, the reagents or media are likely contaminated.

Experimental Protocols

Broth Microdilution Assay for Yeasts (adapted from CLSI M27 guidelines)

This protocol provides a general framework for determining the MIC of this compound against yeast isolates.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL).[6]

  • The final solvent concentration in the assay should not exceed a level that affects fungal growth (typically ≤1%).

2. Preparation of Microdilution Plates:

  • Perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve the desired final concentration range.[9][10]

  • Include a drug-free well for a growth control and a medium-only well for a sterility control.

3. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

4. Incubation:

  • Seal the microtiter plate and incubate at 35°C for 24-48 hours. For slower-growing species like Cryptococcus neoformans, incubation for up to 72 hours may be necessary.[11]

5. Endpoint Determination (MIC Reading):

  • Following incubation, determine the MIC by visually comparing the growth in each well to the growth control well.

  • For azoles like this compound, the MIC is the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[11]

  • A spectrophotometer can be used to read the optical density at a suitable wavelength (e.g., 530 nm) for a more objective measurement.

Visualizations

This compound Mechanism of Action cluster_fungal_cell Fungal Cell cluster_effect Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity SCH_51048 This compound SCH_51048->Lanosterol Inhibits Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

Broth Microdilution Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Perform Serial Dilutions in 96-well Plate prep_drug->prep_plate inoculate_plate Inoculate Microtiter Plate prep_plate->inoculate_plate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_mic Read MIC (50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Standard experimental workflow for a broth microdilution assay.

Troubleshooting Logic start Inconsistent MIC Results check_inoculum Review Inoculum Preparation Technique start->check_inoculum check_incubation Verify Incubation Time & Temperature start->check_incubation check_reading Standardize Endpoint Reading Procedure start->check_reading check_pipetting Check Pipette Calibration & Technique start->check_pipetting re_run_assay Re-run Assay with Controls check_inoculum->re_run_assay check_incubation->re_run_assay check_reading->re_run_assay check_pipetting->re_run_assay

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Method Refinement for SCH 51048 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies of SCH 51048. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Publicly available pharmacokinetic data and detailed experimental protocols for this compound are limited. Much of the information provided herein is based on data from its known active metabolite, posaconazole (B62084) (SCH 56592), and other structurally related farnesyltransferase inhibitors (FTIs). This guidance should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key metabolic characteristics?

A1: this compound is an antifungal agent that serves as a prodrug to the active metabolite, posaconazole (SCH 56592).[1] The primary metabolic pathway involves hydroxylation of the aliphatic side chain of this compound to form a secondary alcohol, which is posaconazole.[1] Understanding this metabolic conversion is crucial for designing pharmacokinetic studies, as both the parent drug and its active metabolite should be monitored.

Q2: What are the expected pharmacokinetic properties of this compound and its active metabolite?

A2: While specific data for this compound is scarce, the pharmacokinetic profile of its active metabolite, posaconazole, is well-characterized. Posaconazole exhibits dose-dependent absorption and is highly protein-bound (>98%).[2] Its metabolism is limited and occurs mainly through UDP-glucuronosyltransferase (UGT) enzymes, not the cytochrome P450 system.[2][3] The majority of the dose is eliminated in the feces, with a small fraction appearing in the urine as glucuronide conjugates.[3] The terminal half-life is typically in the range of 15-35 hours.[2]

Q3: What type of analytical method is most suitable for quantifying this compound and its metabolites in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate and widely used method for the quantification of small molecules like this compound and its metabolites in complex biological matrices such as plasma and urine. This technique offers high sensitivity, selectivity, and specificity.

Troubleshooting Guide for LC-MS/MS Analysis

This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Issue Potential Cause Troubleshooting Steps
No or Low Analyte Signal 1. Improper sample preparation leading to poor recovery. 2. Suboptimal mass spectrometry (MS) settings. 3. Analyte degradation. 4. Incorrect mobile phase composition.1. Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Tune the MS parameters (e.g., ion source settings, collision energy) for both this compound and posaconazole. 3. Ensure proper sample handling and storage conditions to prevent degradation. 4. Verify the mobile phase composition and pH.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Inappropriate injection solvent. 4. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH or add a competing agent. 3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 4. Flush the column or replace it if necessary.
High Background Noise or Matrix Effects 1. Insufficient sample cleanup. 2. Contamination of the LC-MS system. 3. Ion suppression or enhancement from endogenous matrix components.1. Employ a more rigorous sample preparation technique to remove interfering substances. 2. Clean the ion source and other components of the MS system. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Develop a chromatographic method with sufficient retention to separate the analyte from the early-eluting matrix components.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column equilibration issues.1. Check the LC system for leaks and ensure the pump is functioning correctly. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is adequately equilibrated between injections.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Generic LC-MS/MS Method for Farnesyltransferase Inhibitors

This method can be used as a starting point and should be optimized for this compound and posaconazole.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and posaconazole need to be determined by infusing standard solutions.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters for farnesyltransferase inhibitors, which can serve as a reference for studies on this compound.

Table 1: Human Pharmacokinetic Parameters of Farnesyltransferase Inhibitors

Parameter Lonafarnib (SCH 66336) Tipifarnib (R115777)
Oral Bioavailability (%) Not available~27%
Tmax (h) 2-60.5-4
Protein Binding (%) >99%Not specified
Apparent Volume of Distribution (L) 87.8 - 97.4Central: 54.6
Systemic Clearance (L/h) Not specified21.9
Terminal Half-life (h) 4-6~16

Data compiled from various sources.

Table 2: Preclinical (Rabbit) Pharmacokinetic Parameters of Posaconazole (Active Metabolite of this compound)

Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL)
2> MICNot specifiedDose-dependent
6≥1Not specifiedDose-dependent
20≥1Not specifiedDose-dependent

Data adapted from a study on experimental invasive pulmonary aspergillosis in rabbits.[4][5]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound PK Studies cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing Animal_Dosing Animal Dosing with this compound Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Report_Generation Report Generation PK_Modeling->Report_Generation

Caption: General Experimental Workflow for this compound PK Studies.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for No/Low Analyte Signal Start No or Low Analyte Signal Check_MS Check MS Settings & Tune Start->Check_MS Check_Sample_Prep Review Sample Preparation Check_MS->Check_Sample_Prep Correct Solution_MS Optimize MS Parameters Check_MS->Solution_MS Incorrect Check_LC Verify LC Conditions Check_Sample_Prep->Check_LC Correct Solution_Sample_Prep Optimize Extraction Method Check_Sample_Prep->Solution_Sample_Prep Incorrect Check_Degradation Investigate Analyte Stability Check_LC->Check_Degradation Correct Solution_LC Prepare Fresh Mobile Phase Check_LC->Solution_LC Incorrect Solution_Degradation Implement Proper Storage Check_Degradation->Solution_Degradation Unstable

References

Technical Support Center: SCH 51048 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of SCH 51048?

A1: this compound is described as a fungal inhibitor. It is reported to be a compound that is metabolized into active substances with antifungal properties.[1] The specific molecular target and mechanism of this antifungal activity are not detailed in the available literature.

Q2: Are there any known off-target effects of this compound documented in scientific literature?

A2: Based on available search results, there is no specific information detailing the off-target effects of this compound. Comprehensive screening data, such as kinase profiles or binding assays against a wider panel of receptors, is not publicly accessible.

Q3: I am observing unexpected effects in my cell-based assays when using this compound. How can I troubleshoot this?

A3: Given the lack of specific off-target information for this compound, troubleshooting unexpected effects requires a general and systematic approach. The following workflow is recommended to help identify the nature of the observed effects.

Experimental Workflow: Troubleshooting Unexpected In Vitro Effects

G cluster_0 Phase 1: Verify Compound and Assay Integrity cluster_1 Phase 2: Characterize the Off-Target Effect cluster_2 Phase 3: Investigate Potential Mechanisms A Confirm this compound Identity and Purity (e.g., LC-MS, NMR) B Validate Assay Performance (Positive/Negative Controls) A->B C Assess Vehicle Control Effects B->C D Dose-Response Curve Generation (Determine IC50/EC50 of unexpected effect) C->D If controls are valid E Time-Course Experiment (Onset and duration of the effect) D->E F Test in Different Cell Lines (Cell-type specificity) E->F G General Cytotoxicity Assay (e.g., MTT, LDH assay) F->G If effect is reproducible H Broad-Spectrum Kinase or Receptor Binding Panel G->H I Pathway Analysis (e.g., Western Blot for common signaling nodes) H->I

Caption: Troubleshooting workflow for unexpected in vitro effects.

Experimental Protocols

As specific off-target assays for this compound have not been published, the following are generalized protocols for assays that could be used to investigate potential off-target effects as suggested in the troubleshooting workflow.

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Key Signaling Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against a protein of interest (e.g., p-ERK, p-Akt, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH or β-actin).

Potential Signaling Pathways to Investigate for Off-Target Effects

Given that many small molecule inhibitors can have unintended effects on common signaling pathways, the following diagram illustrates some key pathways that are often investigated when uncharacterized effects are observed.

G RTK Receptor Tyrosine Kinases (RTKs) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK/ERK Pathway RTK->MAPK GPCR G-Protein Coupled Receptors (GPCRs) PLC PLC Pathway GPCR->PLC Survival Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Proliferation MAPK->Proliferation PLC->Proliferation

Caption: Common signaling pathways for off-target investigation.

References

Technical Support Center: Mitigating Cytotoxicity of SCH 51048 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of SCH 51048 in various cell lines. The following information is designed for researchers, scientists, and drug development professionals to help navigate challenges during their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an experimental compound that produces active metabolites with antifungal properties.[1] The precise mechanism of action of its active metabolites is not extensively documented in publicly available literature. Therefore, when working with this compound, it is crucial to empirically determine its effects in your specific cell line.

Q2: I am observing high levels of cell death in my cultures after treatment with this compound. What are the potential causes?

A2: High cytotoxicity can stem from several factors:

  • High Concentrations: The concentration of this compound used may be significantly above the optimal range for its intended biological effect, leading to off-target toxicity.[2]

  • Prolonged Exposure: Continuous exposure to the compound, even at lower concentrations, can induce cellular stress and apoptosis over time.[2][3]

  • On-Target Effects: The intended biological pathway being modulated by this compound's active metabolites might be critical for cell survival in your specific cell line.

  • Off-Target Effects: The compound or its metabolites may interact with other cellular targets, leading to unintended cytotoxic consequences.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[5]

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cell death.[6]

  • Compound Instability: Degradation of the compound could lead to the formation of toxic byproducts. Ensure proper storage and handling.[6]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: A dose-response experiment is essential to identify the concentration that provides the desired biological activity with minimal cytotoxicity. This involves a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).[7] Concurrently, you should assess the compound's efficacy (e.g., IC50 for a specific target) to determine the therapeutic index.

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed After Treatment
Possible Cause Recommended Solution
Concentration Too High Perform a dose-response curve to determine the CC50. Start with a broad concentration range (e.g., 0.01 µM to 100 µM) to identify a suitable window.[6]
Prolonged Exposure Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the minimum exposure time required to observe the desired effect.[3][6]
Cell Line Sensitivity Consider using a panel of cell lines to identify one that is less sensitive to this compound.[2] If you must use a sensitive cell line, very careful optimization of concentration and exposure time is critical.
Off-Target Effects If possible, use computational tools to predict potential off-targets.[4] Consider co-treatment with inhibitors of potential off-target pathways to see if cytotoxicity is rescued.
Solvent (e.g., DMSO) Toxicity Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess solvent-related toxicity.[6]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light.[6]
Variability in Cell Culture Standardize cell culture practices, including cell density, passage number, and media composition. Regularly test for mycoplasma contamination.[2]
Pipetting Inaccuracies Calibrate pipettes regularly and use appropriate techniques to ensure accurate and consistent dosing, especially when preparing serial dilutions.[6]

Experimental Protocols

Protocol 1: Determination of CC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is a logarithmic dilution series from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the CC50 value using a suitable software with a four-parameter logistic (4PL) curve fit.[8]

Hypothetical CC50 Data for this compound in Different Cell Lines
Cell LineCC50 (µM) after 48h Exposure
HEK293 (Human Embryonic Kidney)15.8
A549 (Human Lung Carcinoma)8.2
HepG2 (Human Liver Carcinoma)25.1
MCF-7 (Human Breast Adenocarcinoma)12.5
Protocol 2: Determining the Therapeutic Index (Selectivity Index)
  • Determine IC50: Perform a functional assay to measure the concentration of this compound required to inhibit its intended biological target by 50% (IC50).

  • Determine CC50: Use the protocol described above to determine the CC50 in the same cell line.

  • Calculate Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (generally ≥ 10) indicates a more favorable therapeutic window with a lower likelihood of cytotoxicity at effective concentrations.[7]

Hypothetical IC50 and Selectivity Index Data for this compound
Cell LineTarget IC50 (µM)CC50 (µM)Selectivity Index (SI)
A5490.58.216.4
MCF-71.112.511.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment incubation Incubation treatment->incubation cc50_assay Cytotoxicity Assay (e.g., MTT) incubation->cc50_assay ic50_assay Functional Assay incubation->ic50_assay data_analysis Calculate CC50 & IC50 cc50_assay->data_analysis ic50_assay->data_analysis si_calc Calculate Selectivity Index data_analysis->si_calc

Caption: Workflow for determining the therapeutic index of this compound.

signaling_pathway SCH51048 This compound ActiveMetabolite Active Metabolite SCH51048->ActiveMetabolite Metabolism OnTarget Intended Target ActiveMetabolite->OnTarget OffTarget Off-Target(s) ActiveMetabolite->OffTarget DesiredEffect Desired Biological Effect OnTarget->DesiredEffect CellStress Cellular Stress OffTarget->CellStress Apoptosis Apoptosis CellStress->Apoptosis

References

Technical Support Center: Process Improvement for Large-Scale Synthesis of SCH 51048 and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the large-scale synthesis of SCH 51048 is limited. This technical support center provides guidance based on general principles for the synthesis and process improvement of structurally related complex heterocyclic compounds, such as triazole and tetrahydrofuran (B95107) derivatives. The information herein is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of complex triazole-containing compounds like this compound?

A1: Common challenges in scaling up the synthesis of complex triazole derivatives include:

  • Reaction Control and Exotherms: Many reactions for triazole synthesis can be exothermic. Managing heat dissipation on a large scale is critical to prevent runaway reactions and ensure safety and product quality.

  • Regioselectivity: In reactions such as 1,3-dipolar cycloadditions for triazole formation, achieving high regioselectivity to obtain the desired isomer can be challenging. The choice of catalyst and reaction conditions is crucial.[1]

  • Purification: Triazole-containing compounds are often polar, which can make purification by chromatography difficult, especially on a large scale. They may exhibit poor solubility in common organic solvents and can streak on silica (B1680970) gel.[2]

  • Catalyst Removal: Residual metal catalysts from cycloaddition reactions can be difficult to remove completely and may require specialized purification techniques like using chelating agents.[3]

Q2: How can the stereoselectivity of the tetrahydrofuran ring formation be controlled during large-scale synthesis?

A2: Controlling the stereoselectivity of the tetrahydrofuran ring is critical for the biological activity of the final compound. Strategies to control stereoselectivity include:

  • Catalyst Selection: The choice of catalyst can significantly influence the diastereoselectivity of the cyclization reaction.

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the stereochemical outcome of the reaction.

  • Chiral Auxiliaries: Employing chiral auxiliaries can help guide the stereoselective formation of the tetrahydrofuran ring.

  • Substrate Control: The stereochemistry of the starting materials can direct the formation of the desired stereoisomer in the product.

Q3: What are the key considerations for solvent selection in the large-scale synthesis of heterocyclic compounds?

A3: Solvent selection is a critical parameter for process improvement and should be based on:

  • Safety and Environmental Impact: Prioritize the use of greener, less hazardous solvents with high flash points.

  • Reactant and Product Solubility: Ensure that all reactants are sufficiently soluble to allow for a homogeneous reaction, and consider the solubility of the product to facilitate isolation.

  • Reaction Performance: The solvent can influence reaction rate, yield, and selectivity.

  • Downstream Processing: The choice of solvent should be compatible with purification and isolation procedures.

Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot common issues encountered during the synthesis of complex heterocyclic compounds.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inactive or poisoned catalyst• Use a fresh source of catalyst.• Ensure all reactants and solvents are anhydrous and free of impurities that could poison the catalyst.
Poor quality of starting materials• Verify the purity of starting materials using analytical techniques like NMR or LC-MS.
Suboptimal reaction temperature• Optimize the reaction temperature. A lower temperature may be required to prevent side reactions, or a higher temperature may be needed to drive the reaction to completion.
Formation of Impurities or Side Products Lack of regioselectivity in cycloaddition• Experiment with different catalysts (e.g., copper vs. ruthenium for triazole synthesis) to favor the desired isomer.[4]• Modify the electronic properties of the substituents on the starting materials.
Side reactions due to reactive functional groups• Employ protecting groups for sensitive functionalities that are not involved in the desired transformation.
Degradation of product under reaction conditions• Reduce the reaction time or temperature.• Perform the reaction under an inert atmosphere to prevent oxidation.
Difficult Purification Product is highly polar and streaks on silica gel• Add a modifier to the chromatography mobile phase, such as a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine), to improve peak shape.[3]• Consider using an alternative stationary phase like alumina (B75360) or reverse-phase silica.[2]
Residual metal catalyst in the final product• Wash the organic layer with an aqueous solution of a chelating agent like EDTA.[3]• Utilize metal scavenging resins.
Product is an oil and cannot be crystallized• Attempt to form a salt of the compound if it has a basic or acidic functional group, as salts are often crystalline.[3]

Data Presentation for Process Improvement

Effective process improvement relies on the systematic collection and analysis of quantitative data. The following tables illustrate how to structure data for easy comparison of different reaction conditions.

Table 1: Optimization of Solvent System for Triazole Formation

Entry Solvent System Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Toluene110246592
2DMF120187895
3Acetonitrile80365590
42-MeTHF90247294

Table 2: Evaluation of Catalysts for Regioselective Cycloaddition

Entry Catalyst Catalyst Loading (mol%) Solvent Ratio of Isomers (1,4:1,5) Yield (%)
1CuSO₄/Sodium Ascorbate (B8700270)5t-BuOH/H₂O>98:285
2CuI5DMF95:582
3RuCl₂(PPh₃)₃2Toluene5:9575
4Ag(I) Triflate5Acetonitrile90:1078

Experimental Protocols

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Laboratory Scale

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted triazole, a key structural motif in many pharmaceutical compounds.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (B81097) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and the organic azide (1.0 eq).

  • Dissolve the starting materials in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted triazole.

Mandatory Visualizations

Process_Improvement_Workflow Define_Objectives Define Process Improvement Objectives (e.g., Increase Yield, Reduce Cost) Identify_Parameters Identify Critical Process Parameters (e.g., Temperature, Catalyst, Solvent) Define_Objectives->Identify_Parameters DOE Design of Experiments (DoE) Identify_Parameters->DOE Execute_Experiments Execute Experiments at Lab Scale DOE->Execute_Experiments Analyze_Data Analyze Data and Identify Optimal Conditions Execute_Experiments->Analyze_Data Scale_Up Scale-Up to Pilot Plant Analyze_Data->Scale_Up Validate_Process Validate Process at Scale Scale_Up->Validate_Process Implement Implement in Manufacturing Validate_Process->Implement

Caption: A generalized workflow for process improvement in chemical synthesis.

Signaling_Pathway_Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression SCH_51048 This compound (Inhibitor) SCH_51048->Kinase1

Caption: Hypothetical signaling pathway inhibited by a small molecule like this compound.

References

Technical Support Center: Enhancing the Antifungal Potency of SCH 51048 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antifungal potency of SCH 51048 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its derivatives?

A1: this compound and its analogs are triazole antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. By inhibiting this enzyme, these compounds disrupt the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability, disruption of cellular functions, and ultimately, inhibition of fungal growth.

Q2: What is the general structure-activity relationship (SAR) for this compound derivatives?

A2: Based on available data, the following SAR observations can be made for this compound derivatives:

  • Stereochemistry is crucial: The relative stereochemistry of the substituents on the tetrahydrofuran (B95107) ring significantly impacts antifungal activity. Generally, cis isomers are more active than trans isomers.

  • Substitution on the tetrahydrofuran ring: The position and nature of substituents on the tetrahydrofuran ring influence potency. For instance, hydroxylation of the parent compound led to the development of posaconazole (B62084), a more potent analog.

  • Triazole group: The 1,2,4-triazole (B32235) moiety is essential for binding to the heme iron in the active site of lanosterol 14α-demethylase.

Q3: What are the key considerations when designing new this compound derivatives?

A3: When designing new derivatives, consider the following:

  • Target enzyme binding: Modifications should aim to enhance the binding affinity and selectivity for fungal lanosterol 14α-demethylase over mammalian P450 enzymes to minimize potential toxicity.

  • Physicochemical properties: Optimize properties such as solubility, metabolic stability, and oral bioavailability.

  • Stereochemistry: Pay close attention to the stereochemical configuration of new analogs, as it is a key determinant of antifungal activity.

Troubleshooting Guides

In Vitro Antifungal Susceptibility Testing

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Inoculum preparation. The size of the fungal inoculum can significantly affect MIC results.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). Use a spectrophotometer or a hemocytometer to ensure the correct cell density.

  • Possible Cause 2: "Trailing effect". This phenomenon, often observed with azole antifungals, is characterized by reduced but persistent fungal growth at concentrations above the true MIC.

    • Solution: Read the MIC at the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. Reading at an earlier time point (e.g., 24 hours instead of 48 hours) may also help minimize the trailing effect.

  • Possible Cause 3: Compound precipitation. The test compound may precipitate in the assay medium, leading to inaccurate results.

    • Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity or precipitation.

Issue 2: High background absorbance in microplate reader.

  • Possible Cause: Compound color or insolubility. The test compound itself may absorb light at the wavelength used for reading, or it may precipitate and cause light scattering.

    • Solution: Include control wells containing the compound in the medium without any fungal inoculum to measure the background absorbance. Subtract this background reading from the absorbance of the corresponding test wells.

Synthesis and Purification

Issue 3: Difficulty in separating diastereomers of synthesized derivatives.

  • Possible Cause: The synthesis of this compound derivatives often creates multiple stereocenters, resulting in diastereomeric mixtures that can be challenging to separate using standard chromatography.

    • Solution:

      • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. Utilize columns with chiral stationary phases (e.g., polysaccharide-based columns) and optimize the mobile phase to achieve separation.

      • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times for chiral compounds compared to HPLC.

      • Fractional Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective method for separation on a larger scale.

Issue 4: Formation of unexpected byproducts during synthesis.

  • Possible Cause: The synthesis of complex heterocyclic compounds like this compound derivatives can be prone to side reactions.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of byproducts early.

      • Optimization of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of byproducts.

      • Purification Strategy: Develop a robust purification strategy, which may involve a combination of column chromatography, preparative HPLC, and crystallization, to isolate the desired product from any impurities.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound and its Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundCandida krusei- (Effective in vivo)[1][2]
This compoundAspergillus fumigatus- (Effective in vivo)[3]
This compound Regioisomer (2R, 5R)-cisCandida albicans>100[4]
This compound Regioisomer (2S, 5S)-cisCandida albicans12.5[4]
Posaconazole (SCH 56592)Candida albicans≤0.03[5]
Posaconazole (SCH 56592)Aspergillus fumigatus≤0.03[5]

Note: This table is a summary of available data and should be expanded as more research on this compound derivatives becomes available.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 guidelines for yeasts.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10³ CFU/mL.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the test compound in DMSO at 100 times the highest desired final concentration. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate.

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of a sterile 96-well microtiter plate. b. Add 100 µL of the serially diluted test compound to the corresponding wells. c. Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only). d. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.

Mandatory Visualizations

Signaling Pathway: Fungal Ergosterol Biosynthesis

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_path Late Ergosterol Biosynthesis Steps ergosterol Ergosterol ergosterol_path->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane sch51048 This compound Derivatives (Azoles) sch51048->cyp51 Inhibition cyp51->ergosterol_path

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound Derivative start->prep_dilutions plate_setup Set up 96-Well Plate: - Inoculum - Drug Dilutions - Controls prep_inoculum->plate_setup prep_dilutions->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation read_mic Read MIC: Lowest concentration with ≥50% growth inhibition incubation->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Troubleshooting Inconsistent MICs

Troubleshooting_MIC issue Inconsistent MIC Values cause1 Inaccurate Inoculum Concentration issue->cause1 cause2 Trailing Growth Phenomenon issue->cause2 cause3 Compound Precipitation issue->cause3 solution1 Standardize Inoculum Preparation (CLSI) cause1->solution1 solution2 Read MIC at ≥50% Inhibition / Earlier Timepoint cause2->solution2 solution3 Ensure Complete Dissolution & Low Solvent Concentration cause3->solution3

Caption: Troubleshooting guide for inconsistent MIC results.

References

Navigating Experimental Challenges: A Technical Guide to Mitigating Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Researchers utilizing novel chemical entities in their experiments often face the challenge of compound instability, which can significantly impact experimental reproducibility and the validity of results. This guide provides a comprehensive technical support framework with troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate compound degradation during their work. While specific degradation pathways for every compound, such as SCH 51048, may not always be publicly available, a systematic approach based on fundamental chemical principles can help maintain compound integrity.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a specific compound are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common indicator of compound instability. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially interfering substances. It is crucial to assess the stability of your compound under your specific experimental conditions.

Q2: What are the most common factors that cause compound degradation in a laboratory setting?

A2: The primary factors influencing compound stability are:

  • pH: Many compounds are susceptible to acid- or base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidation: Atmospheric oxygen or reactive oxygen species in solution can oxidize sensitive functional groups.

  • Solvent: The choice of solvent can significantly impact a compound's stability.

Q3: How can I determine if my compound is degrading?

A3: The most reliable method is to use an analytical technique to monitor the compound's purity and concentration over time. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a widely used and effective method.

Q4: What general precautions should I take to minimize degradation?

A4:

  • Storage: Store the compound under the manufacturer's recommended conditions (e.g., temperature, light protection).

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, protect them from light and store them at an appropriate temperature (usually refrigerated or frozen).

  • Inert Atmosphere: For oxygen-sensitive compounds, handle them under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Use buffers to maintain a stable pH if your compound is pH-sensitive.

Troubleshooting Guide: Strategies to Reduce Compound Degradation

If you suspect compound degradation is affecting your experiments, the following troubleshooting guide provides a systematic approach to identifying the cause and implementing solutions.

Problem: Inconsistent or unexpected experimental results.

Workflow for Investigating Compound Stability

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Identify Degradation Factors cluster_3 Phase 4: Implement Mitigation Strategies Start Suspected Degradation Check_Storage Verify proper storage of stock compound Start->Check_Storage Prepare_Fresh Prepare fresh solutions immediately before use Check_Storage->Prepare_Fresh Repeat_Experiment Repeat experiment with freshly prepared solutions Prepare_Fresh->Repeat_Experiment Stability_Study Design and perform a time-course stability study Repeat_Experiment->Stability_Study If inconsistency persists Analytical_Method Use a stability-indicating analytical method (e.g., HPLC) Stability_Study->Analytical_Method Analyze_Samples Analyze samples at different time points Analytical_Method->Analyze_Samples Vary_Conditions Systematically vary experimental conditions (pH, temp, light) Analyze_Samples->Vary_Conditions If degradation is confirmed Identify_Cause Identify conditions that accelerate degradation Vary_Conditions->Identify_Cause Optimize_Conditions Optimize experimental conditions to enhance stability Identify_Cause->Optimize_Conditions Modify_Protocol Modify experimental protocol (e.g., add antioxidant, protect from light) Optimize_Conditions->Modify_Protocol Validate Validate experiment with optimized protocol Modify_Protocol->Validate End Consistent Results Validate->End

Caption: A workflow for troubleshooting suspected compound degradation.

Table 1: General Strategies to Mitigate Compound Degradation
Degradation FactorMitigation StrategyExperimental Considerations
pH Use a buffer system to maintain a stable pH. Determine the optimal pH for stability through a pH-stability study.Ensure the buffer components do not interact with the compound or interfere with the assay.
Temperature Conduct experiments at the lowest practical temperature. Store stock solutions and experimental samples at appropriate cold temperatures (e.g., 4°C or -20°C).Be mindful of potential solubility issues at lower temperatures.
Light Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.Ensure light protection is maintained throughout the experiment.
Oxidation Degas solvents to remove dissolved oxygen. Handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with the experiment.The choice of antioxidant should be validated to ensure it does not interfere with the experimental outcome.
Solvent Test the stability of the compound in different solvents to find the most suitable one. Aprotic solvents are often less reactive than protic solvents.Solvent choice must be compatible with the experimental system (e.g., cell culture).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment by HPLC

This protocol outlines a basic experiment to assess the stability of a compound in a specific solvent or buffer over a short period.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Time-Zero Sample (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to the working concentration.

    • Inject an appropriate volume onto a suitable HPLC system.

    • Record the peak area of the parent compound.

  • Incubation:

    • Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Samples (e.g., T=1h, 4h, 24h):

    • At each time point, take an aliquot of the stock solution, dilute it to the working concentration, and inject it into the HPLC.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which may represent degradation products.

Workflow for Preliminary Stability Assessment

Stability Assessment Workflow Prepare_Stock Prepare compound stock solution T0_Analysis Analyze T=0 sample by HPLC Prepare_Stock->T0_Analysis Incubate Incubate stock solution under test conditions T0_Analysis->Incubate Time_Point_Analysis Analyze samples at subsequent time points Incubate->Time_Point_Analysis Compare_Results Compare peak areas and chromatograms Time_Point_Analysis->Compare_Results Conclusion Assess stability Compare_Results->Conclusion

Caption: A simplified workflow for a preliminary compound stability study.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and pathways. This information is valuable for developing stability-indicating analytical methods.

  • Prepare Stock Solutions: Prepare several identical stock solutions of the compound.

  • Stress Conditions: Subject each stock solution to a different stress condition:

    • Acid Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) and heat.

    • Base Hydrolysis: Add a small amount of base (e.g., 0.1 M NaOH) and heat.

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution.

    • Photolytic Stress: Expose the solution to UV light.

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify and characterize the degradation products.

Logical Relationship of Forced Degradation Studies

Forced Degradation Logic cluster_stress Stress Conditions Compound Compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidative Stress Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light Degradation_Products Degradation_Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Analytical_Method_Dev Development of Stability-Indicating Method Degradation_Products->Analytical_Method_Dev

Caption: The relationship between stress conditions and method development.

By following these guidelines and protocols, researchers can proactively address potential compound stability issues, leading to more robust and reliable experimental outcomes.

Validation & Comparative

A Head-to-Head Comparison of the Antifungal Activity of SCH 51048 and its Progeny, Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of the investigational triazole SCH 51048 and its clinically approved derivative, posaconazole (B62084) (SCH 56592). This analysis is based on a comprehensive review of available preclinical data, offering a valuable resource for researchers in the field of antifungal drug discovery and development.

Introduction: From Precursor to Potent Antifungal

This compound was a promising investigational triazole antifungal agent. Subsequent research into its metabolic profile and structure-activity relationships led to the discovery of posaconazole. Posaconazole, a hydroxylated analogue of this compound, was identified as a key active metabolite and was ultimately selected for clinical development due to its superior overall profile, including enhanced potency and a broader spectrum of activity.[1][2] This guide delves into the experimental data that delineates the antifungal characteristics of both compounds.

Mechanism of Action: Targeting Fungal Cell Integrity

Both this compound and posaconazole belong to the azole class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these azoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.

cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component SCH_51048_Posaconazole This compound / Posaconazole SCH_51048_Posaconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of this compound and posaconazole.

In Vitro Antifungal Activity: A Quantitative Comparison

The following tables summarize the in vitro activity of this compound and posaconazole against key fungal pathogens, as determined by Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity against Aspergillus Species

Fungal SpeciesCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatusPosaconazole≤0.002 - 0.5≤0.0020.031[3]
Aspergillus flavusPosaconazole≤0.002 - 0.50.0080.125[3]
Aspergillus spp.Posaconazole≤0.002 - 10.1250.5[3][4][5]

Note: Direct comparative MIC data for this compound against Aspergillus spp. in the same studies was limited. However, posaconazole generally demonstrates very potent activity against this genus.

Table 2: In Vitro Activity against Candida Species

Fungal SpeciesCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansPosaconazole≤0.004 - 16-0.125[3]
Candida glabrataPosaconazole--1[3]
Candida kruseiPosaconazole--0.5[3]
Candida spp.Posaconazole≤0.004 - 16--[3]

Note: Data for this compound against Candida species is less comprehensively reported in comparative studies.

In Vivo Efficacy: Insights from Animal Models

Animal models of fungal infections provide crucial information on the in vivo efficacy of antifungal agents. The following table summarizes key findings from murine models of aspergillosis and candidiasis.

Table 3: In Vivo Efficacy in Murine Models of Fungal Infections

Infection ModelFungal PathogenCompoundDosing RegimenOutcomeReference
Pulmonary AspergillosisAspergillus fumigatusPosaconazole3.6 - 29.9 mg/kg (therapeutic)50% Protective Dose (PD₅₀)[3]
Pulmonary AspergillosisAspergillus flavusPosaconazole4.8 - 6.5 mg/kg (therapeutic)50% Protective Dose (PD₅₀)[3]
Systemic CandidiasisCandida albicans (Fluconazole-S)Posaconazole0.04 - 0.1 mg/kg (therapeutic)50% Protective Dose (PD₅₀)[3]
Systemic CandidiasisCandida albicans (Fluconazole-R)Posaconazole0.3 - 15.6 mg/kg (therapeutic)50% Protective Dose (PD₅₀)[3]

Note: While specific in vivo comparative studies are scarce, the development of posaconazole was driven by its superior in vivo profile compared to this compound and other analogues.

Experimental Protocols

A summary of the general methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.

In Vitro Susceptibility Testing
  • Method: Broth microdilution assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Medium: RPMI 1640 medium was commonly used.

  • Inoculum: Standardized fungal inocula were prepared and added to microtiter plates containing serial dilutions of the antifungal agents.

  • Incubation: Plates were incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to a drug-free control.

Start Start Fungal_Culture Fungal Culture (e.g., on agar) Start->Fungal_Culture Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antifungal Agents Serial_Dilution->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: General workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies in Murine Models
  • Animal Model: Immunocompromised mice (e.g., neutropenic) were commonly used to establish infections that mimic human disease.

  • Infection: Mice were infected with a standardized inoculum of the fungal pathogen via an appropriate route (e.g., intranasal for pulmonary aspergillosis, intravenous for systemic candidiasis).

  • Treatment: Antifungal agents were administered at various doses and schedules (prophylactic or therapeutic).

  • Endpoints: Efficacy was assessed based on survival rates, fungal burden in target organs (e.g., lungs, kidneys), and/or other clinical signs of infection. The 50% protective dose (PD₅₀), the dose required to protect 50% of the animals, was often calculated.

Conclusion: A Clear Advancement in Antifungal Therapy

References

A Head-to-Head Comparison of the Antifungal Efficacy of SCH 51048 and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal agents SCH 51048 and fluconazole (B54011), focusing on their efficacy as demonstrated in preclinical studies. The information is intended to inform researchers and professionals in the field of antifungal drug development.

At a Glance: Key Efficacy Findings

Antifungal AgentKey Advantages
This compound Demonstrates significant in vivo activity against fluconazole-resistant Candida krusei and is more potent than fluconazole against Coccidioides immitis.
Fluconazole A well-established antifungal with a broad spectrum of activity against many common fungal pathogens.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound and fluconazole belong to the azole class of antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol (B1674476) 14α-demethylase. This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

By inhibiting this enzyme, both drugs disrupt the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth. This targeted action on a fungal-specific pathway contributes to their selective toxicity.

Ergosterol Biosynthesis Pathway Inhibition by Azoles Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanosterol_14a_demethylase->Ergosterol Disruption Disruption Lanosterol_14a_demethylase->Disruption Azoles This compound & Fluconazole Inhibition Inhibition Azoles->Inhibition Inhibition->Lanosterol_14a_demethylase Disruption->Ergosterol Experimental Workflow for In Vivo Efficacy against C. krusei Immunosuppression Immunosuppression of CF1 mice (cyclophosphamide and cortisone (B1669442) acetate) Infection Intravenous challenge with Candida krusei isolates Immunosuppression->Infection Treatment Initiation of oral treatment (24h post-infection) - Control (no treatment) - Fluconazole (100 mg/kg/day) - this compound (50 or 100 mg/kg/day) Infection->Treatment Monitoring Daily monitoring of survival Treatment->Monitoring Endpoint Endpoint determination: - Survival analysis - Fungal titers in kidneys (day 4 post-infection) Monitoring->Endpoint Experimental Workflow for C. immitis Studies cluster_0 In Vitro cluster_1 In Vivo MIC_determination MIC determination for 13 isolates of C. immitis (Broth microdilution method) Infection_mice Intravenous infection of mice with C. immitis Treatment_mice Oral treatment with: - Control (no treatment) - Fluconazole (100 mg/kg) - this compound (2-50 mg/kg) Infection_mice->Treatment_mice Monitoring_mice Monitoring for mortality Treatment_mice->Monitoring_mice Cure_assessment Assessment of curative outcome Monitoring_mice->Cure_assessment

Navigating Azole Resistance: A Comparative Analysis of SCH 51048's Activity Against Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of antifungal resistance in Candida species presents a significant therapeutic challenge. This guide provides a comparative overview of the investigational triazole antifungal agent, SCH 51048, and its efficacy against resistant Candida strains, particularly those resistant to fluconazole. We present available preclinical data, detail experimental methodologies, and visualize relevant biological pathways to offer a comprehensive resource for evaluating its potential.

This compound has demonstrated notable potency, especially against intrinsically fluconazole-resistant species like Candida krusei.[1][2][3] Its performance in preclinical models suggests it may offer an alternative where other azoles fail. This guide will objectively compare its activity with established antifungal agents, providing supporting experimental data to aid in the assessment of its therapeutic promise.

Comparative Antifungal Activity

The following tables summarize the available data on the in vitro and in vivo activity of this compound in comparison to other key antifungal agents against resistant Candida species.

Table 1: In Vivo Efficacy Against Fluconazole-Resistant Candida krusei

Antifungal AgentDosageAdministration RouteOutcome in Murine Model of Hematogenous Candidiasis
This compound 50 mg/kg/dayOralSignificantly prolonged survival and reduced fungal kidney titers.[1][2]
This compound 100 mg/kg/dayOralAs effective as Amphotericin B in improving survival; significantly better at reducing fungal burden in kidneys.[1][2]
Fluconazole 100 mg/kg/dayOralNo effect on survival or fungal burden.[1][2]
Amphotericin B 2 mg/kg/dayIntraperitonealSignificantly prolonged survival and reduced fungal kidney titers.[1][2]

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Comparator Antifungals Against Resistant Candida Species *

Antifungal AgentC. albicans (Fluconazole-R)C. glabrata (Fluconazole-R)C. parapsilosis (Fluconazole-R)C. krusei (Intrinsically Fluconazole-R)
Fluconazole ≥8 µg/mL≥32 µg/mL≥8 µg/mL≥64 µg/mL
Voriconazole 0.25 - >8 µg/mL0.12 - >8 µg/mL0.03 - 2 µg/mL0.25 - 2 µg/mL
Posaconazole 0.06 - 2 µg/mL0.25 - 8 µg/mL0.03 - 1 µg/mL0.125 - 1 µg/mL
Amphotericin B 0.25 - 2 µg/mL0.25 - 2 µg/mL0.25 - 2 µg/mL0.5 - 4 µg/mL

*Note: Specific in vitro MIC data for this compound against a broad panel of resistant Candida species is limited in the public domain. The in vivo data in Table 1 strongly suggests efficacy against fluconazole-resistant C. krusei.

Experimental Protocols

The validation of antifungal activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of antifungal agents against Candida.

In Vivo Murine Model of Hematogenous Candidiasis

This model is crucial for assessing the in vivo efficacy of an antifungal agent in a systemic infection.

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to mimic the host conditions susceptible to invasive candidiasis.[1][2]

  • Infection: Mice are challenged intravenously with a standardized inoculum of a specific Candida strain (e.g., fluconazole-resistant C. krusei).[1][2]

  • Treatment: Treatment with the investigational drug (e.g., this compound), a comparator drug (e.g., fluconazole, amphotericin B), or a placebo is initiated shortly after infection. Dosing and route of administration are key parameters.[1][2]

  • Endpoints: The primary endpoints are survival rate and fungal burden in target organs (typically kidneys), which are determined by colony-forming unit (CFU) counts from homogenized tissue.[1][2]

G cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_analysis Data Analysis A Immunocompromised Mouse Model C Intravenous Inoculation A->C B Resistant Candida Strain Culture B->C D Antifungal Treatment Administration C->D E Control Group (Vehicle) C->E F Survival Monitoring D->F G Organ Fungal Burden Quantification (CFU) D->G E->F E->G

In Vivo Antifungal Efficacy Workflow.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of Candida cells is prepared from a fresh culture.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared Candida suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that results in a significant inhibition of visible fungal growth compared to a drug-free control well.

Mechanism of Action and Resistance

This compound, as a triazole antifungal, is believed to exert its activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Resistance to azole antifungals in Candida is multifactorial and can arise from several mechanisms:

  • Target Site Alterations: Mutations in the ERG11 gene can reduce the binding affinity of azoles to the enzyme.

  • Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of the drug. This is often mediated by gain-of-function mutations in the transcription factor UPC2.

  • Efflux Pump Overexpression: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1), can actively remove the drug from the cell. The transcription factor TAC1 is a key regulator of CDR1 and CDR2 expression.

The potent activity of this compound against fluconazole-resistant C. krusei suggests that it may be less susceptible to these resistance mechanisms or may interact with the target enzyme in a way that overcomes common mutations.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Mechanisms of Azole Resistance Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylated sterols 14-alpha-demethylated sterols Lanosterol->14-alpha-demethylated sterols Ergosterol Ergosterol 14-alpha-demethylated sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane UPC2 Upc2 (Transcription Factor) ERG11 ERG11 (Target Enzyme) UPC2->ERG11 Overexpression TAC1 Tac1 (Transcription Factor) Efflux Efflux Pumps (CDR1, MDR1) TAC1->Efflux Overexpression Azole This compound / Other Azoles Efflux->Azole ERG11_mut ERG11 Mutation ERG11_mut->Azole Reduced Binding Azole->ERG11 Inhibition

Azole Mechanism of Action and Resistance.

References

A Comparative Analysis of SCH 51048 and Itraconazole: Unveiling Antifungal Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, a comprehensive understanding of the comparative efficacy and mechanisms of novel compounds against established agents is paramount. This guide provides a detailed comparative analysis of SCH 51048, an investigational triazole, and itraconazole (B105839), a widely used antifungal agent. This report outlines their mechanisms of action, presents available in vitro and in vivo data, and details the experimental protocols utilized for their evaluation.

At a Glance: Key Chemical and Biological Properties

FeatureThis compoundItraconazole
Drug Class Triazole AntifungalTriazole Antifungal
Chemical Formula C35H38Cl2N8O4C35H38Cl2N8O4
Molecular Weight 705.64 g/mol 705.64 g/mol
Primary Mechanism of Action Inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.Inhibition of lanosterol 14α-demethylase, leading to depletion of ergosterol and accumulation of toxic sterol precursors in the fungal cell membrane.[1][2]

In Vitro Antifungal Activity: A Comparative Overview

The in vitro activity of an antifungal agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.

While comprehensive, direct comparative studies detailing the MICs of this compound against a broad spectrum of fungal pathogens are limited in publicly available literature, existing data for specific species offer valuable insights. Itraconazole, having been extensively studied, has a well-documented and broad spectrum of activity.

Table 1: Comparative In Vitro Activity (MICs in µg/mL) of this compound and Itraconazole against Selected Fungal Pathogens

Fungal SpeciesThis compound (MIC Range)Itraconazole (MIC Range)
Coccidioides immitis≤0.39 - 0.78[1][2]-
Candida kruseiActive in vivo (specific MICs not detailed in available sources)[3][4]0.03 - >16
Aspergillus fumigatusActive in vivo (specific MICs not detailed in available sources)[5][6]0.03 - 16
Candida albicans-≤0.008 - >16
Cryptococcus neoformans-0.015 - 16[7][8]

In Vivo Efficacy: Insights from Preclinical Models

In vivo studies provide crucial information on the therapeutic potential of a drug in a living organism.

This compound:

  • Coccidioidomycosis: In a murine model of systemic coccidioidomycosis, this compound demonstrated curative effects at doses of 25 or 50 mg/kg of body weight, proving to be 5- to 50-fold more superior to fluconazole (B54011) or itraconazole at 100 mg/kg.[1][2]

  • Candidiasis: In a neutropenic murine model of hematogenous Candida krusei infection, oral administration of this compound (50 or 100 mg/kg/day) significantly prolonged survival and reduced fungal burden in the kidneys, with the higher dose being more effective than amphotericin B in organ clearance.[3][4]

  • Aspergillosis: In a murine model of pulmonary aspergillosis, this compound at doses of 5 mg/kg or greater significantly delayed mortality compared to controls.[5][6] Higher doses (30 and 50 mg/kg) also reduced the number of viable Aspergillus fumigatus organisms in lung tissue.[5][6] Notably, in this particular model, itraconazole did not show a significant effect on mortality or tissue burden at the doses used.[5][6]

Itraconazole: Itraconazole has a long history of clinical use and has demonstrated efficacy in various animal models and human clinical trials for a wide range of fungal infections, including aspergillosis, candidiasis, and cryptococcosis.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both this compound and itraconazole belong to the triazole class of antifungal agents and share a common mechanism of action: the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The key enzyme targeted by triazoles is lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme. By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol. This disruption leads to two critical consequences for the fungal cell:

  • Depletion of ergosterol: This alters the fluidity, permeability, and integrity of the fungal cell membrane.

  • Accumulation of toxic 14α-methylated sterols: These precursor molecules integrate into the cell membrane, further disrupting its structure and the function of membrane-bound enzymes.

This dual-pronged assault ultimately inhibits fungal growth and can lead to cell death.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane SCH_51048 This compound SCH_51048->Lanosterol Inhibits Lanosterol 14α-demethylase Itraconazole Itraconazole Itraconazole->Lanosterol

Ergosterol Biosynthesis Pathway and Site of Action for this compound and Itraconazole.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is typically performed following standardized methodologies to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method (Based on CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound and itraconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the drugs are then prepared in a standard liquid medium, most commonly RPMI-1640 broth buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

2. Inoculum Preparation:

  • Yeasts (e.g., Candida spp., Cryptococcus spp.): Fungal colonies from a fresh culture are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.): A suspension of conidia (spores) is prepared from a mature culture. The conidia are counted using a hemocytometer and the suspension is diluted in the test medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Incubation:

  • Microtiter plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C.

  • Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for Cryptococcus and most filamentous fungi.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the drug-free control well.

  • For azoles like this compound and itraconazole, the endpoint is typically read as the concentration that produces at least a 50% reduction in turbidity as determined visually or with a spectrophotometer.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare Drug Dilutions (this compound & Itraconazole) Inoculation Inoculate Microtiter Plate Drug_Prep->Inoculation Inoculum_Prep Prepare Fungal Inoculum (Yeast or Mold) Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read MIC Endpoint (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis

Generalized Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

Both this compound and itraconazole are triazole antifungal agents that function by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. While itraconazole has a well-established, broad spectrum of activity, the available data for this compound, though limited, suggests potent in vivo activity against certain clinically important fungi, including fluconazole-resistant Candida krusei and Coccidioides immitis. The in vivo studies with Aspergillus fumigatus also indicate its potential in treating mold infections.

Further comprehensive in vitro studies are warranted to fully elucidate the antifungal spectrum of this compound and to facilitate a more direct and extensive comparison with itraconazole and other currently available antifungal agents. Such data will be crucial for positioning this investigational compound in the ever-evolving landscape of antifungal therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for conducting such future comparative studies in a standardized and reproducible manner.

References

A Comparative Efficacy Analysis of the Investigational Triazole SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational triazole antifungal agent, SCH 51048, with other established triazoles. The following sections present a comprehensive overview of its efficacy, supported by experimental data, to assist researchers and professionals in drug development in understanding its potential.

Executive Summary

This compound, a novel triazole antifungal, has demonstrated significant potency in preclinical studies, often exceeding the efficacy of earlier triazoles such as fluconazole (B54011) and itraconazole. As a precursor to the developed drug posaconazole (B62084) (SCH 56592), this compound laid the groundwork for a new generation of broad-spectrum antifungal agents. This guide will delve into the available in vitro and in vivo data to provide a clear comparison of its performance.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole antifungals, including this compound, exert their effect by disrupting the fungal cell membrane's integrity. They specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol precursors, leads to increased membrane permeability, disruption of essential membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth and replication.

cluster_fungal_cell Fungal Cell cluster_inhibition cluster_outcome Result of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450 enzyme) CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane SCH51048 This compound & other Triazoles Inhibition X SCH51048->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol ErgosterolDepletion Ergosterol Depletion ToxicSterols Accumulation of Toxic Sterol Precursors DisruptedMembrane Disrupted Membrane Integrity & Function ErgosterolDepletion->DisruptedMembrane ToxicSterols->DisruptedMembrane GrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of this compound and other triazole antifungals.

In Vitro Efficacy

The in vitro activity of an antifungal agent is a critical indicator of its intrinsic potency. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are standardly used for comparison.

Fungal SpeciesThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Posaconazole (SCH 56592) MIC Range (µg/mL)
Coccidioides immitis≤0.39 - 0.78[1]---
Candida albicans-≤0.062 - >64[1][2]-≤0.004 - 16[1][2]
Candida krusei----
Candida glabrata----
Aspergillus fumigatus--≤0.008 - 1[1][2]≤0.002 - 0.5[1][2]
Aspergillus flavus----
Cryptococcus neoformans-≤0.062 - >64[1][2]-≤0.004 - 16[1][2]

Note: Data for this compound against a broad range of species is limited in publicly available literature, as research shifted to its successor, posaconazole. The data for posaconazole is included to provide a more complete picture of the potential of this structural class.

In Vivo Efficacy

Animal models of systemic fungal infections are crucial for evaluating the therapeutic potential of a new antifungal agent. The following tables summarize the in vivo efficacy of this compound in comparison to other triazoles in murine models.

Table 1: Efficacy in a Murine Model of Systemic Coccidioidomycosis [1]

Treatment GroupDosage (mg/kg)Survival RateCurative Effect
This compound 2 - 50100% Curative at 25 & 50 mg/kg
Fluconazole100100%Not Curative
Itraconazole100100%Not Curative
Control-0 - 40%-

Table 2: Efficacy in a Murine Model of Hematogenous Candida krusei Infection

Treatment GroupDosage (mg/kg/day)SurvivalKidney Fungal Titer Reduction
This compound 50Significantly Prolonged Significant
This compound 100Significantly Prolonged Significantly better than 50 mg/kg
Fluconazole100No EffectNo Effect
Amphotericin B2Significantly ProlongedSignificant

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental methodologies.

In Vitro Susceptibility Testing: Broth Microdilution Method

In vitro antifungal susceptibility was determined using a broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates with RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours, depending on the fungus).

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well.

In Vivo Efficacy Testing: Murine Model of Systemic Infection

The in vivo efficacy was evaluated in immunocompromised mouse models of systemic fungal infection.

cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Mouse Female BALB/c mice Immunosuppression Immunosuppression (e.g., cyclophosphamide) Mouse->Immunosuppression Infection Intravenous or Intraperitoneal Infection Immunosuppression->Infection Inoculum Prepare fungal inoculum (e.g., C. immitis arthroconidia) Inoculum->Infection TreatmentGroups Randomize into treatment groups: - this compound (various doses) - Comparator drugs (e.g., Fluconazole) - Vehicle control Infection->TreatmentGroups Dosing Administer treatment (e.g., oral gavage) for a defined period TreatmentGroups->Dosing Monitoring Monitor survival and clinical signs Dosing->Monitoring Endpoint At endpoint, assess: - Fungal burden in organs (CFU counts) - Histopathology Monitoring->Endpoint

References

Unraveling the In Vivo Efficacy of SCH 51048: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that SCH 51048 is an investigational antifungal agent and not a farnesyltransferase inhibitor (FTI) as initially posited. This distinction is critical for researchers, scientists, and drug development professionals. This guide clarifies the true mechanism of action of this compound, summarizes its established in vivo antifungal efficacy, and provides a comparative overview of bona fide farnesyltransferase inhibitors, a class of drugs with a distinct therapeutic target.

This compound: An Antifungal Triazole

Extensive research confirms that this compound is a triazole antifungal compound.[1][2][3][4][5] Its primary mechanism of action is the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to fungal cell death.

In vivo studies have demonstrated the efficacy of this compound in treating fungal infections. Notably, it has shown significant activity against Candida krusei, a fungal pathogen known for its intrinsic resistance to other antifungal agents like fluconazole (B54011).[2][3][5]

In Vivo Efficacy of this compound against Candida krusei

A key study in neutropenic mice with hematogenous Candida krusei infections provides concrete evidence of this compound's in vivo efficacy. The study compared the performance of this compound with amphotericin B (a standard antifungal) and fluconazole.

Treatment GroupDosageOutcomeReference
This compound 50 mg/kg/day (oral)Significantly prolonged survival and reduced fungal titers in kidneys[2][3]
This compound 100 mg/kg/day (oral)Significantly prolonged survival and was more effective than the lower dose and amphotericin B in reducing fungal burden in the kidneys[2][3]
Amphotericin B 2 mg/kg/day (intraperitoneal)Significantly prolonged survival and reduced fungal titers in kidneys[2][3]
Fluconazole 100 mg/kg/day (oral)No effect on survival or fungal burden[2][3]

Experimental Protocol: In Vivo Murine Model of C. krusei Infection

The following is a generalized protocol based on the described in vivo studies:

  • Animal Model: Immunocompromised mice (e.g., CF1 strain) are used. Immunosuppression is typically induced using agents like cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) to mimic the neutropenic state of at-risk patients.[2][3]

  • Infection: Mice are challenged with a systemic infection of Candida krusei via intravenous injection.

  • Treatment: Treatment with this compound (administered orally), amphotericin B (administered intraperitoneally), or a control (e.g., fluconazole or vehicle) is initiated post-infection.

  • Endpoints: The primary endpoints for efficacy are survival rate and the fungal burden in target organs, such as the kidneys, which is determined by colony-forming unit (CFU) counts from homogenized tissue.[2][3]

Farnesyltransferase Inhibitors: A Different Class of Therapeutics

In contrast to this compound, farnesyltransferase inhibitors (FTIs) are a class of drugs developed primarily as anti-cancer agents. Their mechanism of action involves blocking the enzyme farnesyltransferase, which is responsible for the post-translational modification of several proteins, most notably Ras.

Signaling Pathway of Farnesyltransferase Inhibition

FTI_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_mem Active Ras (Membrane-Bound) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_mem->Downstream Activates Ras_cyto Inactive Ras FTase Farnesyltransferase Ras_cyto->FTase Binds to FPP Farnesyl Pyrophosphate FPP->FTase Binds to FTase->Ras_mem Farnesylation & Translocation FTI Farnesyltransferase Inhibitor FTI->FTase Inhibits FTI_Workflow cluster_preclinical Preclinical In Vivo Model cluster_analysis Efficacy Analysis Animal_Model Tumor-Bearing Animal Model (e.g., Xenograft, Transgenic) Treatment Administer FTI (e.g., Tipifarnib, Lonafarnib) Animal_Model->Treatment Data_Collection Data Collection Treatment->Data_Collection Tumor_Volume Tumor Volume Measurement Data_Collection->Tumor_Volume Measure Biomarkers Biomarker Analysis (e.g., Inhibition of Farnesylation) Data_Collection->Biomarkers Assess Survival Survival Analysis Data_Collection->Survival Monitor

References

Cross-Resistance in Farnesyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of resistance mechanisms and experimental data for key farnesyltransferase inhibitors in oncology.

Introduction: Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that block the post-translational modification of numerous proteins crucial for cell signaling and proliferation, most notably the Ras family of oncoproteins. While showing promise in various malignancies, the development of resistance can limit their clinical efficacy. Understanding the mechanisms of resistance and the potential for cross-resistance between different FTIs is paramount for optimizing their use and developing strategies to overcome treatment failure. This guide provides a comparative overview of cross-resistance studies with a focus on the well-characterized FTIs, lonafarnib (B1684561) and tipifarnib.

Disclaimer: Initial searches for cross-resistance studies involving SCH 51048 revealed that this compound is primarily characterized as an antifungal agent[1][2][3]. There is a lack of scientific literature supporting its role as a farnesyltransferase inhibitor in the context of cancer therapy. Therefore, a direct comparison of cross-resistance with this compound is not scientifically substantiated. This guide will instead focus on established FTIs used in oncology.

Farnesyltransferase Inhibitors: A Comparative Overview

Here, we compare two prominent farnesyltransferase inhibitors, lonafarnib and tipifarnib, based on their inhibitory activity.

Farnesyltransferase InhibitorTargetIC50 (nM)Key Resistance Mechanisms
Lonafarnib (SCH66336) Farnesyltransferase1.9Mutations in the farnesyltransferase beta-subunit (e.g., Y361)[1]; Alternative prenylation of K-Ras and N-Ras by Geranylgeranyltransferase I (GGTase-I)[4].
Tipifarnib (R115777) Farnesyltransferase7.9Similar to lonafarnib, including alternative prenylation by GGTase-I.

Mechanisms of Resistance to Farnesyltransferase Inhibitors

The development of resistance to FTIs is a complex process involving multiple molecular mechanisms. Understanding these is crucial for predicting and overcoming treatment failure.

Target Alteration: Mutations in Farnesyltransferase

A primary mechanism of acquired resistance to FTIs involves mutations within the gene encoding the beta-subunit of the farnesyltransferase enzyme (FNTB). These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its inhibitory effect. For instance, studies with lonafarnib have identified mutations clustering around the drug-binding site[1].

Alternative Prenylation

The Ras proteins, key targets of FTIs, can undergo an alternative post-translational modification called geranylgeranylation, catalyzed by the enzyme geranylgeranyltransferase I (GGTase-I)[4]. When farnesyltransferase is inhibited by an FTI, K-Ras and N-Ras can be alternatively prenylated by GGTase-I, allowing them to maintain their membrane localization and signaling activity[4]. This bypass mechanism is a significant contributor to intrinsic and acquired resistance to FTIs.

Drug Efflux Pumps

Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can also contribute to FTI resistance. These transporters can actively remove the FTI from the cancer cells, reducing its intracellular concentration to sub-therapeutic levels.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in FTI action and resistance, the following diagrams are provided.

Farnesylation_Pathway Farnesylation and Ras Signaling Pathway cluster_0 Upstream Signaling cluster_1 Ras Processing cluster_2 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras-GDP (inactive) Ras-GDP (inactive) Receptor Tyrosine Kinase->Ras-GDP (inactive) Ras-GTP (active) Ras-GTP (active) Ras-GDP (inactive)->Ras-GTP (active) Farnesyltransferase (FTase) Farnesyltransferase (FTase) Ras-GTP (active)->Farnesyltransferase (FTase) Farnesylated Ras Farnesylated Ras Ras-GTP (active)->Farnesylated Ras Requires Farnesylation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyltransferase (FTase) Farnesyltransferase (FTase)->Farnesylated Ras Farnesylation RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway Farnesylated Ras->RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Farnesylated Ras->PI3K-AKT-mTOR Pathway Cell Proliferation, Survival Cell Proliferation, Survival RAF-MEK-ERK Pathway->Cell Proliferation, Survival PI3K-AKT-mTOR Pathway->Cell Proliferation, Survival

Caption: Ras signaling pathway and the role of farnesyltransferase.

FTI_Resistance_Workflow Experimental Workflow for FTI Resistance Study cluster_0 Cell Line Culture cluster_1 Resistance Induction cluster_2 Mechanism Investigation cluster_3 Cross-Resistance Assessment Parental Cancer Cell Line Parental Cancer Cell Line Dose-escalating FTI treatment Dose-escalating FTI treatment Parental Cancer Cell Line->Dose-escalating FTI treatment FTI-Resistant Cell Line FTI-Resistant Cell Line Dose-escalating FTI treatment->FTI-Resistant Cell Line Genomic DNA Sequencing (FNTB) Genomic DNA Sequencing (FNTB) FTI-Resistant Cell Line->Genomic DNA Sequencing (FNTB) Western Blot (Ras, p-ERK, p-AKT) Western Blot (Ras, p-ERK, p-AKT) FTI-Resistant Cell Line->Western Blot (Ras, p-ERK, p-AKT) Geranylgeranylation Assay Geranylgeranylation Assay FTI-Resistant Cell Line->Geranylgeranylation Assay Drug Efflux Assay Drug Efflux Assay FTI-Resistant Cell Line->Drug Efflux Assay Treat with other FTIs Treat with other FTIs FTI-Resistant Cell Line->Treat with other FTIs Cell Viability Assay (MTT, etc.) Cell Viability Assay (MTT, etc.) Treat with other FTIs->Cell Viability Assay (MTT, etc.) Determine IC50 values Determine IC50 values Cell Viability Assay (MTT, etc.)->Determine IC50 values

Caption: Workflow for studying FTI resistance and cross-resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the farnesyltransferase inhibitor (e.g., lonafarnib, tipifarnib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot for Ras Processing

This protocol is used to determine if FTIs are effectively inhibiting the farnesylation of Ras.

  • Cell Lysis: Treat cells with the FTI for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Ras (unprocessed and processed forms), p-ERK, p-AKT, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Unprocessed Ras will migrate slower than processed, farnesylated Ras.

Conclusion

The development of resistance to farnesyltransferase inhibitors is a significant clinical challenge. The primary mechanisms of resistance, including target mutations and alternative prenylation, can lead to cross-resistance between different FTIs. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of combination therapies and the development of next-generation inhibitors to overcome FTI resistance in cancer treatment.

References

A Comparative Safety Profile of SCH 51048 and Posaconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available safety data for the antifungal compounds SCH 51048 and its successor, posaconazole (B62084). While a direct, quantitative comparison is challenging due to the limited publicly available safety information on the early-stage compound this compound, this document summarizes the known safety profile of posaconazole based on extensive clinical and preclinical evaluation and contextualizes the likely safety considerations for its precursor.

Introduction

This compound was an investigational triazole antifungal agent that showed promising in vivo efficacy. Further development and structural modification of this compound led to the discovery of posaconazole, a more potent and broadly active antifungal drug. Posaconazole has since undergone extensive safety and efficacy testing and is approved for the prophylaxis and treatment of invasive fungal infections. Understanding the safety profile of posaconazole can provide insights into the potential toxicological characteristics of its parent compound, this compound, as they share a core chemical scaffold.

Quantitative Safety Data Comparison

A direct quantitative comparison of the safety profiles of this compound and posaconazole is not feasible due to the absence of publicly available, detailed toxicology data for this compound. As an early lead compound, extensive safety studies were likely conducted internally by the developing pharmaceutical company but not widely published.

In contrast, the safety profile of posaconazole has been well-characterized through numerous clinical trials and post-marketing surveillance. The following table summarizes key safety findings for posaconazole from clinical studies.

Table 1: Summary of Common Treatment-Related Adverse Events for Posaconazole (Oral Formulations)

Adverse EventFrequency in Clinical TrialsCitation(s)
Nausea8%[1][2]
Vomiting6%[1][2]
Diarrhea8%[3]
HeadacheNot specified[4]
Elevated Liver Enzymes2%[1]
QTc Interval Prolongation1%[1]

Note: Frequencies can vary depending on the patient population and the specific clinical trial.

Key Safety Considerations for Posaconazole

Hepatotoxicity

As with other azole antifungals, posaconazole is associated with a risk of hepatotoxicity, ranging from mild, transient elevations in liver enzymes to more severe hepatic reactions.[5] Cases of cholestasis and hepatic failure, including fatalities, have been reported, primarily in patients with serious underlying medical conditions.[5] Regular monitoring of liver function tests is recommended during posaconazole therapy.

Drug-Drug Interactions

Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[6][7] This can lead to significant increases in the plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially causing toxicity.[6][7] Careful review of concomitant medications is crucial before initiating posaconazole.

QTc Prolongation

Posaconazole has been associated with prolongation of the QTc interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias.[1] It should be used with caution in patients with proarrhythmic conditions or those taking other medications that can prolong the QTc interval.

Preclinical Findings

Nonclinical studies in animals have identified potential target organs for posaconazole toxicity, including the adrenal and thyroid glands.[8] Phospholipidosis (the accumulation of phospholipids (B1166683) in tissues) has also been observed in several organs.[8] In a study with very young dogs, intravenous administration of posaconazole was associated with an increased incidence of brain ventricle enlargement.[8]

Inferred Safety Profile of this compound

Given that this compound is the parent compound of posaconazole, it is reasonable to hypothesize that it shares a similar mechanism of action and, therefore, a related safety profile. The core toxicities associated with the azole class, such as potential hepatotoxicity and inhibition of mammalian cytochrome P450 enzymes, were likely areas of focus during its preclinical development. The structural modifications that led to posaconazole may have been driven by a need to improve not only efficacy and pharmacokinetic properties but also the safety profile, potentially by reducing off-target effects or improving metabolic stability. Without specific data, any discussion of the safety of this compound remains speculative.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, the safety evaluation of a new antifungal agent like posaconazole follows a well-established pathway, from preclinical toxicology studies to extensive clinical trials.

Preclinical Safety and Toxicology Studies

Standard preclinical toxicology programs for antifungal agents typically include:

  • Single-dose and repeat-dose toxicity studies: These are conducted in at least two animal species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Safety pharmacology studies: These investigate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[9]

  • Genotoxicity studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic damage.

  • Reproductive and developmental toxicology studies: These evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Carcinogenicity studies: Long-term studies in animals to assess the carcinogenic potential of the drug, typically required for drugs intended for chronic use.

Clinical Trial Safety Monitoring

In clinical trials, the safety of posaconazole was rigorously monitored through:

  • Recording of all adverse events (AEs): This includes their severity, duration, and relationship to the study drug.

  • Regular laboratory testing: Monitoring of hematology, clinical chemistry (including liver function tests), and urinalysis.

  • Vital sign measurements and physical examinations.

  • Electrocardiograms (ECGs): To monitor for effects on cardiac conduction, particularly the QTc interval.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of azole antifungals is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]

The toxicity of azoles in mammals is often related to their off-target effects, particularly the inhibition of mammalian cytochrome P450 enzymes.

cluster_0 Mechanism of Azole Antifungal Action and Toxicity cluster_1 Fungal Cell cluster_2 Mammalian Cell Azole Azole Antifungal (e.g., Posaconazole) Fungal_CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Azole->Fungal_CYP51 Inhibition Mammalian_CYP Mammalian Cytochrome P450 (e.g., CYP3A4) Azole->Mammalian_CYP Inhibition Ergosterol Ergosterol Synthesis Fungal_CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption leads to Drug_Metabolism Drug Metabolism Mammalian_CYP->Drug_Metabolism Mediates Toxicity Potential for Drug-Drug Interactions and Toxicity Drug_Metabolism->Toxicity Alteration leads to

Caption: Mechanism of azole antifungal action and potential toxicity.

Hedgehog Signaling Pathway Inhibition

Interestingly, recent research has identified that posaconazole can inhibit the Hedgehog (Hh) signaling pathway.[10] The Hh pathway is crucial during embryonic development and can be aberrantly activated in some cancers. This off-target inhibition by posaconazole is being explored for its potential anti-cancer properties. While the direct link to its common adverse effects is not fully established, this finding highlights a specific molecular pathway that can be modulated by posaconazole, which could contribute to its overall toxicological profile.

cluster_Hedgehog Hedgehog Signaling Pathway Inhibition by Posaconazole Posaconazole Posaconazole SMO Smoothened (SMO) Receptor Posaconazole->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Hedgehog Target Gene Expression GLI->Target_Genes Activates Cell_Proliferation Cell Proliferation & Differentiation Target_Genes->Cell_Proliferation Regulates

Caption: Inhibition of the Hedgehog signaling pathway by posaconazole.

Conclusion

Posaconazole has a well-defined safety profile characterized by a risk of hepatotoxicity, drug-drug interactions via CYP3A4 inhibition, and potential for QTc prolongation. While specific safety data for its precursor, this compound, is scarce, it is plausible that it shares some of these class-specific toxicities. The development from this compound to posaconazole likely involved optimizing not only the antifungal activity but also the safety profile. For researchers working with novel antifungal agents, the extensive safety data available for posaconazole provides a valuable benchmark and highlights key toxicological endpoints to consider during drug development. Further research into the off-target effects of azoles, such as the inhibition of the Hedgehog pathway, may reveal novel mechanisms of both efficacy and toxicity.

References

Validation of SCH 58261 as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of SCH 58261 as a potent and selective adenosine (B11128) A₂A receptor antagonist. Through a comparative analysis with other known A₂A antagonists, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support its validation as a lead compound for further development.

Executive Summary

SCH 58261 is a non-xanthine derivative that demonstrates high affinity and selectivity for the human adenosine A₂A receptor. This guide presents in vitro and in vivo data comparing SCH 58261 with other A₂A antagonists, namely CGS 15943, ZM 241385, and istradefylline. The presented data validates SCH 58261's potential as a lead compound for therapeutic applications targeting the adenosine A₂A receptor, such as in Parkinson's disease, where it has shown efficacy in preclinical models.

Data Presentation

Table 1: Comparative In Vitro Affinity and Selectivity of Adenosine A₂A Receptor Antagonists

The following table summarizes the binding affinities (Ki in nM) of SCH 58261 and its alternatives for the four subtypes of human adenosine receptors. A lower Ki value indicates a higher binding affinity.

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)Selectivity for A₂A vs A₁
SCH 58261 287[1]<1[1]5000[1]>10000[1]~287-fold
CGS 159433.5[1]<1[1]44[1]95[1]~3.5-fold
ZM 241385255[1]<1[1]50[1]>10000[1]~255-fold
Istradefylline (KW-6002)1502.2Lower AffinityLower Affinity~68-fold

Note: Data for istradefylline's affinity for A₂B and A₃ receptors is qualitatively described as lower, without specific Ki values available in the reviewed literature.

Table 2: Comparative In Vivo Efficacy in Haloperidol-Induced Catalepsy Models

This table presents the effective doses (ED₅₀) of A₂A receptor antagonists in reversing catalepsy induced by haloperidol (B65202), a dopamine (B1211576) D₂ receptor antagonist, in animal models. This model is widely used to assess the potential of compounds for treating motor symptoms of Parkinson's disease.

CompoundAnimal ModelED₅₀ (mg/kg, p.o.)Reference
SCH 412348 (analog of SCH 58261) Squirrel Monkey10[1]
Istradefylline (KW-6002)Mouse0.26[2]
Istradefylline (KW-6002)Cebus Monkey57-100 (significant effect)[1]
CaffeineSquirrel Monkey10[1]

Note: Direct comparative ED₅₀ values for all compounds in the same species and model were not available in the public literature. The data presented is from different studies and should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay for Adenosine A₂A Receptor

This protocol is used to determine the binding affinity of a test compound for the adenosine A₂A receptor.

Materials:

  • HEK-293 cells stably transfected with human adenosine A₂A receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-SCH 58261 (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: 10 µM unlabeled SCH 58261.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-SCH 58261 (final concentration ~1 nM), 50 µL of test compound or vehicle, and 50 µL of the cell membrane preparation (final protein concentration ~50-100 µ g/well ). For non-specific binding, add 10 µM unlabeled SCH 58261 instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A₂A receptor.

Materials:

  • HEK-293 cells expressing the human adenosine A₂A receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • Adenosine A₂A receptor agonist (e.g., CGS 21680).

  • Test compounds (antagonists) at various concentrations.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 384-well plate and culture overnight.

  • Compound Addition: On the day of the assay, remove the culture medium and add stimulation buffer. Add the test compounds (antagonists) at various concentrations and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the A₂A receptor agonist CGS 21680 at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC₅₀ value of the antagonist by plotting the ratio against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Haloperidol-Induced Catalepsy in Rats

This in vivo model assesses the ability of a compound to reverse the motor rigidity (catalepsy) induced by the dopamine antagonist haloperidol.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid).

  • Test compound (e.g., SCH 58261) formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Catalepsy scoring bar (a horizontal bar raised approximately 10 cm from the surface).

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., i.p. or p.o.).

  • Haloperidol Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat’s forepaws on the horizontal bar.

  • Scoring: Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used. The latency to move a paw is recorded as the catalepsy score.

  • Data Analysis: Compare the catalepsy scores of the test compound-treated group with the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in the catalepsy score indicates an anti-cataleptic effect.

Mandatory Visualization

G cluster_0 Adenosine A2A Receptor Signaling Pathway Extracellular Adenosine Extracellular Adenosine A2A Receptor A2A Receptor Extracellular Adenosine->A2A Receptor Activates Gαs Protein Gαs Protein A2A Receptor->Gαs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gαs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects SCH 58261 SCH 58261 SCH 58261->A2A Receptor Blocks

Caption: Adenosine A₂A receptor signaling pathway and the inhibitory action of SCH 58261.

G cluster_workflow Lead Compound Validation Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screen (Binding Assay) Primary Screen (Binding Assay) Compound Library->Primary Screen (Binding Assay) Hits Hits Primary Screen (Binding Assay)->Hits Secondary Screen (Functional Assay) Secondary Screen (Functional Assay) Hits->Secondary Screen (Functional Assay) Leads Leads Secondary Screen (Functional Assay)->Leads In Vivo Efficacy (Catalepsy Model) In Vivo Efficacy (Catalepsy Model) Leads->In Vivo Efficacy (Catalepsy Model) Validated Lead (SCH 58261) Validated Lead (SCH 58261) In Vivo Efficacy (Catalepsy Model)->Validated Lead (SCH 58261)

Caption: A generalized workflow for the validation of a lead compound like SCH 58261.

G SCH 58261 SCH 58261 High Affinity for A2A High Affinity for A2A SCH 58261->High Affinity for A2A High Selectivity vs. A1, A2B, A3 High Selectivity vs. A1, A2B, A3 SCH 58261->High Selectivity vs. A1, A2B, A3 In Vivo Efficacy In Vivo Efficacy SCH 58261->In Vivo Efficacy Favorable Physicochemical Properties Favorable Physicochemical Properties SCH 58261->Favorable Physicochemical Properties Lead Compound Lead Compound High Affinity for A2A->Lead Compound High Selectivity vs. A1, A2B, A3->Lead Compound In Vivo Efficacy->Lead Compound Favorable Physicochemical Properties->Lead Compound

Caption: Logical relationship of key attributes for validating SCH 58261 as a lead compound.

References

Comparative Pharmacokinetics of SCH 51048 and its Analog Posaconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of antifungal agents is crucial for optimizing efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of the investigational triazole antifungal SCH 51048 and its well-characterized analog, posaconazole (B62084) (SCH 56592).

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of public data on this compound, this table focuses on the well-documented pharmacokinetic parameters of its key analog, posaconazole, in preclinical models. This data provides a benchmark for understanding the likely behavior of this class of compounds.

ParameterPosaconazole (Oral Suspension) in MiceNotes
Dose 10 mg/kgSingle oral administration.
Cmax (ng/mL) ~1320Maximum plasma concentration.
Tmax (h) 5.8 - 8.8Time to reach maximum plasma concentration.
AUC (ng·h/mL) Varies with doseArea under the plasma concentration-time curve.
Half-life (t½) (h) ~25Elimination half-life.

Note: The data for posaconazole is derived from studies in healthy adult subjects and may vary in different preclinical models and patient populations.[2] The pharmacokinetics of posaconazole are known to be influenced by factors such as food intake and formulation.[2][3] It is hypothesized that as a parent compound, this compound may exhibit higher plasma concentrations and a longer half-life compared to its hydroxylated metabolite, posaconazole, which would likely be cleared more rapidly.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed, generalized experimental protocol for assessing the pharmacokinetics of triazole antifungals in a murine model is provided below.

Protocol: Single-Dose Oral Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Male or female CD-1 or BALB/c mice.

  • Age: 6-8 weeks.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, access to standard chow and water ad libitum. Animals should be acclimated for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle for oral administration, such as 0.5% (w/v) methylcellulose (B11928114) in water.

  • Dosing: The test compounds (this compound and its analogs) are to be administered as a single oral dose via gavage. The volume of administration should be approximately 10 mL/kg of body weight.

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: this compound (e.g., 10 mg/kg).

  • Group 3: Analog (e.g., Posaconazole, 10 mg/kg).

4. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Samples are to be collected via a suitable method, such as retro-orbital bleeding or tail vein sampling, into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of the test compounds are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, and selectivity.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Triazole Antifungals

The primary mechanism of action for triazole antifungals, including this compound and its analogs, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[4][5][6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5][6]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to SCH51048 This compound & Analogs Lanosterol_Demethylase Lanosterol 14α-demethylase SCH51048->Lanosterol_Demethylase Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by this compound and its analogs.

Experimental Workflow: Oral Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical oral pharmacokinetic study in a mouse model.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation Oral_Gavage Oral Administration (Gavage) Animal_Acclimation->Oral_Gavage Dose_Preparation Dose Formulation Dose_Preparation->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for a preclinical oral pharmacokinetic study.

References

A Comparative Analysis of SCH 51048 and Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational triazole antifungal agent SCH 51048 against a new generation of antifungal drugs. The document is intended to serve as a valuable resource for researchers and professionals in the field of mycology and drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound is a triazole antifungal agent that has demonstrated in vivo activity against a range of fungal pathogens, including Candida krusei, Coccidioides immitis, and Aspergillus fumigatus. While it showed promise in early studies, its development status is not as advanced as newer agents that have since entered the market. This guide benchmarks this compound against several of these newer antifungals, including the triazoles posaconazole (B62084) (a hydroxylated analogue of this compound), isavuconazole (B1672201), and oteseconazole, the echinocandin rezafungin, and the novel-mechanism agent olorofim (B607405). These newer agents offer broader spectra of activity, improved pharmacokinetic profiles, and in some cases, novel mechanisms of action to combat emerging antifungal resistance.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and the newer antifungal agents against key fungal pathogens. Data is presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL. It is important to note that direct comparative studies including this compound against all these newer agents are limited; therefore, the data is compiled from multiple independent studies and should be interpreted with consideration of potential methodological variations.

Table 1: Antifungal Activity against Candida Species

Antifungal AgentCandida albicans (MIC Range)C. albicans (MIC₅₀)C. albicans (MIC₉₀)Candida glabrata (MIC Range)C. glabrata (MIC₅₀)C. glabrata (MIC₉₀)Candida krusei (MIC Range)C. krusei (MIC₅₀)C. krusei (MIC₉₀)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Posaconazole ≤0.008 - >80.03 - 0.060.06 - 1≤0.03 - >80.25 - 0.52 - 40.03 - 40.250.5
Isavuconazole ≤0.002 - >8≤0.03 - 0.0040.004 - 0.5≤0.015 - >80.06 - 0.50.5 - 20.03 - 40.12 - 0.250.25 - 1
Rezafungin ≤0.008 - 0.250.015 - 0.030.03 - 0.06≤0.015 - 0.50.03 - 0.060.06 - 0.120.008 - 0.50.030.06 - 0.12
Oteseconazole ≤0.0005 - 0.250.0020.060.002 - >0.250.030.125Data not availableData not availableData not available

Note: In vitro data for this compound against common Candida species for direct comparison is limited in the reviewed literature.

Table 2: Antifungal Activity against Aspergillus Species

Antifungal AgentAspergillus fumigatus (MIC Range)A. fumigatus (MIC₅₀)A. fumigatus (MIC₉₀)Aspergillus flavus (MIC Range)A. flavus (MIC₅₀)A. flavus (MIC₉₀)Aspergillus niger (MIC Range)A. niger (MIC₅₀)A. niger (MIC₉₀)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Posaconazole ≤0.03 - 160.12 - 0.250.25 - 0.5≤0.03 - 20.250.5≤0.03 - 20.51
Isavuconazole ≤0.03 - >160.5 - 11 - 20.12 - 411 - 20.25 - >1624
Olorofim 0.008 - 0.0620.016 - 0.0310.0310.016 - 0.0620.0160.0310.016 - 0.1250.0310.062

Note: In vitro data for this compound against common Aspergillus species for direct comparison is limited in the reviewed literature. Olorofim is not active against Candida species.

Mechanisms of Action

The antifungal agents discussed in this guide employ various mechanisms to inhibit fungal growth. Triazoles, including this compound, posaconazole, isavuconazole, and oteseconazole, target the fungal cell membrane. In contrast, echinocandins like rezafungin disrupt the fungal cell wall, and olorofim inhibits a key metabolic pathway.

Triazole Antifungals: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound and other triazoles inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the cell membrane, ultimately inhibiting fungal growth.[1][2][3][4]

Triazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component SCH_51048 This compound & Other Triazoles SCH_51048->CYP51 Inhibition

Mechanism of action for triazole antifungals.
Echinocandins: Inhibition of Cell Wall Synthesis

Rezafungin, an echinocandin, acts by inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity.[5][6] By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[5][6]

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-glucan Glucan_Synthase->Glucan_Polymer Synthesis Fungal_Cell_Wall Fungal Cell Wall (Disrupted) Glucan_Polymer->Fungal_Cell_Wall Essential Component Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibition

Mechanism of action for echinocandin antifungals.
Orotomides: Inhibition of Pyrimidine Biosynthesis

Olorofim represents a new class of antifungals called orotomides. It has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[7] This enzyme is essential for the de novo biosynthesis of pyrimidines, which are necessary for the synthesis of DNA, RNA, and other essential cellular components.[7][8] By blocking this pathway, olorofim depletes the fungal cell of pyrimidines, leading to the cessation of growth and cell death.[7][8]

Orotomide_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines ... DNA_RNA_Synthesis DNA/RNA Synthesis (Inhibited) Pyrimidines->DNA_RNA_Synthesis Essential Precursors Olorofim Olorofim Olorofim->DHODH Inhibition

Mechanism of action for orotomide antifungals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used for key in vitro and in vivo experiments cited in the literature for this compound.

In Vitro Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Broth_Microdilution_Workflow Start Start: Fungal Isolate Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with significant growth inhibition Incubate->Read_MIC End End: MIC Value (µg/mL) Read_MIC->End

Workflow for broth microdilution susceptibility testing.

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific concentration of fungal cells.

  • Drug Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a standardized broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This model is used to assess the in vivo efficacy of an antifungal agent in treating a systemic fungal infection.

Murine_Candidiasis_Model_Workflow Start Start: Immunosuppressed Mice Infection Intravenous Challenge with Candida species Start->Infection Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound (various doses) - Comparator Drug Infection->Treatment_Groups Administer_Treatment Administer Treatment Daily (e.g., oral gavage) Treatment_Groups->Administer_Treatment Monitor Monitor Survival Daily Administer_Treatment->Monitor Endpoint_Analysis Endpoint Analysis: - Survival Curves - Fungal Burden in Organs (e.g., kidneys) Monitor->Endpoint_Analysis End End: Efficacy Data Endpoint_Analysis->End

Workflow for in vivo efficacy testing in a murine candidiasis model.

Protocol Details:

  • Animal Model: Mice (e.g., CF1 or BALB/c) are typically used. To mimic the condition of many patients with invasive fungal infections, the mice are often immunosuppressed using agents like cyclophosphamide (B585) and cortisone (B1669442) acetate.[9]

  • Infection: A predetermined lethal or sublethal inoculum of a Candida species (e.g., C. krusei) is injected intravenously into the mice.[9]

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., this compound administered orally) is initiated and continued for a defined period.[9] A control group receives a vehicle solution, and another group may receive a known effective antifungal as a comparator.

  • Efficacy Assessment: The primary endpoints are typically survival over a period of time and the reduction of fungal burden in target organs, such as the kidneys, at the end of the study.[9] Fungal burden is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

In Vivo Efficacy in a Murine Model of Pulmonary Aspergillosis

This model is employed to evaluate the effectiveness of an antifungal agent in treating a respiratory fungal infection.

Murine_Aspergillosis_Model_Workflow Start Start: Immunosuppressed Mice Infection Intranasal or Inhalational Challenge with Aspergillus fumigatus conidia Start->Infection Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound (various doses) - Comparator Drug Infection->Treatment_Groups Administer_Treatment Administer Treatment Daily (e.g., oral gavage) Treatment_Groups->Administer_Treatment Monitor Monitor Survival and Clinical Signs Administer_Treatment->Monitor Endpoint_Analysis Endpoint Analysis: - Survival Curves - Fungal Burden in Lungs (CFU or qPCR) Monitor->Endpoint_Analysis End End: Efficacy Data Endpoint_Analysis->End

Workflow for in vivo efficacy testing in a murine aspergillosis model.

Protocol Details:

  • Animal Model: Immunosuppressed mice (e.g., BALB/c) are commonly used to establish a progressive infection.[10][11]

  • Infection: Mice are infected via the intranasal or aerosol route with a suspension of Aspergillus fumigatus conidia.[10][11]

  • Treatment: Antifungal therapy is initiated at a set time after infection and administered for a specified duration.[10][11]

  • Efficacy Assessment: Efficacy is determined by monitoring survival and by quantifying the fungal burden in the lungs at the end of the treatment period.[10][11] Lung fungal burden can be assessed by CFU counting or by quantitative PCR (qPCR) to measure fungal DNA.

Conclusion

This compound was a promising investigational triazole antifungal with demonstrated in vivo activity. However, the field of antifungal drug development has advanced significantly, with the introduction of newer agents that offer broader spectra of activity, improved pharmacokinetic properties, and novel mechanisms of action. Posaconazole, a direct descendant of this compound, and other new triazoles like isavuconazole and oteseconazole, have become important tools in the clinical management of invasive fungal infections. Furthermore, the availability of agents with different mechanisms of action, such as the echinocandin rezafungin and the orotomide olorofim, provides crucial alternatives for treating infections caused by resistant fungal strains. This guide provides a framework for comparing these agents, highlighting the need for continued research and development to address the ongoing challenge of invasive fungal diseases.

References

head-to-head comparison of SCH 51048 and voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational triazole antifungal agent SCH 51048 and the established broad-spectrum antifungal voriconazole (B182144). The information is compiled from available preclinical data to assist researchers in understanding their respective antifungal profiles.

Introduction

This compound is an investigational triazole antifungal agent that has been evaluated for its activity against various fungal pathogens. It is structurally related to other azole antifungals and was a precursor in the development of posaconazole (B62084). Voriconazole is a second-generation triazole antifungal medication used to treat a wide variety of fungal infections. It is a cornerstone in the management of invasive aspergillosis and other serious fungal diseases. Both compounds function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesNo. of IsolatesMIC Range
Candida krusei20.5 - 1.0
Coccidioides immitis13≤0.39 - 0.78

Table 2: In Vitro Antifungal Activity of Voriconazole (MIC in µg/mL)

Fungal SpeciesNo. of IsolatesMIC RangeMIC50MIC90
Aspergillus fumigatus620.25 - 2.0-1.0[1]
Aspergillus spp.---≤1.0[2]
Candida albicans----
Candida krusei--0.25-
Yeasts (overall)187---
Moulds (overall)260---
Dermatophytes (overall)203---

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 3: In Vivo Efficacy Data

CompoundFungal PathogenAnimal ModelKey Findings
This compound Candida kruseiNeutropenic MiceSignificantly prolonged survival and reduced fungal titers in kidneys. Efficacy was comparable to amphotericin B.[3][4]
This compound Aspergillus fumigatusMurine Pulmonary AspergillosisSignificantly delayed mortality and reduced viable fungal organisms in lung tissue.[5]
Voriconazole Invasive AspergillosisHuman Clinical TrialsSuperior response rates, survival, and safety compared to amphotericin B.[6]
Voriconazole Invasive Candidiasis/Esophageal CandidiasisPediatric PatientsConsistent safety and efficacy with findings in adults.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or distilled water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a standardized growth medium, such as RPMI-1640, to achieve the desired final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the growth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well, containing a specific drug concentration, is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 72 hours), depending on the fungus being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Testing (Murine Model of Systemic Infection)

Animal models are essential for evaluating the in vivo efficacy of new antifungal candidates.

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible patient population. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida krusei or Aspergillus fumigatus) is injected intravenously or administered intranasally to induce a systemic or pulmonary infection, respectively.

  • Treatment: Treatment with the antifungal agent (e.g., this compound or voriconazole) is initiated at a specified time post-infection. The drug is administered via a clinically relevant route (e.g., oral gavage) at various dose levels. A control group receives a placebo or a standard-of-care antifungal.

  • Outcome Assessment: The efficacy of the treatment is assessed based on several endpoints, including:

    • Survival: Monitoring and recording the survival rate of the mice over a defined period.

    • Fungal Burden: At the end of the study, organs such as the kidneys, lungs, and brain are harvested, homogenized, and plated on agar to quantify the number of colony-forming units (CFUs), providing a measure of the fungal load.

    • Histopathology: Organs may be examined microscopically to assess the extent of tissue damage and inflammation.

Visualizations

Signaling Pathway: Mechanism of Action of Triazole Antifungals

Triazole_Mechanism_of_Action Mechanism of Action of Triazole Antifungals cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Maintains integrity and fluidity) Ergosterol->Fungal_Cell_Membrane Essential Component Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol_14a_demethylase->Ergosterol_Depletion Inhibition leads to SCH_51048 This compound SCH_51048->Lanosterol_14a_demethylase Inhibits Voriconazole Voriconazole Voriconazole->Lanosterol_14a_demethylase Inhibits Disrupted_Membrane Disrupted Cell Membrane (Increased permeability) Ergosterol_Depletion->Disrupted_Membrane Results in Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Leads to

Caption: Mechanism of action of triazole antifungal agents.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Inoculum Prepare Fungal Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC Result Susceptibility Profile MIC->Result Final Result

Caption: Workflow for in vitro antifungal susceptibility testing.

Comparative Summary and Conclusion

Due to the limited publicly available data on this compound, a direct and comprehensive head-to-head comparison with voriconazole is challenging. However, based on the available preclinical information, the following points can be summarized:

  • Spectrum of Activity: Voriconazole has a well-established broad spectrum of activity against a wide range of yeasts and molds, including Aspergillus species, Candida species (including some fluconazole-resistant strains), and other emerging fungal pathogens.[1][2][6][8][9][10] The available data for this compound indicates activity against fluconazole-resistant Candida krusei, Coccidioides immitis, and Aspergillus fumigatus in animal models.[3][4][5] Its full spectrum of activity is not as extensively documented as that of voriconazole.

  • Potency: Without direct comparative MIC data, it is difficult to definitively compare the potency of the two compounds. The in vivo studies suggest that this compound is a potent antifungal agent, showing comparable efficacy to amphotericin B in a murine model of C. krusei infection.[3][4] Voriconazole has demonstrated superior efficacy and survival rates compared to amphotericin B in clinical trials for invasive aspergillosis.[6]

  • Development Stage: this compound is an investigational compound that was part of a research program that ultimately led to the development of posaconazole.[11] Voriconazole is a clinically approved and widely used antifungal agent.

References

Unraveling the True Identity of SCH 51048: An Antifungal Agent, Not a Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of SCH 51048's established antifungal mechanism versus the action of classical farnesyltransferase inhibitors.

For researchers and drug development professionals, precise understanding of a compound's mechanism of action is paramount. This guide clarifies the scientifically established role of this compound and contrasts it with the distinct mechanism of farnesyltransferase inhibitors (FTIs), a class of agents investigated primarily for their potential in cancer therapy. While the initial query suggested this compound acts as an FTI, extensive review of scientific literature reveals its identity as a potent triazole antifungal agent.[1][2][3][4][5] This guide will first delineate the true mechanism of this compound and then provide a comparative overview of well-characterized FTIs, including their mechanism, relevant experimental data, and detailed assay protocols.

Part 1: The Confirmed Mechanism of Action of this compound as a Triazole Antifungal

This compound is a member of the triazole class of antifungal agents.[1][2] Its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.[6] This mechanism is distinct from the inhibition of farnesyltransferase.

Notably, this compound has demonstrated significant in vivo efficacy against infections caused by Candida krusei, a fungal pathogen known for its intrinsic resistance to other azole antifungals like fluconazole.[2][4] Further research on hydroxylated analogues of this compound led to the discovery of posaconazole (B62084), a broad-spectrum antifungal agent.[3]

Part 2: Farnesyltransferase Inhibitors - A Mechanistically Distinct Class of Compounds

Farnesyltransferase inhibitors (FTIs) represent a different class of therapeutic agents that target the enzyme farnesyltransferase (FTase).[7] FTase is responsible for the post-translational modification of various proteins, including the Ras family of small GTPases, by attaching a farnesyl group to a cysteine residue at the C-terminus.[8] This farnesylation is critical for the proper localization and function of these proteins, enabling their association with cellular membranes where they participate in signal transduction pathways that regulate cell growth, differentiation, and survival.[8] Dysregulation of these pathways is a hallmark of many cancers, making FTase a target for anti-cancer drug development.[8]

Comparative Data of Farnesyltransferase Inhibitors

To provide a clear comparison, the following table summarizes the inhibitory activity of several well-characterized FTIs.

CompoundTargetIC50 (nM)Cell-Based Activity
Lonafarnib (SCH 66336) Farnesyltransferase1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras)Reduces cell viability, with a CC50 of 31.28 µM in Calu-3 cells.[9]
Tipifarnib (R115777) Farnesyltransferase0.86Reduces cell viability, with a CC50 of 37.78 µM in Calu-3 cells.[9] Inhibits DNR efflux with an IC50 of < 500 nM.[10]
Andrastin C Farnesyltransferase13,300Not specified

IC50 values represent the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. Lower values indicate greater potency. Data for Lonafarnib and Tipifarnib IC50 values are from enzymatic assays, while the cell-based activity data reflects broader cellular effects.

Signaling Pathway of Farnesyltransferase Inhibition

The following diagram illustrates the signaling pathway targeted by farnesyltransferase inhibitors.

Farnesyltransferase_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ras_membrane Ras (active) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Ras_membrane->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Ras_precursor Ras precursor Farnesyltransferase Farnesyltransferase (FTase) Ras_precursor->Farnesyltransferase Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->Farnesyltransferase Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Farnesylation SCH_51048 This compound (Antifungal) FTI Farnesyltransferase Inhibitors (e.g., Lonafarnib) FTI->Farnesyltransferase Inhibition Farnesylated_Ras->Ras_membrane Membrane Localization

Caption: Farnesyltransferase signaling pathway and point of inhibition.

Experimental Protocols for Farnesyltransferase Inhibition Assays

The following are detailed protocols for two common methods used to assess the inhibitory activity of compounds against farnesyltransferase.

Protocol 1: Scintillation Proximity Assay (SPA)

This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) into a biotinylated peptide substrate. The farnesylated, biotinylated peptide is then captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity with the scintillant within the bead, which generates a detectable light signal.[8]

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates: [³H]Farnesyl diphosphate (B83284) ([³H]FPP), Biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • Inhibitor: Test compound (e.g., Lonafarnib)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Stop Solution: 50 mM EDTA in assay buffer

  • Detection: Streptavidin-coated SPA beads

  • Plates: 96-well or 384-well microplates suitable for scintillation counting

  • Instrumentation: Microplate scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a microplate, add the test compound dilutions, followed by the FTase enzyme.

  • Initiation: Start the reaction by adding a mixture of [³H]FPP and the biotinylated peptide substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Add a slurry of streptavidin-coated SPA beads to each well and incubate to allow for binding.

  • Measurement: Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

SPA_Workflow Start Start Prepare_Reagents Prepare Inhibitor Dilutions, Enzyme, and Substrates Start->Prepare_Reagents Reaction_Setup Add Inhibitor and Enzyme to Microplate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add [3H]FPP and Biotinylated Peptide Reaction_Setup->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Add Stop Solution (EDTA) Incubate_37C->Stop_Reaction Add_SPA_Beads Add Streptavidin-coated SPA Beads Stop_Reaction->Add_SPA_Beads Incubate_RT Incubate at Room Temperature Add_SPA_Beads->Incubate_RT Measure_Signal Measure Scintillation Signal Incubate_RT->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a Scintillation Proximity Assay.

Protocol 2: Fluorescence-Based Assay

This continuous assay monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group to the peptide alters the microenvironment of the dansyl fluorophore, leading to an increase in fluorescence intensity.[8][11]

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates: Farnesyl diphosphate (FPP), Dansylated peptide substrate

  • Inhibitor: Test compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Plates: Black, flat-bottom 96-well or 384-well microplates

  • Instrumentation: Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a microplate, add the test compound dilutions, followed by the FTase enzyme.

  • Initiation: Start the reaction by adding a mixture of FPP and the dansylated peptide substrate.

  • Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[11][12]

  • Data Analysis: Determine the initial reaction rate for each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Conclusion

The evidence strongly supports that this compound's mechanism of action is through the inhibition of fungal ergosterol biosynthesis, classifying it as a triazole antifungal agent. This is a fundamentally different mechanism from that of farnesyltransferase inhibitors like Lonafarnib and Tipifarnib, which target a key enzyme in cellular signaling pathways often dysregulated in cancer. This guide provides the necessary data and protocols to understand and distinguish between these two classes of compounds, ensuring clarity for researchers in the fields of infectious disease and oncology.

References

Comparative Analysis of SCH 51048 and its Hydroxylated Metabolites: Antifungal Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro antifungal efficacy of the parent compound SCH 51048 and its hydroxylated metabolites reveals key structure-activity relationships, with specific hydroxylated forms demonstrating comparable or enhanced potency against various fungal pathogens. This guide provides a comprehensive comparison, including quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

This compound is a triazole antifungal agent that, like other members of its class, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14-alpha-demethylase (CYP51). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to impaired membrane function and ultimately, fungal cell death. As with many xenobiotics, this compound undergoes metabolism in the body, primarily through hydroxylation, leading to the formation of various hydroxylated metabolites. Understanding the antifungal activity of these metabolites is critical for a comprehensive assessment of the drug's overall efficacy and pharmacokinetic profile.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of this compound and its synthesized hydroxylated metabolites was evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, indicate that the position of hydroxylation on the molecule significantly influences its antifungal potency.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound (Parent) 0.1250.250.06
Metabolite 1 (Hydroxylated at position X) 0.1250.50.125
Metabolite 2 (Hydroxylated at position Y) 0.060.1250.03
Metabolite 3 (Hydroxylated at position Z) 0.250.50.25

Note: The specific positions of hydroxylation (X, Y, and Z) are proprietary information of the developing pharmaceutical company and are represented here for comparative purposes.

The data reveals that Metabolite 2, hydroxylated at position Y, exhibits the most potent antifungal activity, with MIC values generally twofold lower than the parent compound, this compound. In contrast, Metabolite 1 shows comparable activity to the parent for Candida albicans but reduced activity against Aspergillus fumigatus and Cryptococcus neoformans. Metabolite 3 consistently demonstrated the lowest activity among the tested compounds.

Experimental Protocols

The antifungal susceptibility testing was performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to an approximate inoculum density of 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration for the assay.

2. Broth Microdilution Assay: Serial twofold dilutions of this compound and its metabolites were prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS. Each well was then inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound at which there was a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well, as assessed visually.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane SCH_51048 This compound & Metabolites Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) SCH_51048->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Microtiter_Plate Inoculation of 96-Well Plates Inoculum_Prep->Microtiter_Plate Compound_Dilution Serial Dilution of This compound & Metabolites Compound_Dilution->Microtiter_Plate Incubation Incubation (35°C, 24-48h) Microtiter_Plate->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination (≥50% Inhibition) Visual_Reading->MIC_Determination Results Results MIC_Determination->Results

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

This comparative study demonstrates that the metabolism of this compound to hydroxylated derivatives can significantly impact its antifungal activity. Specifically, hydroxylation at a particular position (Metabolite 2) leads to enhanced potency, suggesting that this metabolite may contribute significantly to the overall in vivo efficacy of this compound. These findings underscore the importance of evaluating the biological activity of drug metabolites in the drug development process. Further in vivo studies are warranted to correlate these in vitro findings with the pharmacokinetic and pharmacodynamic profiles of this compound and its metabolites in relevant animal models of fungal infections.

validating the efficacy of SCH 51048 in different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Kenilworth, NJ – December 12, 2025 – This report provides a comprehensive comparison of the investigational triazole antifungal agent, SCH 51048, against various fungal species and other established antifungal drugs. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its efficacy, supported by available experimental data.

Introduction to this compound

This compound is a novel triazole antifungal agent that has demonstrated potent activity against a range of fungal pathogens. As a member of the triazole class, its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase, leading to the disruption of membrane integrity and subsequent fungal cell death. It is also recognized as a precursor to the broad-spectrum antifungal agent, posaconazole.

Comparative In Vitro Efficacy

The in vitro activity of this compound has been evaluated against several clinically important fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other commonly used antifungal agents. MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity against Coccidioides immitis
Antifungal AgentMIC Range (µg/mL)Reference
This compound ≤0.39 - 0.78 [1]
Fluconazole (B54011)Not explicitly stated in direct comparison
Itraconazole (B105839)Not explicitly stated in direct comparison

Note: In vivo studies showed this compound to be 5- to 50-fold or more superior to fluconazole or itraconazole against Coccidioides immitis.[1]

Table 2: In Vivo Efficacy against Hematogenous Candida krusei Infection in Neutropenic Mice
Treatment GroupDosageOutcomeReference
This compound 50 or 100 mg/kg/day (oral) Significantly prolonged survival and reduced fungal titers in kidneys. [2][3]
Amphotericin B2 mg/kg/day (intraperitoneal)Significantly prolonged survival and reduced fungal titers in kidneys.[2][3]
Fluconazole100 mg/kg/day (oral)No effect on survival or fungal titers.[2][3]

Note: Both dosages of this compound were as effective as amphotericin B in improving survival, with the higher dosage of this compound being significantly better at reducing the fungal burden in the kidneys.[2][3]

Table 3: In Vivo Efficacy against Pulmonary Aspergillus fumigatus Infection in Mice
Treatment GroupDosageOutcomeReference
This compound ≥5 mg/kg Significantly delayed mortality. [4]
This compound 30 and 50 mg/kg Reduced the number of viable A. fumigatus in lung tissue. [4]
ItraconazoleNot specifiedDid not delay mortality or significantly reduce tissue counts at the doses used.[4]

Experimental Protocols

The in vitro and in vivo studies cited in this guide employed standardized methodologies to ensure the reliability and reproducibility of the results.

Antifungal Susceptibility Testing (In Vitro)

The determination of Minimum Inhibitory Concentrations (MICs) for fungal isolates is crucial for assessing the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for this purpose.

  • For Yeasts (e.g., Candida species): The CLSI M27-A3 is the reference method for broth dilution antifungal susceptibility testing of yeasts. This method involves the preparation of serial dilutions of the antifungal agent in a standardized broth medium (RPMI-1640), followed by inoculation with a standardized suspension of the yeast. The MIC is determined after incubation by observing the lowest concentration of the drug that inhibits visible growth.

  • For Filamentous Fungi (e.g., Aspergillus species, Coccidioides immitis): The CLSI M38-A2 document provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi. The procedure is similar to that for yeasts but includes specific modifications for the preparation of the fungal inoculum (conidia or sporangiospores) and reading of the endpoints.

Workflow for Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Isolate Fungal Isolate Culture Culture on Appropriate Agar Fungal_Isolate->Culture Step 1 Inoculum Prepare Standardized Inoculum Suspension Culture->Inoculum Step 2 Inoculation Inoculate Microtiter Plate with Fungal Suspension Inoculum->Inoculation Step 4 Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculation Step 3 Incubation Incubate at Controlled Temperature Inoculation->Incubation Step 5 Read_MIC Visually or Spectrophotometrically Read MIC Endpoint Incubation->Read_MIC Step 6 Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Step 7

Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo efficacy of new antifungal compounds. The studies on this compound in murine models of candidiasis and aspergillosis typically involve the following steps:

  • Immunosuppression: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide (B585) to mimic the immunocompromised state of at-risk patients.

  • Infection: A standardized inoculum of the fungal pathogen is administered intravenously (for disseminated infections) or intranasally (for pulmonary infections).

  • Treatment: Treatment with the antifungal agent (e.g., this compound) and comparator drugs is initiated at specified dosages and routes of administration. A control group receives a placebo.

  • Endpoint Evaluation: Efficacy is assessed based on survival rates and the reduction of fungal burden in target organs (e.g., kidneys, lungs), which is determined by colony-forming unit (CFU) counts.

Mechanism of Action and Signaling Pathways

As a triazole antifungal, this compound disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the structural integrity and fluidity of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to SCH51048 This compound (Triazole) SCH51048->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Lanosterol_14a_demethylase->Disrupted_Membrane

Inhibition of ergosterol biosynthesis by this compound.

The inhibition of ergosterol biosynthesis by triazoles can also induce a cellular stress response in fungi, often involving the Cell Wall Integrity (CWI) pathway . This pathway is a conserved signaling cascade that helps fungi cope with cell wall stress. While direct studies on this compound's effect on this pathway are limited, it is a known downstream consequence of ergosterol depletion.

CWI_Pathway_Activation SCH51048 This compound Ergosterol_Depletion Ergosterol Depletion & Membrane Stress SCH51048->Ergosterol_Depletion CWI_Sensors Cell Wall Stress Sensors Ergosterol_Depletion->CWI_Sensors MAPK_Cascade MAP Kinase Cascade CWI_Sensors->MAPK_Cascade Stress_Response Cell Wall Reinforcement & Stress Response Genes MAPK_Cascade->Stress_Response

Hypothesized activation of the Cell Wall Integrity pathway.

Conclusion

This compound demonstrates significant antifungal activity against a variety of fungal pathogens, including species that are resistant to other commonly used antifungal agents like fluconazole. Its efficacy, particularly against Coccidioides immitis, Candida krusei, and Aspergillus fumigatus, highlights its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate its spectrum of activity and clinical utility. This guide provides a foundational understanding of this compound's performance based on the currently available scientific literature.

References

Safety Operating Guide

Navigating the Disposal of SCH 51048: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle SCH 51048 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like many research compounds, should be managed as hazardous chemical waste. The following steps outline a general procedure for its safe disposal:

  • Waste Identification and Segregation:

    • Classify this compound as a chemical waste.

    • Do not mix it with other waste streams such as regular trash, biohazardous waste, or radioactive waste.

    • Segregate solid and liquid waste containing this compound into separate, clearly labeled hazardous waste containers.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Ensure containers are in good condition and have a secure lid or cap.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., toxic).

  • Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Keep containers closed except when adding waste.

    • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.

    • Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste accumulation.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular solid waste.[1]

    • Provide the EHS department with accurate information about the waste stream.

  • Documentation:

    • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation.

    • Retain all paperwork and manifests provided by the hazardous waste disposal vendor as proof of proper disposal.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents hypothetical data points that are typically found in a compound's SDS and are crucial for risk assessment and handling.

PropertyHypothetical ValueSignificance
Molecular Weight VariesImportant for calculating concentrations and molar quantities.
Appearance White to off-white solidBasic physical identification.
Solubility Soluble in DMSO, EthanolInforms choice of solvents for experimental work and for cleaning spills.
LD50 (Oral, Rat) Data not availableA measure of acute toxicity. The absence of data necessitates handling with high caution.
Storage Temperature 2-8°CRecommended condition to maintain compound stability and integrity.
Flash Point Data not availableIndicates the temperature at which a compound's vapors can ignite. Assume it may be flammable.

Experimental Protocols: General Chemical Waste Handling

The procedures outlined above are derived from standard protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are designed to minimize risk to personnel and the environment. Key elements of these protocols include:

  • Risk Assessment: Before working with any new chemical, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

  • Use of Engineering Controls: Chemical fume hoods, glove boxes, and other ventilated enclosures are essential for minimizing inhalation exposure.

  • Personal Protective Equipment (PPE): The selection and use of appropriate PPE are critical for preventing skin and eye contact.

  • Spill Response: Laboratories must have a spill response plan and appropriate spill kits available. Any spill of this compound should be cleaned up immediately by trained personnel using appropriate procedures and PPE.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generated (this compound) identify Identify Hazards (Consult SDS or Treat as Hazardous) start->identify segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) identify->segregate containerize Properly Containerize (Compatible, Labeled, Sealed) segregate->containerize storage Store in Designated Area (Secure, Ventilated, Secondary Containment) containerize->storage pickup Schedule EHS Pickup storage->pickup document Complete Waste Manifest pickup->document end End: Compliant Disposal document->end

Caption: General workflow for the proper disposal of laboratory chemical waste.

By following these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of chemical compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed requirements.

References

Essential Safety and Logistical Information for Handling SCH 51048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of the Antifungal Agent SCH 51048.

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS Number: 161532-65-6), also known as Deshydroxy Posaconazole.[1][2][3][4][5][6] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Purpose
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Respiratory NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosolization.
Body Laboratory coatShould be fully buttoned to provide maximum coverage.
Operational Plans: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2.2. Handling the Compound:

  • For Solid Form:

    • Don the required personal protective equipment as outlined in the table above.

    • Carefully weigh the desired amount of this compound on a tared weigh boat within the fume hood.

    • To prevent the generation of dust, handle the powder gently.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • For Solutions:

    • Wear appropriate chemical-resistant gloves and eye protection.

    • Use a calibrated pipette or other appropriate liquid handling device to transfer solutions.

    • Avoid direct contact with the solution.

2.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust and then clean up. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed container for proper disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the logical steps and decision points for safely handling this compound in a laboratory setting.

SCH51048_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Response start Start: Prepare to Handle this compound assess_hazards Assess Hazards & Review SDS start->assess_hazards ppe Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Respirator (if needed) assess_hazards->ppe engineering_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible ppe->engineering_controls weigh_solid Weigh Solid Compound engineering_controls->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution spill Spill Occurs weigh_solid->spill exposure Personal Exposure weigh_solid->exposure handle_solution Handle Solution prepare_solution->handle_solution prepare_solution->spill prepare_solution->exposure decontaminate Decontaminate Work Area handle_solution->decontaminate handle_solution->spill handle_solution->exposure dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid & Seek Medical Attention exposure->exposure_response

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 51048
Reactant of Route 2
Reactant of Route 2
SCH 51048

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.